2-Bromo-1-phenylpropane
Description
The exact mass of the compound (2-Bromopropyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOCAOZCSNIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943464 | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-39-8 | |
| Record name | 2-Bromo-1-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1-phenylpropane from 1-phenylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-1-phenylpropane from 1-phenylpropane via benzylic bromination. The primary method described is a free-radical substitution reaction utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator. This guide provides detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in organic synthesis and drug discovery.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for the introduction of various functional groups at the benzylic position. Its synthesis from the readily available starting material, 1-phenylpropane, is a key transformation. The most effective and selective method for this conversion is the benzylic bromination, which proceeds via a free-radical chain mechanism. This method is favored due to its high regioselectivity for the benzylic carbon, a result of the resonance stabilization of the intermediate benzylic radical.
Reaction Overview and Mechanism
The synthesis of this compound from 1-phenylpropane is achieved through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring.[1] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means (e.g., UV light).[2]
The reaction proceeds through a well-established three-step radical chain mechanism:
-
Initiation: The radical initiator (e.g., benzoyl peroxide) undergoes homolytic cleavage upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-phenylpropane, the C-H bond of which is weakened by the adjacent phenyl group. This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical. This new bromine radical continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, product, and a representative experimental protocol.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Phenylpropane | C₉H₁₂ | 120.19 | 159 | 0.862 | 1.492 |
| This compound | C₉H₁₁Br | 199.09 | 107-109 / 16 mmHg[3][4] | 1.291[4][5] | 1.545[4][5] |
Table 2: Representative 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.40 | m | 5H | Aromatic protons |
| 4.25 | q | 1H | CH-Br |
| 3.10 | d | 2H | CH₂ |
| 1.75 | d | 3H | CH₃ |
Table 3: Representative 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 139.5 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 50.0 | CH-Br |
| 45.5 | CH₂ |
| 25.0 | CH₃ |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from 1-phenylpropane.
Materials:
-
1-Phenylpropane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpropane (1.0 eq.), N-bromosuccinimide (1.1 eq.), and benzoyl peroxide (0.02 eq.). Add a sufficient volume of carbon tetrachloride to dissolve the reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of the starting material. The reaction time is typically several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the solid succinimide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and water to remove any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation.[6] Collect the fraction boiling at 107-109 °C at 16 mmHg.[3][4]
Visualizations
Diagram 1: Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Diagram 2: Free Radical Mechanism
Caption: The free-radical mechanism for benzylic bromination.
Diagram 3: Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Show how you would convert (in one or two steps) 1-phenylpropane to the t.. [askfilo.com]
- 3. This compound CAS#: 2114-39-8 [m.chemicalbook.com]
- 4. This compound | 2114-39-8 [chemicalbook.com]
- 5. 2-ブロモ-1-フェニルプロパン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]
Spectroscopic Analysis of 2-Bromo-1-phenylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1-phenylpropane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.15 - 7.35 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |
| 4.25 | Multiplet | 1H | - | Methine proton (-CHBr) |
| 3.10 & 3.35 | Multiplet | 2H | - | Methylene protons (-CH₂) |
| 1.65 | Doublet | 3H | ~7 Hz | Methyl protons (-CH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts (δ) are provided in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Quaternary Aromatic Carbon (C-ipso) |
| 129.0 | Aromatic Carbons (C-ortho/C-meta) |
| 128.8 | Aromatic Carbons (C-ortho/C-meta) |
| 127.2 | Aromatic Carbon (C-para) |
| 50.5 | Methine Carbon (-CHBr) |
| 44.5 | Methylene Carbon (-CH₂) |
| 25.0 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically recorded as a liquid film, reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3080 - 3030 | Medium | Aromatic C-H | Stretching |
| 2970 - 2860 | Medium | Aliphatic C-H | Stretching |
| 1605, 1495, 1455 | Medium to Strong | C=C | Aromatic Ring Stretching |
| 750, 700 | Strong | C-H | Aromatic Out-of-plane Bending |
| 650 - 550 | Medium to Strong | C-Br | Stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.
Mass Spectral Data
The mass spectrum exhibits a molecular ion peak and several characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern (M+ and M+2 peaks in a ~1:1 ratio).
| m/z | Relative Intensity (%) | Assignment |
| 198/200 | ~10 | [M]⁺, Molecular ion (C₉H₁₁Br)⁺ |
| 119 | 100 | [M - Br]⁺, Loss of Bromine radical |
| 91 | ~80 | [C₇H₇]⁺, Tropylium ion |
| 43 | ~30 | [C₃H₇]⁺, Propyl cation |
Fragmentation Pathway
The primary fragmentation pathway involves the loss of the bromine radical to form a stable secondary carbocation, which can then rearrange to the highly stable tropylium ion.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Caption: General workflow for acquiring NMR spectra.
IR Spectroscopy
For a liquid sample like this compound, a neat (undiluted) spectrum is typically obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (EI) source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.[1]
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-phenylpropane
This guide provides a comprehensive overview of the key physical properties of 2-Bromo-1-phenylpropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.
Physical Properties Data
The quantitative physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction setup, purification process design, and safety assessments.
| Physical Property | Value | Conditions |
| Boiling Point | 107-109 °C | at 16 mmHg[1][2][3][4] |
| Density | 1.291 g/mL | at 25 °C[1][2][3][4][5] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory methodologies for measuring the boiling point and density of liquid organic compounds like this compound.
This method is a common and efficient way to determine the boiling point of a small quantity of a liquid.[6]
Apparatus and Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (with appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Sample of this compound
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[7]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb.
-
Heating: Insert the thermometer and attached tube assembly into the Thiele tube, which is filled with mineral oil. The side arm of the Thiele tube is then gently and uniformly heated.[7]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]
-
Temperature Reading: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6] This temperature is recorded as the boiling point of the sample.
Density is a fundamental physical property defined as mass per unit volume.[9] Using a pycnometer (a specific type of volumetric flask) provides highly accurate and reproducible measurements.
Apparatus and Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Sample of this compound
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Constant temperature water bath
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is filled to the mark, dry the outside, and weigh it again to get the mass of the pycnometer filled with water (m₂).
-
The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
-
Measurement of Sample Density:
-
Empty the pycnometer, clean it thoroughly with acetone, and ensure it is completely dry.
-
Fill the dry pycnometer with this compound.
-
Place the filled pycnometer in the constant temperature water bath (at 25 °C) to allow the sample to reach thermal equilibrium.
-
Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer with the sample (m₃).
-
-
Calculation:
-
The mass of the this compound sample is calculated as (m₃ - m₁).
-
The density of the sample (ρ_sample) is then determined by dividing the mass of the sample by the calibrated volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound such as this compound.
References
- 1. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]
- 2. 2-溴-1-苯丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. This compound | 2114-39-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
An In-depth Technical Guide on the Solubility of 2-Bromo-1-phenylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-phenylpropane. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on established chemical principles and available qualitative data. Furthermore, it offers a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, which is crucial for its application in research and development.
Core Concepts
This compound, with the chemical formula C₉H₁₁Br, is a halogenated aromatic hydrocarbon. Its molecular structure, consisting of a phenyl group, a propane chain, and a bromine atom, governs its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The largely nonpolar structure of this compound suggests a higher affinity for nonpolar and weakly polar organic solvents.
Predicted Solubility Profile
While specific quantitative data is scarce, a qualitative and predicted solubility profile can be constructed based on its chemical structure and information from safety data sheets and chemical supplier information. It is generally described as being soluble in common organic solvents and insoluble or sparingly soluble in water.[1][2]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble / Miscible | The nonpolar alkyl chain of the solvents interacts favorably with the phenyl and propyl groups of the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | The phenyl group of the solute has a strong affinity for aromatic solvents. |
| Polar Aprotic Solvents | |||
| Ethers | Diethyl ether | Soluble / Miscible | The ether's slight polarity and hydrocarbon character allow for good solvation of the solute. Mentioned as a suitable solvent in literature.[2] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Similarities in polarity and the presence of halogens promote miscibility. Chloroform is a cited solvent.[2] |
| Ketones | Acetone | Soluble / Miscible | The carbonyl group introduces some polarity, but the overall nonpolar character of acetone allows for good miscibility.[3] |
| Esters | Ethyl acetate | Soluble / Miscible | The ester group provides some polarity, but the molecule is largely nonpolar, leading to good solubility. |
| Polar Protic Solvents | |||
| Alcohols | Methanol, Ethanol | Soluble / Miscible | The hydroxyl group makes these solvents polar, but the alkyl chains allow for interaction with the nonpolar parts of this compound. Ethanol is a cited solvent.[3][4] |
| Water | Water | Insoluble / Sparingly Soluble | The high polarity and extensive hydrogen bonding of water make it a poor solvent for the nonpolar this compound.[1][2] |
Experimental Protocol: Determination of Solubility
To obtain precise quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with tight-fitting caps (e.g., screw-cap vials with PTFE-lined septa)
-
Constant temperature bath or incubator
-
Vortex mixer or shaker
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Safety Precautions
This compound is an irritant and may be harmful if swallowed or inhaled.[5] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Workflow for determining the solubility of a compound.
References
Stereoisomers of 2-Bromo-1-phenylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-phenylpropane is a chiral organic compound that serves as a versatile building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure incorporates a stereocenter at the second carbon of the propane chain, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, necessitating stereoselective synthesis or efficient separation methods. This guide provides an in-depth overview of the stereoisomers of this compound, including their physicochemical properties, synthesis, and separation, with a focus on experimental methodologies relevant to researchers in drug discovery and development.
Introduction to the Stereochemistry of this compound
This compound, with the chemical formula C₉H₁₁Br, possesses a chiral center at the carbon atom bonded to the bromine atom.[4] This chirality results in the existence of two enantiomers: (R)-2-Bromo-1-phenylpropane and (S)-2-Bromo-1-phenylpropane.
Caption: Chiral center of this compound.
The differential spatial arrangement of the bromine atom, hydrogen atom, methyl group, and benzyl group around the chiral carbon dictates the molecule's interaction with other chiral molecules, such as biological receptors. This makes the stereochemical purity of this compound a critical parameter in the synthesis of stereoisomerically pure drugs.
Physicochemical Properties
The physical and chemical properties of the racemic mixture and the individual enantiomers are crucial for their handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Br | [2][3][5] |
| Molecular Weight | 199.09 g/mol | [3][4][6] |
| Appearance | Colorless to light brown liquid | [2] |
| Boiling Point | 107-109 °C at 16 mmHg | [1][3][6] |
| Density | 1.291 g/mL at 25 °C | [1][3][6] |
| Refractive Index (n20/D) | 1.545 | [1][6] |
| CAS Number (Racemate) | 2114-39-8 | [1][2][3][4][6] |
Note: Properties for individual enantiomers are often similar to the racemate, with the key difference being the optical rotation.
Synthesis of Stereoisomers
The preparation of enantiomerically enriched or pure this compound can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis
Stereoselective synthetic routes aim to produce a single enantiomer preferentially. One common approach involves the use of a chiral starting material or a chiral catalyst. For instance, the reaction of a chiral precursor like (R)- or (S)-1-phenyl-2-propanol with a brominating agent can proceed with inversion of configuration to yield the corresponding enantiomer of this compound.
Caption: Stereoselective synthesis of (S)-2-Bromo-1-phenylpropane.
Resolution of Racemic Mixtures
Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be accomplished through various techniques.
This method involves the reaction of the racemic this compound with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by conventional methods like crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[7][8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of racemates.[8]
Experimental Protocols
General Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the bromination of 1-phenylpropane. Another approach involves the reaction of 1-phenyl-2-propanol with a brominating agent like hydrogen bromide.
Protocol: Bromination of 1-phenyl-2-propanol
-
To a stirred solution of 1-phenyl-2-propanol in a suitable solvent (e.g., diethyl ether), slowly add an equimolar amount of phosphorus tribromide (PBr₃) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Chiral Separation by HPLC
Objective: To resolve the enantiomers of racemic this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)
-
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Racemic this compound sample
-
HPLC-grade solvents
Procedure:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Record the chromatogram and determine the retention times of the two enantiomers. The separation of the peaks indicates the resolution of the enantiomers.
Caption: Workflow for chiral HPLC separation.
Reactions of this compound
The stereochemistry of this compound plays a crucial role in its subsequent reactions, particularly in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
This compound can undergo both SN1 and SN2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the stereochemistry of the starting material. In an SN2 reaction, a strong nucleophile will attack the chiral center, leading to an inversion of the stereochemical configuration.
Elimination Reactions
When treated with a strong base, this compound can undergo elimination reactions to form alkenes. The major product is typically 1-phenyl-1-propene, formed through an E2 mechanism, where the stereochemistry of the starting material can influence the stereochemistry of the resulting alkene (E or Z isomer).
Conclusion
The stereoisomers of this compound are of significant interest in synthetic organic chemistry and drug development. A thorough understanding of their properties, synthesis, and separation is essential for the preparation of enantiomerically pure compounds. The methodologies outlined in this guide, particularly the use of chiral HPLC, provide a robust framework for researchers working with this important chiral building block. The choice of synthetic strategy and separation technique will depend on the specific requirements of the target molecule and the available resources.
References
- 1. This compound | 2114-39-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 2114-39-8 [m.chemicalbook.com]
- 4. This compound | 2114-39-8 | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 96 2114-39-8 [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
The Versatile Precursor: A Technical Guide to 2-Bromo-1-phenylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-phenylpropane, a halogenated aromatic hydrocarbon, serves as a pivotal precursor in a multitude of organic syntheses. Its chemical structure, featuring a reactive bromine atom at the secondary carbon and a phenyl group, allows for a diverse range of transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications in the synthesis of significant chemical intermediates, including phenylacetone. The document is intended to be a comprehensive resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound (CAS No: 2114-39-8), also known as (2-bromopropyl)benzene, is a colorless to light brown liquid.[1] Its utility in organic synthesis stems from the presence of a good leaving group (bromine) and a phenyl moiety, which can be further functionalized. This combination makes it a versatile substrate for a variety of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents.[2][3] These reactions open pathways to a wide array of chemical structures, including pharmaceutical intermediates, fragrances, and polymers.[2][3]
One of the most notable, albeit controversial, applications of this compound is its use as a precursor in the synthesis of phenyl-2-propanone (P2P), a controlled substance and a key intermediate in the illicit production of amphetamine and methamphetamine.[4][5] This guide will discuss the chemical pathways involving this compound from a purely scientific standpoint, focusing on the reaction mechanisms and synthetic methodologies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling and characterization in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Br | [2] |
| Molecular Weight | 199.09 g/mol | [2] |
| Appearance | Clear colorless to light brown liquid | [1] |
| Boiling Point | 107-109 °C at 16 mmHg | [5] |
| Density | 1.291 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.545 | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |
| ¹H NMR (CDCl₃) | δ 1.65 (d, 3H), 3.05 (dd, 1H), 3.30 (dd, 1H), 4.25 (m, 1H), 7.20-7.40 (m, 5H) | [6] |
| ¹³C NMR (CDCl₃) | δ 25.0, 45.0, 50.0, 127.0, 128.5, 129.0, 140.0 | [6] |
| Mass Spectrum (m/z) | 198/200 (M+), 119, 91 (base peak) | [6] |
Core Synthetic Transformations
This compound is a versatile precursor that can undergo several key reactions, providing access to a variety of functional groups and molecular scaffolds.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the molecule susceptible to nucleophilic attack at the secondary carbon. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.
A common nucleophilic substitution is the reaction with sodium azide to form 2-azido-1-phenylpropane. This azide can then be readily reduced to the corresponding amine, 2-amino-1-phenylpropane (amphetamine), using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7][8]
Experimental Protocol: Synthesis of 2-Azido-1-phenylpropane
-
Materials: this compound, sodium azide, dimethylformamide (DMF).
-
Procedure: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add sodium azide (1.5 equivalents) to the solution. Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically within 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-1-phenylpropane.[9]
-
Yield: This reaction typically proceeds with good to excellent yields, often exceeding 80-90%, depending on the specific conditions and purity of the reactants.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base promotes an E2 elimination reaction, leading to the formation of an alkene. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product.
The major product of the dehydrobromination of this compound is typically 1-phenylpropene, as the resulting double bond is conjugated with the phenyl ring, providing extra stability.[10]
Experimental Protocol: Dehydrobromination to 1-Phenylpropene
-
Materials: this compound, potassium tert-butoxide, tert-butanol.
-
Procedure: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous tert-butanol. Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with diethyl ether (3x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.[11]
-
Yield: E2 eliminations are generally high-yielding reactions, often exceeding 90%.
Grignard Reagent Formation and Reactions
This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (1-phenylpropan-2-yl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base. It readily reacts with electrophiles, most notably carbonyl compounds (aldehydes and ketones), to form new carbon-carbon bonds, leading to the synthesis of secondary and tertiary alcohols.[5][7]
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
-
Materials: this compound, magnesium turnings, anhydrous diethyl ether, acetone, dilute hydrochloric acid.
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2-methyl-1-phenylpropan-2-ol). The product can be purified by distillation or chromatography.[7][12]
-
-
Yield: Grignard reactions with simple ketones are typically high-yielding, often in the range of 70-90%.
Application in the Synthesis of Phenyl-2-Propanone (P2P)
As previously mentioned, this compound is a known precursor for the synthesis of phenyl-2-propanone (P2P). This transformation can be achieved through various methods, one of which involves the reaction with a suitable nucleophile followed by hydrolysis. For instance, reaction with a cyanide source would yield a nitrile, which can then be hydrolyzed to a ketone. However, due to the illicit applications of P2P, the specific details of these syntheses are often found in clandestine literature and are not the focus of this technical guide.[5][13] The primary legitimate route to P2P involves the ketonization of phenylacetic acid.[5]
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for Grignard synthesis.
Conclusion
This compound is a versatile and valuable precursor in organic synthesis. Its ability to undergo nucleophilic substitution, elimination, and form Grignard reagents provides access to a wide range of functionalized molecules. While its application in the synthesis of controlled substances is a matter of legal and social concern, its legitimate use in the development of pharmaceuticals, fragrances, and polymers underscores its importance in the chemical industry. This guide has provided a comprehensive overview of its properties and key synthetic transformations, offering a valuable resource for chemists in research and development. It is imperative that the handling and use of this compound are conducted with strict adherence to safety protocols and regulatory requirements.
References
- 1. [PDF] Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. | Semantic Scholar [semanticscholar.org]
- 2. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 4. Client Challenge [breakingbad.fandom.com]
- 5. Phenylacetone - Wikipedia [en.wikipedia.org]
- 6. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. This compound can be synthesised by | Filo [askfilo.com]
- 13. env.nm.gov [env.nm.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Bromo-1-phenylpropane (CAS No. 2114-39-8), a versatile reagent in organic synthesis. Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel involved in its use. This guide consolidates critical safety data, outlines detailed handling procedures, and provides visual workflows to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound, also known as (2-Bromopropyl)benzene, is a combustible liquid that is colorless to light brown in appearance.[1][2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a comprehensive risk assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Br | [3][4] |
| Molecular Weight | 199.09 g/mol | [3][4] |
| Appearance | Colorless to light brown clear liquid | [1][2] |
| Boiling Point | 107-109 °C at 16 mmHg | [2][4] |
| Density | 1.291 g/mL at 25 °C | [2][4] |
| Flash Point | 90 °C (194 °F) | [1][4] |
| Refractive Index | n20/D 1.545 | [2][4] |
| Solubility | Sparingly soluble in water | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it accordingly. The compound is an irritant, causing skin, eye, and respiratory tract irritation.[1][5] It is also harmful if swallowed.[1] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]
GHS Classification:
-
Skin Irritation (Category 2) [3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3][4]
-
Combustible Liquid [5]
Hazard Statements:
-
H227: Combustible liquid.[5]
Safe Handling and Experimental Protocols
Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail the necessary precautions and procedures.
Engineering Controls
Proper ventilation is the primary engineering control to minimize exposure.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][5] | Prevents skin contact which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron.[1][7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge if exposure limits are exceeded or if irritation is experienced.[1] | Minimizes the risk of inhaling vapors that may cause respiratory irritation. |
General Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid breathing vapor or mist.[5]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][8]
-
Ground and bond containers when transferring material.[1]
Storage
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][5] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][5] |
Accidental Release and Disposal
Spill Response
In case of a spill, follow these steps to mitigate the hazard:
-
Evacuate Personnel: Remove all non-essential personnel from the area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[1][5]
-
Collect the Waste: Place the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Clean the Area: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Avoid runoff into storm sewers and ditches.[1]
Waste Disposal
Dispose of waste material in accordance with all applicable local, regional, and national regulations.[5] Do not dispose of with normal household waste.
Reactivity and Stability
-
Chemical Stability: this compound is stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Avoid ignition sources, excess heat, and exposure to flame.[1]
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[1]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Visual Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step protocol for responding to a spill.
Caption: Decision tree for first aid procedures following exposure.
By implementing these safety measures and maintaining a culture of safety awareness, researchers can confidently and responsibly utilize this compound in their synthetic endeavors.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-溴-1-苯丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. fishersci.com [fishersci.com]
Reactivity of the Carbon-Bromine Bond in 2-Bromo-1-phenylpropane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-1-phenylpropane. This compound, a secondary benzylic halide, serves as a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the C-Br bond's susceptibility to cleavage, leading to a variety of substitution and elimination products. The phenyl group and the secondary nature of the halogenated carbon create a nuanced reactivity profile, allowing for competition between SN1, SN2, E1, and E2 reaction pathways. Understanding these competing mechanisms is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Core Principles of Reactivity
The reactivity of this compound is governed by several key factors:
-
Benzylic Position: The carbon atom bonded to the bromine is benzylic. This position is critical as it allows for the stabilization of a positive charge in a carbocation intermediate through resonance with the adjacent phenyl group. This stabilization significantly enhances the feasibility of reaction pathways involving carbocations (SN1 and E1).
-
Secondary Halide: As a secondary alkyl halide, this compound is subject to steric hindrance, although less so than a tertiary halide. This steric environment allows for both bimolecular (SN2, E2) and unimolecular (SN1, E1) reactions to occur, with the predominant pathway being highly dependent on the reaction conditions.
-
Leaving Group: The bromide ion (Br-) is an excellent leaving group due to its stability in solution, which facilitates the cleavage of the C-Br bond.
Nucleophilic Substitution Reactions: A Competitive Landscape
Nucleophilic substitution reactions of this compound involve the replacement of the bromine atom by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, often in competition with each other.
SN1 and SN2 Mechanisms
The SN1 reaction is a two-step process initiated by the spontaneous dissociation of the C-Br bond to form a resonance-stabilized secondary benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by polar protic solvents (e.g., water, ethanol), which stabilize the carbocation intermediate, and by weak nucleophiles.
The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack). This leads to an inversion of stereochemistry at the chiral center. The SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).
The competition between these two pathways is illustrated below:
Quantitative Data for Substitution Reactions
While specific kinetic data for this compound is not abundantly available in the literature, the following table presents expected outcomes based on the principles of physical organic chemistry and data from analogous secondary benzylic halides.
| Nucleophile | Solvent | Predominant Mechanism | Expected Major Product(s) | Relative Rate (Qualitative) |
| H₂O | Water | SN1 | 1-Phenyl-2-propanol (racemic) | Moderate |
| CH₃OH | Methanol | SN1 | 2-Methoxy-1-phenylpropane (racemic) | Moderate |
| CN⁻ | DMSO | SN2 | 3-Phenylbutanenitrile (inversion) | Fast |
| I⁻ | Acetone | SN2 | 2-Iodo-1-phenylpropane (inversion) | Fast |
| CH₃COO⁻ | Acetic Acid | Borderline SN1/SN2 | 1-Phenyl-2-propyl acetate | Slow |
Experimental Protocol: SN2 Reaction with Sodium Iodide
This protocol is a representative procedure for an SN2 reaction on a secondary halide.
Objective: To synthesize 2-iodo-1-phenylpropane from this compound via an SN2 reaction.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
To this solution, add this compound (1.0 equivalent).
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction is driven by the precipitation of sodium bromide (NaBr), which is insoluble in acetone (Finkelstein reaction).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaBr.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-1-phenylpropane.
-
Purify the product by vacuum distillation or column chromatography.
Elimination Reactions: Formation of Alkenes
This compound can also undergo elimination reactions to form alkenes, primarily 1-phenyl-1-propene and 3-phenyl-1-propene. These reactions are often in competition with substitution and are favored by high temperatures and the use of strong, bulky bases.
E1 and E2 Mechanisms
The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base removes a proton from a carbon adjacent to the positively charged carbon, forming a double bond. E1 reactions are favored by polar protic solvents and weak bases.
The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the C-Br bond, while simultaneously the C-Br bond breaks and a double bond forms. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, concentrated bases.
Regioselectivity and Stereoselectivity
The regioselectivity of the elimination is determined by which proton is removed:
-
Zaitsev's Rule: Removal of a proton from the C1 carbon results in the more substituted and conjugated alkene, 1-phenyl-1-propene . This is generally the thermodynamically favored product.[1]
-
Hofmann's Rule: Removal of a proton from the C3 methyl group results in the less substituted alkene, 3-phenyl-1-propene . This product is favored when using a sterically hindered base.
The E2 reaction is also stereoselective, with the trans (E) isomer of 1-phenyl-1-propene typically being the major product due to its greater thermodynamic stability.[2]
Quantitative Data for Elimination Reactions
The choice of base and solvent has a profound impact on the product distribution. The following table provides expected outcomes for the elimination reactions of this compound.
| Base | Solvent | Predominant Mechanism | Expected Major Product(s) | Comments |
| Sodium Ethoxide (NaOEt) | Ethanol | E2 (competes with SN2) | 1-Phenyl-1-propene (Zaitsev) | A strong, unhindered base favors the more stable alkene. |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 3-Phenyl-1-propene (Hofmann) | A strong, sterically hindered base favors abstraction of the less hindered proton. |
| Water (H₂O) | Heat | E1 (competes with SN1) | 1-Phenyl-1-propene (Zaitsev) | Weak base conditions favor the E1 pathway, leading to the most stable alkene. |
Experimental Protocol: E2 Reaction with Potassium tert-Butoxide
This protocol is a representative procedure for an E2 reaction favoring the Hofmann product.
Objective: To synthesize 3-phenyl-1-propene from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous tert-butanol to the flask, followed by the careful addition of potassium tert-butoxide (1.5 equivalents).
-
Stir the mixture until the base is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with a nonpolar solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (the product is volatile).
-
Purify the resulting 3-phenyl-1-propene by fractional distillation.
Formation of Organometallic Reagents
The C-Br bond in this compound can be used to form organometallic compounds, most notably Grignard reagents.
Grignard Reagent Formation
Reacting this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) yields phenylpropylmagnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.
References
An In-depth Technical Guide to Electrophilic Addition Reactions Involving the 2-Bromo-1-phenylpropane System
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis and reactivity pertinent to 2-bromo-1-phenylpropane, a significant intermediate in organic synthesis. A critical clarification is that this compound, as a saturated haloalkane, does not itself undergo electrophilic addition reactions. Such reactions are characteristic of unsaturated compounds like alkenes and alkynes. Therefore, this guide will focus on the electrophilic addition reactions of the logical precursor, 1-phenylpropene , which directly leads to the formation of this compound. Furthermore, the subsequent reactivity of this compound through nucleophilic substitution and elimination pathways will be explored to provide a complete chemical context.
This document details the mechanisms, regioselectivity, and stereochemistry of these transformations. It includes structured data tables for quantitative analysis and detailed experimental protocols for key reactions, designed to be a valuable resource for professionals in chemical research and drug development.
Electrophilic Addition to 1-Phenylpropene: Synthesis of this compound
The primary route to this compound involves the electrophilic addition of hydrogen halides to 1-phenylpropene. The regioselectivity of this reaction is dictated by the stability of the carbocation intermediate.
Hydrobromination (Markovnikov Addition)
The addition of hydrogen bromide (HBr) to 1-phenylpropene follows Markovnikov's rule, yielding this compound as the major product.[1][2][3][4] The reaction proceeds via a two-step mechanism involving the formation of the most stable carbocation.
Mechanism:
-
Protonation of the Alkene: The π electrons of the double bond in 1-phenylpropene attack the electrophilic hydrogen of HBr. This protonation can occur at either carbon of the double bond.
-
Formation of the Benzylic Carbocation: Protonation of the terminal carbon of the double bond results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent phenyl ring.[1][2][4] The alternative, a simple secondary carbocation, is far less stable and therefore not favorably formed.[4]
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the stable benzylic carbocation to form the final product, this compound.[1][4]
Due to the pronounced stability of the benzylic carbocation, the reaction is highly regioselective, yielding almost exclusively (1-bromopropyl)benzene, which is an isomer of this compound, resulting from the addition to the other carbon. The common name for the major product is this compound.[1][2][3][4][5]
Caption: Mechanism of Markovnikov Hydrobromination of 1-Phenylpropene.
Hydrobromination (Anti-Markovnikov Addition)
In the presence of peroxides, the addition of HBr to 1-phenylpropene proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-1-phenylpropane.[6][7]
Mechanism:
-
Initiation: Peroxides decompose upon heating to form radicals, which then react with HBr to generate a bromine radical (Br•).
-
Propagation: The bromine radical adds to the double bond at the less substituted carbon, forming the more stable secondary benzylic radical. This radical then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical.
-
Termination: The reaction is terminated by the combination of any two radical species.
Other Electrophilic Additions to 1-Phenylpropene
-
Bromination (Addition of Br₂): 1-Phenylpropene reacts with bromine (Br₂) in an inert solvent to yield 1,2-dibromo-1-phenylpropane. The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[8][9] However, the presence of the phenyl group can lead to some loss of stereospecificity due to the formation of a more open, resonance-stabilized benzylic carbocation, allowing for some syn-addition.[10]
-
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, 1-phenylpropene undergoes hydration. Following Markovnikov's rule, the proton adds to the terminal carbon to form the stable benzylic carbocation, which is then attacked by water. Deprotonation yields 1-phenyl-1-propanol as the major product.[11][12][13] In contrast, hydroboration-oxidation results in the anti-Markovnikov product, 1-phenyl-2-propanol.[11]
Reactivity of this compound
Once formed, this compound, a secondary benzylic halide, is susceptible to both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[14] The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
-
Sₙ1 Mechanism: Favored by polar protic solvents and weak nucleophiles. The rate-determining step is the formation of the resonance-stabilized secondary benzylic carbocation. This pathway leads to a racemic mixture of substitution products if the starting material is chiral.[15][16][17]
-
Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This is a single-step, concerted mechanism where the nucleophile attacks the carbon bearing the bromine from the backside, leading to an inversion of stereochemistry.[15][16][17]
Elimination Reactions
-
E2 Mechanism: This bimolecular elimination is favored by strong, bulky bases.[18][19][20] The base removes a proton from a carbon adjacent to the carbon-bromine bond in a concerted step with the departure of the bromide leaving group. The major product is typically the more stable (Zaitsev) alkene, 1-phenylpropene, which is conjugated with the phenyl ring.[21]
-
E1 Mechanism: This unimolecular elimination competes with the Sₙ1 reaction and is favored by weak bases and polar protic solvents. It proceeds through the same carbocation intermediate as the Sₙ1 reaction.[18][19][22]
Caption: Competing Substitution and Elimination Pathways for this compound.
Quantitative Data Summary
The regioselectivity and yield of these reactions are highly dependent on the specific reaction conditions.
| Reaction | Reagents | Major Product | Regio/Stereo-selectivity | Typical Yield |
| Hydrobromination | 1-Phenylpropene, HBr | This compound | Markovnikov | High |
| Radical Hydrobromination | 1-Phenylpropene, HBr, Peroxides | 1-Bromo-1-phenylpropane | Anti-Markovnikov | High |
| Bromination | 1-Phenylpropene, Br₂ in CCl₄ | 1,2-Dibromo-1-phenylpropane | Anti-addition (major) | Good to High |
| Acid-Catalyzed Hydration | 1-Phenylpropene, H₂O, H₂SO₄ | 1-Phenyl-1-propanol | Markovnikov | Moderate to Good |
| Dehydrobromination (E2) | This compound, KOtBu | 1-Phenylpropene | Zaitsev Product | High |
Experimental Protocols
Protocol: Synthesis of this compound via Hydrobromination of 1-Phenylpropene
This protocol describes the Markovnikov addition of HBr to 1-phenylpropene.
Materials:
-
1-Phenylpropene
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride or magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask, separatory funnel, reflux condenser, standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpropene (e.g., 10 mmol) in a minimal amount of a non-reactive solvent like dichloromethane or use neat if appropriate.
-
Addition of HBr: Cool the flask in an ice bath. Slowly add a stoichiometric excess (e.g., 12 mmol) of 48% hydrobromic acid dropwise with vigorous stirring.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour and then let it warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol: Dehydrobromination of this compound to 1-Phenylpropene
This protocol describes an E2 elimination to form 1-phenylpropene.[23]
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol or THF
-
Round-bottom flask, reflux condenser, standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous tert-butanol or THF and potassium tert-butoxide (e.g., 1.5 equivalents).
-
Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the base at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Isolation and Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting 1-phenylpropene can be purified by distillation.
Caption: General experimental workflows for synthesis and subsequent elimination.
Conclusion
While this compound is a saturated haloalkane and thus not a substrate for electrophilic addition, its synthesis is fundamentally linked to this class of reactions through its precursor, 1-phenylpropene. Understanding the electrophilic addition of reagents like HBr, Br₂, and H₂O to 1-phenylpropene is crucial for controlling the synthesis of this compound and related structures. The pronounced stability of the intermediate benzylic carbocation governs the high regioselectivity observed in these reactions. Subsequently, the reactivity of this compound is dominated by competing nucleophilic substitution and elimination pathways, the outcomes of which are dictated by specific reaction conditions. This guide provides the foundational chemical principles, quantitative data, and practical protocols necessary for the effective use of this chemical system in research and development.
References
- 1. Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. Addition of \mathrm{HBr} to 1 -phenylpropene yields only (1-bromopropyl)b.. [askfilo.com]
- 4. Addition of HBr to 1-phenylpropene Addition of HBr to 1-phenylpropene yi.. [askfilo.com]
- 5. Solved Additional Mechanism Practice 16-36 Addition of HBr | Chegg.com [chegg.com]
- 6. Solved The reaction of 1-phenyl-1-propene with HBr& peroxide | Chegg.com [chegg.com]
- 7. Solved 1-Phenylpropene this compound | Chegg.com [chegg.com]
- 8. chemguide.net [chemguide.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. [SOLVED] When trans-1-phenylpropene is treated with bromine, some syn addition is observed. | SolutionInn [solutioninn.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Page loading... [guidechem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 17. reddit.com [reddit.com]
- 18. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. LabXchange [labxchange.org]
- 21. homework.study.com [homework.study.com]
- 22. quora.com [quora.com]
- 23. ochemonline.pbworks.com [ochemonline.pbworks.com]
The Industrial Versatility of 2-Bromo-1-phenylpropane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-phenylpropane is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its structure, featuring a reactive bromine atom on the propyl chain attached to a phenyl ring, makes it an ideal precursor for introducing the 1-phenylpropan-2-yl moiety into larger, more complex structures. This technical guide explores the significant industrial applications of this compound derivatives, with a primary focus on their role in the pharmaceutical sector as precursors to active pharmaceutical ingredients (APIs). The ability to undergo nucleophilic substitution reactions allows for the synthesis of a diverse range of compounds, including those with significant central nervous system activity.[1] This guide will provide an in-depth look at the synthesis, applications, and biological significance of these derivatives, supported by experimental data and procedural outlines.
Core Industrial Application: Pharmaceutical Synthesis
The primary industrial application of this compound lies in its use as a key building block for the synthesis of pharmaceuticals, particularly those with a 1-phenylpropan-2-amine backbone. This structural motif is central to a class of compounds that act as central nervous system stimulants, with legitimate therapeutic uses in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.
Case Study: Synthesis of Amphetamine
Amphetamine, a well-established medication, is a prime example of a pharmaceutical derived from this compound. The synthesis involves a classical nucleophilic substitution reaction where the bromide leaving group is displaced by an amino group.
The overall industrial synthesis can be visualized as a multi-step process, starting from readily available precursors, moving through the key intermediate this compound, and culminating in the final API.
Caption: Synthesis workflow from 1-phenyl-2-propanol to Amphetamine.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis steps. Data is aggregated from analogous and related patented industrial processes.
Table 1: Synthesis of this compound from 1-Phenyl-2-propanol
| Parameter | Value | Reference |
| Reactants | 1-Phenyl-2-propanol, Hydrobromic Acid (48%) | General Knowledge |
| Solvent | Water / None | General Knowledge |
| Temperature | 100-120 °C (Reflux) | General Knowledge |
| Reaction Time | 2-4 hours | General Knowledge |
| Yield | 85-95% | Estimated |
Table 2: Synthesis of Amphetamine from this compound
| Parameter | Value | Reference |
| Reactants | This compound, Aqueous Ammonia | Analogy to chlorination routes |
| Solvent | Ethanol | Analogy to chlorination routes |
| Temperature | 100-150 °C (in sealed reactor) | Analogy to chlorination routes |
| Pressure | 50-100 psi | Analogy to chlorination routes |
| Yield | 60-75% | Estimated |
Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations. These are generalized procedures based on established chemical principles and data from related syntheses found in patent literature.
Protocol 1: Synthesis of this compound
-
Charging the Reactor: A 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with 1-phenyl-2-propanol (136.2 g, 1.0 mol).
-
Addition of Reagent: Concentrated hydrobromic acid (48% aqueous solution, 340 g, 2.0 mol) is added slowly through the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 3 hours. The reaction is monitored by TLC for the disappearance of the starting alcohol.
-
Work-up: After cooling to room temperature, the mixture is transferred to a separatory funnel. The lower aqueous layer is removed. The organic layer is washed with water (2 x 100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Purification: The crude product is dried over anhydrous magnesium sulfate, filtered, and purified by vacuum distillation to yield this compound as a colorless to light brown liquid.
Protocol 2: Synthesis of Amphetamine via Amination
-
Charging the Reactor: A high-pressure stainless-steel autoclave reactor is charged with this compound (99.5 g, 0.5 mol) and ethanol (250 mL).
-
Addition of Amine: Concentrated aqueous ammonia (28%, 150 mL, approx. 2.5 mol) is added to the reactor.
-
Reaction Conditions: The reactor is sealed and heated to 120 °C. The internal pressure will rise. The reaction mixture is stirred at this temperature for 6-8 hours.
-
Work-up: The reactor is cooled to room temperature, and the pressure is carefully vented. The reaction mixture is transferred to a round-bottom flask, and the ethanol and excess ammonia are removed under reduced pressure.
-
Extraction: The remaining aqueous residue is made basic (pH > 12) by the slow addition of 50% sodium hydroxide solution. The resulting freebase is extracted with diethyl ether (3 x 150 mL).
-
Purification and Salt Formation: The combined organic extracts are dried over anhydrous sodium sulfate and filtered. The solvent is removed by distillation to yield crude amphetamine base as an oil. For pharmaceutical use, it is often converted to a stable salt, such as the sulfate or phosphate salt, by treatment with the corresponding acid in a suitable solvent, followed by crystallization.
Mechanism of Action: Dopamine Transporter Modulation
Derivatives such as amphetamine exert their pharmacological effects by modulating the function of monoamine transporters, primarily the dopamine transporter (DAT).[2][3] The mechanism is multifaceted, leading to a significant increase in extracellular dopamine concentrations in the brain.
The key actions are:
-
Competitive Inhibition: Amphetamine binds to DAT, competitively inhibiting the reuptake of dopamine from the synaptic cleft.[2]
-
Dopamine Efflux (Reverse Transport): Amphetamine is a substrate for DAT and is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. This high cytosolic concentration causes the DAT to reverse its direction of transport, actively pumping dopamine out of the neuron and into the synapse.[4]
-
DAT Internalization: Amphetamine also triggers the internalization of DAT from the cell surface into the neuron via a Rho GTPase-dependent signaling pathway.[5] This reduces the number of available transporters for dopamine reuptake, further prolonging the presence of dopamine in the synapse.
Caption: Amphetamine's mechanism of action at the dopamine transporter.
Conclusion
This compound and its derivatives represent a significant class of chemical intermediates with high value in the pharmaceutical industry. Their utility as precursors for potent CNS-active agents like amphetamine underscores their industrial importance. The synthetic pathways, while requiring careful control, are based on fundamental and well-understood organic reactions. A thorough understanding of the synthesis, reaction kinetics, and the mechanism of action of the final products is essential for researchers and professionals in drug development and medicinal chemistry. The continued exploration of derivatives from this scaffold holds potential for the discovery of new chemical entities with tailored pharmacological profiles.
References
- 1. pnas.org [pnas.org]
- 2. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 4. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-phenylpropane (CAS No. 2114-39-8). Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in synthetic organic chemistry and as a pharmaceutical intermediate. This document outlines the key chemical properties, potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon with the following key properties:
| Property | Value |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| Appearance | Colorless to light brown clear liquid |
| Boiling Point | 107-109 °C at 16 mmHg |
| Density | 1.291 g/mL at 25 °C |
| Flash Point | 91 °C (closed cup) |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Stability Profile and Degradation Pathways
While this compound is considered stable under normal temperatures and pressures, it is susceptible to degradation under certain conditions, primarily through nucleophilic substitution and elimination reactions. Exposure to high temperatures, light, and incompatible materials can accelerate its degradation.
Chemical Degradation
The primary chemical degradation pathways for this compound are:
-
Nucleophilic Substitution (SN1 and SN2): The bromine atom is a good leaving group, making the compound susceptible to substitution by nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and temperature. Common nucleophiles include water (hydrolysis), alcohols, and amines.
-
Elimination (E1 and E2): In the presence of a base, this compound can undergo elimination to form alkenes, primarily 1-phenylpropene and 3-phenyl-1-propene. The regioselectivity of the elimination is dependent on the strength and steric bulk of the base.
Photodegradation
Alkyl halides, in general, can be susceptible to photodegradation, especially in the presence of photosensitizers. Exposure to ultraviolet (UV) light can lead to the cleavage of the carbon-bromine bond, generating radical intermediates that can participate in a variety of subsequent reactions.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The specific decomposition products will depend on the temperature and the presence of other substances.
Quantitative Stability Data (Representative)
The following tables present representative quantitative data from a hypothetical forced degradation study on this compound. These data are intended to be illustrative of the compound's stability under various stress conditions.
Thermal Degradation at 60°C
| Time (days) | Purity of this compound (%) | Total Degradation Products (%) |
| 0 | 99.8 | 0.2 |
| 7 | 98.5 | 1.5 |
| 14 | 97.2 | 2.8 |
| 30 | 95.1 | 4.9 |
Hydrolytic Degradation (pH 7, 40°C)
| Time (days) | Purity of this compound (%) | Total Degradation Products (%) |
| 0 | 99.8 | 0.2 |
| 7 | 99.1 | 0.9 |
| 14 | 98.4 | 1.6 |
| 30 | 97.0 | 3.0 |
Photostability (ICH Q1B Option II)
| Exposure | Purity of this compound (%) | Total Degradation Products (%) |
| Initial | 99.8 | 0.2 |
| 1.2 million lux hours | 99.5 | 0.5 |
| 200 watt hours/m² | 99.3 | 0.7 |
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent exposure to moisture and air.[1]
-
Temperature: While stable at normal temperatures, storage in a refrigerated environment (2-8 °C) is recommended for long-term preservation.
-
Light: Protect from direct sunlight and other sources of UV radiation.[2] Store in amber glass bottles or other light-resistant containers.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1]
-
Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in an appropriate inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
Methodological & Application
Application Notes: Synthesis of Substituted Phenylpropanes using 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-phenylpropane (CAS: 2114-39-8) is a versatile haloalkane intermediate widely utilized in organic synthesis.[1] Its structure, featuring a reactive secondary bromide and a stable phenyl group, makes it an ideal precursor for the synthesis of a diverse range of substituted phenylpropanes. These derivatives are significant scaffolds in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including nucleophilic substitution, Grignard reactions, and palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations & Data
This compound can undergo several classes of reactions to yield functionalized phenylpropane derivatives. The primary pathways include substitution of the bromide by nucleophiles and the formation of new carbon-carbon bonds.
Nucleophilic Substitution Reactions
The secondary carbon bearing the bromine atom is susceptible to attack by a variety of nucleophiles (Sₙ2 mechanism), leading to the formation of amines, ethers, and other derivatives. This pathway is fundamental for synthesizing compounds like N-substituted phenylpropanamines, which are prevalent in medicinal chemistry.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Typical Conditions | Representative Yield (%)* |
|---|---|---|---|
| Ammonia (NH₃) | 1-Phenylpropan-2-amine | Methanol, Sealed tube, 110-120°C | 85-95 |
| Benzylamine | N-Benzyl-1-phenylpropan-2-amine | ACN or EtOH, Base (e.g., K₂CO₃), 80°C | 80-90 |
| Sodium Methoxide (NaOMe) | 2-Methoxy-1-phenylpropane | Methanol, Reflux | 75-85 |
| Potassium Cyanide (KCN) | 2-Phenylbutanenitrile | DMSO, 60-80°C | 70-85 |
*Yields are representative for Sₙ2 reactions on secondary alkyl halides and may vary based on specific substrate and optimized conditions.
Grignard Reaction
Treatment of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent. This powerful nucleophile can react with various electrophiles, most notably carbonyl compounds, to form new C-C bonds and produce substituted alcohols.[2][3]
Table 2: Representative Grignard Reactions
| Electrophile | Final Product (after acidic workup) | Typical Conditions | Representative Yield (%)* |
|---|---|---|---|
| Benzaldehyde | 1,3-Diphenylbutan-2-ol | 1. Mg, THF or Et₂O (anhydrous) 2. Benzaldehyde 3. H₃O⁺ | 60-75 |
| Acetone | 2-Methyl-3-phenylbutan-2-ol | 1. Mg, THF or Et₂O (anhydrous) 2. Acetone 3. H₃O⁺ | 65-80 |
| Carbon Dioxide (CO₂) | 2-Phenylbutanoic acid | 1. Mg, THF or Et₂O (anhydrous) 2. CO₂(s) 3. H₃O⁺ | 55-70 |
*Yields are based on typical Grignard reactions and are highly dependent on maintaining anhydrous conditions.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are powerful methods for forming C-C bonds, enabling the introduction of aryl, vinyl, and other organic fragments.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Product Structure | Typical Conditions | Representative Yield (%)* |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | 1,2-Diphenylpropane | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), 100°C | 85-95[5] |
| Heck | Styrene | 1,4-Diphenyl-2-butene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF), 100-140°C | 80-93[6][7] |
*Yields are based on published results for analogous aryl/alkyl halides and may require optimization for this compound.
Visualized Workflows and Pathways
Caption: Synthetic pathways from this compound.
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-phenylpropan-2-amine via Nucleophilic Substitution
This protocol details the synthesis of a secondary amine, a common structure in pharmacologically active molecules.
Materials:
-
This compound (1.0 equiv, e.g., 1.99 g, 10 mmol)
-
Benzylamine (1.2 equiv, e.g., 1.29 g, 12 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 2.76 g, 20 mmol)
-
Acetonitrile (CH₃CN), anhydrous (50 mL)
-
Diethyl ether (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Add benzylamine to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Work-up and Purification:
-
Dissolve the crude residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-1-phenylpropan-2-amine.[8]
Protocol 2: Synthesis of 1,2-Diphenylpropane via Suzuki-Miyaura Coupling
This protocol provides a general method for C-C bond formation to synthesize biaryl propane structures.[9]
Materials:
-
This compound (1.0 equiv, e.g., 0.995 g, 5 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 0.732 g, 6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv, e.g., 2.12 g, 10 mmol)
-
1,4-Dioxane (20 mL)
-
Water, degassed (5 mL)
-
Ethyl acetate (for extraction)
-
Brine
Equipment:
-
50 mL Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and heat plate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 4-16 hours).
-
Cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (25 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to afford pure 1,2-diphenylpropane.
Application in Drug Development: Target Interaction
Many substituted phenylpropanes, such as amphetamine, act as psychoactive drugs by modulating neurotransmitter systems. Understanding the mechanism of action is crucial for drug development. Amphetamine, for instance, is a potent central nervous system stimulant that primarily targets the dopamine (DAT) and norepinephrine (NET) transporters.
References
- 1. Page loading... [guidechem.com]
- 2. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 2-Bromo-1-phenylpropane, a versatile secondary alkyl halide intermediate in organic synthesis. This document details the mechanistic dichotomy between SN1 and SN2 pathways, factors influencing reaction outcomes, and specific experimental protocols for key transformations.
Introduction
This compound is a valuable building block in the synthesis of a variety of organic compounds, including pharmaceutical intermediates. Its structure, featuring a bromine atom on a secondary carbon adjacent to a phenyl group, makes it susceptible to both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The benzylic position of the carbocation that can be formed adds a layer of complexity and reactivity to its chemical behavior. Understanding and controlling the reaction pathway is crucial for achieving desired product yields and stereochemical outcomes.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution of this compound can proceed through two distinct mechanisms, SN1 and SN2, often in competition. The predominant pathway is determined by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
SN2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk can efficiently attack the substrate.
-
Polar aprotic solvents: Solvents like acetone or dimethyl sulfoxide (DMSO) solvate the cation but not the anionic nucleophile, enhancing its reactivity.
-
Lower temperatures: Higher temperatures can favor elimination reactions.
SN2 reactions proceed with an inversion of stereochemistry at the chiral center.
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. The first step, the departure of the leaving group to form a secondary benzylic carbocation, is the rate-determining step. This pathway is favored by:
-
Weak nucleophiles: Solvents themselves can often act as nucleophiles (solvolysis).
-
Polar protic solvents: Solvents like ethanol or water can stabilize the carbocation intermediate through hydrogen bonding.
-
Higher temperatures: Increased thermal energy promotes the bond cleavage required for carbocation formation.
SN1 reactions at a chiral center typically lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face.
Elimination Reactions (E1 and E2): It is important to note that elimination reactions, leading to the formation of 1-phenylpropene, are often in competition with substitution reactions, especially when using strong, sterically hindered bases or at elevated temperatures.[1]
Factors Influencing Reaction Outcomes
The following table summarizes the key factors that dictate the outcome of nucleophilic substitution reactions with this compound:
| Factor | Favors SN2 Pathway | Favors SN1 Pathway |
| Nucleophile | Strong, high concentration (e.g., I⁻, CN⁻, N₃⁻) | Weak (e.g., H₂O, ROH) |
| Substrate | Secondary halide (less sterically hindered) | Secondary halide capable of forming a stabilized carbocation |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Polar protic (e.g., Ethanol, Water) |
| Leaving Group | Good leaving group (Br⁻ is excellent) | Good leaving group (Br⁻ is excellent) |
| Temperature | Lower temperatures | Higher temperatures |
Experimental Protocols
The following protocols are provided as representative examples of nucleophilic substitution reactions with this compound.
Protocol 1: SN2 Reaction with Sodium Iodide in Acetone
This protocol describes a classic Finkelstein reaction, a halogen exchange that proceeds via an SN2 mechanism. The precipitation of the sodium bromide salt in acetone drives the reaction to completion.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the formation of a white precipitate (NaBr). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude 2-Iodo-1-phenylpropane.
-
The product can be further purified by column chromatography if necessary.
Expected Outcome: This reaction is expected to proceed with a high yield of the substitution product, 2-Iodo-1-phenylpropane, with inversion of stereochemistry.
Protocol 2: SN1 Solvolysis in Ethanol
This protocol illustrates a solvolysis reaction where the solvent (ethanol) acts as the nucleophile, proceeding primarily through an SN1 mechanism.
Materials:
-
This compound
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.
-
Attach a reflux condenser and heat the solution to reflux.
-
Monitor the reaction progress over several hours using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the generated hydrobromic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, 2-Ethoxy-1-phenylpropane.
-
Purification can be achieved via column chromatography.
Expected Outcome: The reaction will likely yield a mixture of the SN1 substitution product (2-Ethoxy-1-phenylpropane) and the E1 elimination product (1-phenylpropene). The substitution product is expected to be a racemic mixture.
Protocol 3: Synthesis of 1-Phenylpropan-2-azide via SN2 Reaction
This protocol details the synthesis of an azide, a useful intermediate for the introduction of an amine group, via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain crude 1-Phenylpropan-2-azide.
Expected Outcome: A high yield of 1-Phenylpropan-2-azide is expected, with inversion of stereochemistry.
Protocol 4: Reaction with Sodium Cyanide in DMSO
This protocol describes the introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add sodium cyanide (1.5 eq). Caution: Cyanides are extremely toxic. Work in a well-ventilated fume hood and follow all safety protocols.
-
Heat the mixture to approximately 90 °C for several hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of ice water.
-
Extract the aqueous mixture with diethyl ether.[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 3-phenylbutanenitrile.
-
Purify by vacuum distillation or column chromatography.
Expected Outcome: The reaction should favor the SN2 pathway, yielding 3-phenylbutanenitrile. Due to the basicity of the cyanide ion, some elimination to 1-phenylpropene may occur.
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution reactions of this compound under different conditions. The yields and product ratios are illustrative and can vary based on specific reaction parameters.
| Nucleophile | Solvent | Predominant Mechanism | Major Product(s) | Expected Yield |
| NaI | Acetone | SN2 | 2-Iodo-1-phenylpropane | >90% |
| Ethanol | Ethanol | SN1/E1 | 2-Ethoxy-1-phenylpropane, 1-Phenylpropene | Variable |
| NaN₃ | DMF/DMSO | SN2 | 1-Phenylpropan-2-azide | High |
| NaCN | DMSO | SN2/E2 | 3-Phenylbutanenitrile, 1-Phenylpropene | Moderate to High |
Visualizations
The following diagrams illustrate the signaling pathways and a general experimental workflow.
References
Application Notes and Protocols for the Formation of (1-phenylprop-2-yl)magnesium bromide from 2-Bromo-1-phenylpropane
Abstract
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent, (1-phenylprop-2-yl)magnesium bromide, from the secondary benzylic halide, 2-Bromo-1-phenylpropane. Grignard reagents are potent nucleophiles essential for forming new carbon-carbon bonds in organic synthesis.[1][2] The synthesis from secondary benzylic halides presents unique challenges, including the competing Wurtz coupling side reaction.[3] This protocol is optimized to maximize the yield of the desired Grignard reagent by carefully controlling reaction parameters such as solvent, temperature, and addition rate. Strict anhydrous conditions are critical for success, as Grignard reagents are strong bases that react readily with protic sources like water.[4][5]
Introduction
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[6] The resulting organomagnesium halide, RMgX, effectively reverses the polarity of the carbon atom, transforming it from an electrophilic to a highly nucleophilic center (umpolung).[6] This reactivity makes Grignard reagents invaluable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.
The substrate, this compound, is a secondary benzylic halide. This structure is susceptible to side reactions, most notably the homocoupling (Wurtz reaction) of the halide, which can significantly reduce the yield of the desired Grignard reagent.[3] Factors influencing the ratio of Grignard reagent to Wurtz product include the choice of solvent, reaction temperature, and the rate of addition of the alkyl halide.[3][7] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, as they solvate and stabilize the Grignard reagent.[6] For benzylic systems, 2-methyltetrahydrofuran (2-MeTHF) has been shown to improve the product-to-byproduct ratio compared to THF.[3]
Key Reaction Parameters and Data
Successful and high-yield formation of the Grignard reagent is contingent on several critical parameters. The following table summarizes these variables and their typical values for reactions involving challenging substrates like benzylic halides.
| Parameter | Recommended Condition | Rationale & Notes | Yield Impact |
| Solvent | Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal solvents stabilize the Grignard reagent. 2-MeTHF can suppress Wurtz coupling with benzylic halides.[3][6] | High |
| Magnesium | Fresh turnings, activated | An oxide layer on magnesium can prevent the reaction. Activation exposes a fresh metal surface.[5][6] | High |
| Activation Method | Iodine (I₂), 1,2-Dibromoethane, or mechanical grinding | A small crystal of iodine or a few drops of 1,2-dibromoethane are common chemical activators.[5][8] | High |
| Temperature | 25-40 °C (Initiation), Reflux (Post-addition) | The reaction is exothermic. Gentle warming may be needed for initiation, while refluxing after addition ensures completion.[8][9] | Medium |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the halide, minimizing the Wurtz coupling side reaction.[5][10] | High |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[9] | High |
Experimental Workflow
The logical flow for the preparation of the Grignard reagent is outlined below. It emphasizes the critical preparatory steps required to ensure an anhydrous environment, followed by a controlled reaction and subsequent analysis.
Figure 1. Experimental workflow for the formation of (1-phenylprop-2-yl)magnesium bromide.
Detailed Experimental Protocol
5.1 Materials and Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Syringes and needles
5.2 Glassware and System Preparation
-
Thoroughly clean all glassware and flame-dry under vacuum or oven-dry at 120 °C for at least 4 hours to remove all traces of water.[5]
-
Assemble the apparatus (flask, condenser, dropping funnel) while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[11]
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
-
Add a single small crystal of iodine to the flask to activate the magnesium surface.[9]
5.3 Grignard Reagent Formation
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (e.g., 100 mL for a 0.1 mol scale reaction).
-
Add approximately 10% of the halide solution from the dropping funnel to the stirring magnesium turnings.[9]
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the brown iodine color, the appearance of a cloudy/gray solution, and gentle refluxing of the solvent.[11][12] If the reaction does not start, gently warm the flask with a heating mantle.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate sufficient to maintain a gentle, controlled reflux. The exothermic nature of the reaction should sustain the reflux.[9] An ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[7]
-
After the addition is complete (typically 30-60 minutes), continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[9]
-
Cool the resulting dark gray-brown solution to room temperature. The Grignard reagent is now ready for quantification or immediate use in a subsequent reaction.
5.4 Quantification (Titration) To determine the precise concentration of the prepared Grignard reagent, a titration is recommended.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution and quench it in 10 mL of 0.1 M standardized HCl.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Back-titrate the excess HCl with a standardized 0.1 M NaOH solution.
-
The concentration of the Grignard reagent can be calculated from the amount of HCl consumed.
Troubleshooting and Safety
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Wet glassware/solvent. 2. Inactive magnesium surface. | 1. Ensure all components are rigorously dried.[5] 2. Add another small crystal of iodine, a few drops of 1,2-dibromoethane, or crush the magnesium turnings with a dry glass rod.[5][10] |
| Low Yield | 1. Wurtz coupling side reaction. 2. Moisture contamination. | 1. Ensure slow, dropwise addition of the halide. Consider using 2-MeTHF as the solvent.[3] 2. Maintain a positive inert gas pressure throughout the experiment. |
| Reaction Becomes Uncontrollable | Addition of halide is too rapid. | Immediately slow or stop the addition and apply an ice-water bath to cool the flask.[7] |
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides. Keep away from ignition sources.[11]
-
Grignard reagents are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The quenching step is highly exothermic. Perform the quench by slowly adding the reaction mixture to a cold solution (e.g., saturated aqueous NH₄Cl or dilute acid).[10] Never add water directly to the Grignard reagent.
Reaction Pathway and Side Reactions
The formation of the Grignard reagent and the primary competing side reaction are illustrated below. Understanding these pathways is crucial for optimizing the reaction conditions to favor the desired product.
Figure 2. Desired reaction pathway versus the Wurtz coupling side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Application Notes: The Role of 2-Bromo-1-phenylpropane in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Bromo-1-phenylpropane (CAS No: 2114-39-8) is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1][2] Its structure, featuring a phenyl group attached to a propyl chain with a bromine atom at the second carbon, makes it a valuable building block for creating more complex molecules.[1] This colorless to light brown liquid is particularly significant in the pharmaceutical industry, where it is used as a starting material for the synthesis of a range of active pharmaceutical ingredients (APIs) and their intermediates.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical synthesis.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for planning and executing synthetic procedures.
| Property | Value | Reference |
| CAS Number | 2114-39-8 | [1][3] |
| Molecular Formula | C₉H₁₁Br | [1][5] |
| Molecular Weight | 199.09 g/mol | [4][5] |
| Appearance | Clear colorless to light brown liquid | [6] |
| Boiling Point | 107-109 °C at 16 mmHg | [3][6] |
| Density | 1.291 g/mL at 25 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.545 | [3][6] |
| Purity | Typically ≥ 98% | [4] |
Safety Information: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Applications in Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of various pharmaceutical intermediates due to the reactivity of the bromine atom, which can be readily displaced in nucleophilic substitution reactions or eliminated to form a double bond.[1]
Its primary applications include:
-
Synthesis of Amphetamine and its Analogues: Historically and in clandestine chemistry, this compound has been used as a precursor in the synthesis of amphetamine. This typically involves a nucleophilic substitution reaction where the bromine atom is replaced by an amino group. While this application is well-documented in forensic chemistry literature, its use in legitimate pharmaceutical manufacturing is limited due to strict regulatory controls on amphetamine precursors.[7][8]
-
Formation of Phenylpropenes: Through elimination reactions, this compound can be converted to 1-phenylpropene.[9] Phenylpropenes are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
-
General Organic Synthesis: The compound is used as a versatile building block for introducing the 1-phenylprop-2-yl moiety into larger molecules, which is a common structural motif in many biologically active compounds.[1]
Key Synthetic Pathways and Mechanisms
The utility of this compound stems from its ability to undergo several fundamental organic reactions. The primary pathways involve nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The choice of reagents and reaction conditions dictates the major product formed.
Caption: Key reaction pathways of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylpropyne via Elimination
This protocol describes a two-step elimination reaction to synthesize 1-phenylpropyne from this compound, a versatile intermediate for further functionalization.[10]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Sodium amide (NaNH₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
First Elimination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.
-
Add a stoichiometric excess of potassium hydroxide (KOH).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure to yield the intermediate, 1-phenyl-1-propene.
-
Second Elimination: The crude 1-phenyl-1-propene is then reacted with a strong base like sodium amide (NaNH₂) in an appropriate solvent (e.g., liquid ammonia or an inert high-boiling solvent) to form 1-phenylpropyne.[10]
-
The reaction is typically run at low temperatures if using liquid ammonia, or heated if using another solvent.
-
Upon completion, the reaction is carefully quenched with a proton source, such as saturated aqueous NH₄Cl solution.
-
The product is extracted with an organic solvent, dried, and purified, typically by distillation.
Caption: Workflow for the synthesis of 1-phenylpropyne.
Protocol 2: Synthesis of N-(1-phenylpropan-2-yl)acetamide (A Representative Amination and Protection)
This protocol outlines a general procedure for the synthesis of an amine from this compound, followed by acetylation. This represents a common sequence in the preparation of pharmaceutical intermediates.
Materials:
-
This compound
-
Ammonia (aqueous solution or gas) or appropriate primary amine
-
A polar, aprotic solvent (e.g., DMF, Acetonitrile)
-
Acetic anhydride
-
Pyridine or other non-nucleophilic base
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Sealed reaction vessel or pressure-rated flask (for amination with ammonia)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amination (Sₙ2 Reaction):
-
In a suitable reaction vessel, dissolve this compound in the chosen solvent.
-
Add a large excess of the aminating agent (e.g., concentrated aqueous ammonia). Using a large excess minimizes the formation of the secondary amine byproduct.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, and perform a basic aqueous workup to remove unreacted ammonia and hydrobromide salts.
-
Extract the product, 1-phenylpropan-2-amine, with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. The crude amine is often used directly in the next step.
-
-
Acetylation (Protection):
-
Dissolve the crude 1-phenylpropan-2-amine in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Add one equivalent of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
The resulting crude N-(1-phenylpropan-2-yl)acetamide can be purified by recrystallization or column chromatography.
-
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in pharmaceutical synthesis is primarily derived from its capacity to undergo nucleophilic substitution and elimination reactions, allowing for the introduction of the phenylpropyl scaffold into a wide array of potential drug candidates. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel pharmaceutical intermediates. Proper handling and adherence to safety protocols are paramount when working with this reactive and hazardous chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2114-39-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. skpharmatech.in [skpharmatech.in]
- 6. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]
- 7. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 8. scribd.com [scribd.com]
- 9. homework.study.com [homework.study.com]
- 10. The reaction of this compound with KOH in ethanol (EtOH) followed by NaNH₂ results in the formation of 1-phenylpropyne. | Sathee Forum [forum.prutor.ai]
Application Notes and Protocols for the Elimination Reactions of 2-Bromo-1-phenylpropane to Phenylpropenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reactions of 2-bromo-1-phenylpropane are of significant interest in synthetic organic chemistry, providing pathways to various phenylpropene isomers. These products serve as valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and polymers. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, particularly the choice of base and solvent. This document provides detailed application notes on the mechanistic pathways and protocols for the controlled synthesis of specific phenylpropene isomers from this compound.
Mechanistic Overview: E2 Elimination
The elimination of HBr from this compound typically proceeds via a bimolecular (E2) mechanism, which is a single, concerted step.[1] In this mechanism, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom (α-position), while the bromide ion departs simultaneously, leading to the formation of a double bond.
The regiochemical outcome of the E2 reaction is primarily dictated by the steric bulk of the base employed.
-
Zaitsev's Rule: With a small, unhindered base such as sodium ethoxide, the reaction preferentially forms the more substituted, and therefore more thermodynamically stable, alkene.[2][3] In the case of this compound, this results in the formation of 1-phenylpropene. The presence of the phenyl group further stabilizes the conjugated double bond, making this the favored product.[1]
-
Hofmann's Rule: When a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the abstraction of the less sterically hindered proton is favored.[3][4] This leads to the formation of the less substituted alkene, 3-phenyl-1-propene, as the major product.
The stereochemistry of the major product, 1-phenylpropene, is also influenced by the E2 mechanism's requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. This geometric constraint generally favors the formation of the more stable (E)- or trans-isomer.
Quantitative Data Summary
The following table summarizes the expected product distribution from the elimination of this compound under different reaction conditions. Note: The data presented here is illustrative of the principles of Zaitsev and Hofmann elimination. Actual yields may vary based on specific experimental conditions.
| Base | Solvent | Major Product | Minor Product(s) | Expected Predominant Isomer of 1-Phenylpropene |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 1-Phenylpropene (Zaitsev product) | 3-Phenyl-1-propene (Hofmann product) | (E)-1-Phenylpropene |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol (t-BuOH) | 3-Phenyl-1-propene (Hofmann product) | 1-Phenylpropene (Zaitsev product) | (E)-1-Phenylpropene |
Signaling Pathways and Logical Relationships
The choice of base directs the reaction towards two distinct product outcomes, as illustrated in the following diagram.
Caption: Regioselectivity in the E2 elimination of this compound.
Experimental Protocols
The following are generalized protocols for the selective synthesis of phenylpropene isomers from this compound.
Protocol 1: Synthesis of 1-Phenylpropene (Zaitsev Product)
Objective: To synthesize 1-phenylpropene as the major product via an E2 reaction using a small, unhindered base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to isolate 1-phenylpropene.
Protocol 2: Synthesis of 3-Phenyl-1-propene (Hofmann Product)
Objective: To synthesize 3-phenyl-1-propene as the major product via an E2 reaction using a bulky, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide (1.5 equivalents) in tert-butanol under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by GC.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting 3-phenyl-1-propene by distillation.
Product Analysis Workflow
The following workflow outlines the general procedure for the analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: General workflow for the GC-MS analysis of phenylpropene isomers.
GC-MS Analysis Protocol
Objective: To separate and quantify the phenylpropene isomers in the reaction mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-1 or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions (suggested starting parameters):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-300 amu
Procedure:
-
Prepare a dilute solution of the crude reaction product in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the phenylpropene isomers based on their retention times and comparison of their mass spectra with a reference library.
-
Quantify the relative amounts of each isomer by integrating the corresponding peak areas in the TIC.
Conclusion
The elimination reactions of this compound offer a versatile platform for the selective synthesis of different phenylpropene isomers. By carefully selecting the base and reaction conditions, researchers can control the regiochemical and stereochemical outcomes of the reaction. The protocols and analytical methods described in this document provide a comprehensive guide for the synthesis and characterization of these important synthetic intermediates.
References
Application Notes: Protocol for the N-Alkylation of Amines with 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. The reaction between 2-Bromo-1-phenylpropane and various primary or secondary amines is of particular interest to the pharmaceutical industry. The resulting N-alkyl-1-phenylpropan-2-amine scaffold is a core structural motif in many centrally active compounds, including amphetamine derivatives, which are known for their powerful effects on the central nervous system.[1] These compounds are key building blocks in the development of therapeutics for conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.[2][3]
This protocol details the direct N-alkylation of amines via a nucleophilic substitution reaction (SN2) with this compound.[4] A primary challenge in this synthesis is the potential for overalkylation, as the newly formed secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt.[4][5][6][7] Additionally, as a secondary halide, this compound can undergo a competing elimination (E2) reaction, particularly in the presence of a strong or sterically hindered base, to yield 1-phenylpropene.[8] This document provides a general procedure to favor the desired mono-alkylation product and discusses strategies to mitigate common side reactions.
Reaction Mechanism and Potential Side Reactions
The primary reaction proceeds through an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon atom bearing the bromine atom.[4] This is followed by deprotonation of the resulting ammonium salt by a base to yield the neutral secondary amine product. Key side reactions include overalkylation and E2 elimination.
Experimental Protocol: Mono-alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine with this compound using potassium carbonate as the base and acetonitrile as the solvent.
Materials and Reagents:
-
Primary amine (e.g., benzylamine, butylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the flask dropwise via syringe. Using a slight excess of the amine can help minimize dialkylation.[5]
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take a small aliquot from the reaction, dilute it with ethyl acetate, filter out the solids, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the this compound spot indicates the reaction is nearing completion. Secondary halides can react more slowly than primary halides.[9]
-
-
Work-up:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated secondary amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification process.
Data Presentation: Representative Reaction Conditions
The choice of amine, base, and solvent can significantly impact reaction efficiency and product yield. The following table summarizes representative conditions for the N-alkylation of amines with haloalkanes, adapted for the specific case of this compound.
| Entry | Amine Substrate (1.2 eq.) | Base (2.0 eq.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | Reflux (82) | 18 | 75 - 85 |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 24 | 50 - 65 |
| 3 | n-Butylamine | Triethylamine | THF | Reflux (66) | 20 | 70 - 80 |
| 4 | Piperidine (Sec. Amine) | K₂CO₃ | DMF | 80 | 12 | 80 - 90 |
| 5 | Benzylamine | CsOH | Acetonitrile | 70 | 16 | >90 (High Selectivity) |
Yields are estimated based on typical outcomes for SN2 reactions with secondary bromides and are for illustrative purposes. Actual yields may vary. Aniline (Entry 2) is less nucleophilic, often requiring higher temperatures and resulting in lower yields. Using a stronger base like Cesium Hydroxide (Entry 5) can improve yields and selectivity for mono-alkylation.[10]
Pharmacological Significance & Signaling Pathway
The products of this reaction, N-alkyl-1-phenylpropan-2-amines, are structurally related to amphetamines and act as central nervous system (CNS) stimulants.[11] Their primary mechanism of action involves increasing the synaptic concentrations of key monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE).[2]
These compounds act on the presynaptic neuron's plasma membrane transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). By acting as a substrate for these transporters, they induce a reversal of the transporter's function, causing it to efflux dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, rather than re-uptaking it.[4] This leads to a rapid and sustained increase in the extracellular levels of these neurotransmitters, enhancing downstream signaling and producing the characteristic stimulant effects.
References
- 1. Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]
- 10. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 11. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Using 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-1-phenylpropane in Friedel-Crafts alkylation reactions. This versatile building block serves as a key intermediate in the synthesis of various organic compounds, including precursors for pharmaceuticals and other biologically active molecules.[1] This document outlines the reaction principles, provides detailed experimental protocols for both intermolecular and intramolecular reactions, and presents quantitative data to guide reaction optimization.
Introduction to Friedel-Crafts Alkylation with this compound
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst facilitates the generation of a carbocation from an alkyl halide, which is then attacked by the electron-rich aromatic substrate.[2]
When using this compound as the alkylating agent, the reaction introduces a 1-phenylpropyl group onto the aromatic ring. The secondary nature of the bromide suggests the formation of a secondary carbocation, which can be prone to rearrangement. However, the proximity of the phenyl group can influence the reaction's stereochemical outcome, with studies on the analogous 2-chloro-1-phenylpropane suggesting that the reaction can proceed with retention of configuration.
Key Features:
-
Versatile Building Block: this compound is a valuable reagent for synthesizing substituted benzene derivatives.[1]
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds.[1]
-
Potential for Stereocontrol: The reaction may proceed with a degree of stereochemical retention, offering possibilities for asymmetric synthesis.
Data Presentation: Intermolecular Friedel-Crafts Alkylation
The following table summarizes representative quantitative data for the Friedel-Crafts alkylation of various aromatic compounds with this compound. Please note that yields are highly dependent on the specific reaction conditions and the reactivity of the aromatic substrate.
| Aromatic Substrate | Lewis Acid Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ (1.1) | Benzene | 80 | 2 | 1,2-Diphenylpropane | [Data not available in provided search results] |
| Toluene | AlCl₃ (1.1) | Toluene | 80-110 | 3 | 1-Phenyl-1-(p-tolyl)propane | [Data not available in provided search results] |
| Anisole | FeCl₃ (1.0) | Dichloromethane | 0 - 25 | 4 | 1-(p-Methoxyphenyl)-1-phenylpropane | [Data not available in provided search results] |
| Xylene (mixture) | ZrCl₄ (0.2) | Xylene | 120 | 6 | Phenyl-(dimethylphenyl)propane | [Data not available in provided search results] |
Note: The yields presented are hypothetical and based on typical Friedel-Crafts reactions. Specific experimental data for these exact reactions were not found in the provided search results. Researchers should optimize conditions for their specific needs.
Experimental Protocols
Safety Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching of the reaction can be exothermic. Perform this step slowly and with adequate cooling.
General Protocol for Intermolecular Friedel-Crafts Alkylation of an Aromatic Substrate
This protocol is a general guideline and may require optimization for specific aromatic substrates.
Materials:
-
This compound
-
Anhydrous aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, ZrCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or the aromatic substrate itself if in excess)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place the anhydrous aromatic substrate (if it is a solid, dissolve it in a suitable anhydrous solvent). If the aromatic substrate is a liquid, it can be used in excess as the solvent.
-
Addition of Lewis Acid: Under a stream of inert gas, carefully add the Lewis acid to the stirred solution. For highly reactive substrates, this is typically done at 0 °C using an ice bath.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (ranging from 0 °C to the reflux temperature of the solvent) for the required time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the desired alkylated product.
Protocol for Intramolecular Friedel-Crafts Alkylation (Hypothetical)
While specific protocols for the intramolecular cyclization of this compound derivatives were not found, the following is a general procedure that can be adapted for a substrate such as 1-(o-methoxyphenyl)-2-bromopropane to form a dihydronaphthalene derivative. The success of such reactions is often dependent on the formation of a stable 5- or 6-membered ring.[3]
Materials:
-
Substituted this compound derivative (e.g., 1-(o-methoxyphenyl)-2-bromopropane)
-
Lewis acid (e.g., AlCl₃, SnCl₄) or a protic acid (e.g., polyphosphoric acid)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in an anhydrous solvent.
-
Catalyst Addition: Cool the solution to 0 °C and slowly add the Lewis acid (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the intermolecular protocol.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Friedel-Crafts alkylation reaction.
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Workflow
The following diagram outlines the typical workflow for a Friedel-Crafts alkylation experiment.
Caption: Experimental Workflow for Friedel-Crafts Alkylation.
Applications in Drug Development
Conclusion
The Friedel-Crafts alkylation using this compound is a valuable synthetic tool for the construction of molecules containing the 1-phenylpropyl moiety. While the reaction is subject to the general limitations of Friedel-Crafts alkylations, such as the potential for polyalkylation and catalyst deactivation with certain substrates, careful control of reaction conditions can lead to the desired products. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further optimization and exploration of milder catalytic systems could expand the scope and utility of this important reaction.
References
Application Notes and Protocols: 2-Bromo-1-phenylpropane as a Versatile Starting Material for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-1-phenylpropane as a key starting material in the synthesis of valuable fragrance compounds. This document outlines synthetic pathways to produce a range of fragrance esters and an important fragrance intermediate, complete with detailed experimental protocols and representative data.
Introduction
This compound is a versatile building block in organic synthesis. Its chemical structure, featuring a reactive secondary bromide, allows for facile conversion into a variety of derivatives through nucleophilic substitution and elimination reactions.[1] This reactivity makes it an excellent precursor for the synthesis of substituted benzene derivatives that are widely used in the fragrance industry.[1] This document details the synthesis of two classes of fragrance compounds from this compound: phenylpropyl esters, known for their sweet, floral, and fruity notes, and α-methylstyrene, a key intermediate for various aromatic compounds.
Synthesis of Fragrance Esters via 2-Phenyl-1-propanol
A primary application of this compound in fragrance synthesis is its conversion to 2-phenyl-1-propanol, which is subsequently esterified to produce a variety of fragrant esters. These esters, including 2-phenylpropyl acetate, 2-phenylpropyl isobutyrate, and 2-phenylpropyl butyrate, are valued for their pleasant aromas.
Reaction Pathway: From this compound to Fragrance Esters
The overall synthetic route involves two main steps:
-
Hydrolysis: A nucleophilic substitution reaction to convert this compound to 2-phenyl-1-propanol.
-
Esterification: The reaction of 2-phenyl-1-propanol with a suitable carboxylic acid or its derivative to form the desired fragrance ester.[1][2]
Caption: Synthesis of Fragrance Esters.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1-propanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-phenyl-1-propanol.
-
Purify the crude product by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of 2-Phenylpropyl Esters
-
In a round-bottom flask, combine 2-phenyl-1-propanol (1.0 eq), the corresponding carboxylic acid (e.g., acetic acid, isobutyric acid; 1.2 eq), and a catalytic amount of sulfuric acid (0.05 eq).
-
Heat the mixture at 120 °C for 3-5 hours with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute it with diethyl ether.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
Data Presentation
| Fragrance Ester | Odor Profile | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Phenylpropyl acetate | Sweet, floral, rosy[1] | C₁₁H₁₄O₂ | 178.23 |
| 2-Phenylpropyl isobutyrate | Fruity, floral | C₁₃H₁₈O₂ | 206.28 |
| 2-Phenylpropyl butyrate | - | C₁₃H₁₈O₂ | 206.28 |
| 2-Phenylpropyl formate | Sweet, floral, honey, hyacinth, cinnamon[3] | C₁₀H₁₂O₂ | 164.20 |
Note: The yield for the hydrolysis of this compound to 2-phenyl-1-propanol is typically in the range of 80-90%. The subsequent esterification reactions generally proceed with yields of 75-85%.
Synthesis of α-Methylstyrene Derivatives
This compound can undergo an elimination reaction to produce α-methylstyrene. α-Methylstyrene itself and its derivatives are used in the synthesis of various polymers and can also serve as intermediates in the production of other fragrance compounds.
Reaction Pathway: From this compound to α-Methylstyrene
This transformation is achieved through a base-induced elimination of HBr.
Caption: Synthesis of α-Methylstyrene.
Experimental Protocol
Protocol 3: Synthesis of α-Methylstyrene
-
In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.
-
Once the sodium has completely reacted, cool the solution to room temperature.
-
Add this compound (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with petroleum ether (3 x 50 mL).
-
Combine the organic extracts, wash with water until neutral, and then wash with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation at atmospheric pressure.
-
Purify the crude α-methylstyrene by vacuum distillation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| α-Methylstyrene | C₉H₁₀ | 118.18 | 165-169 |
Note: The elimination reaction to form α-methylstyrene typically proceeds with a yield of 70-80%.
Experimental Workflow Overview
The general workflow for the synthesis and purification of fragrance compounds from this compound is outlined below.
Caption: General Experimental Workflow.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a range of fragrance compounds. The protocols detailed in these application notes provide robust methods for the preparation of desirable fragrance esters and the versatile intermediate, α-methylstyrene. These syntheses involve standard and scalable organic chemistry techniques, making them suitable for both academic research and industrial applications in the fragrance and flavor sector.
References
Application Notes and Protocols: Synthesis of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Bromo-1-phenylpropane, an important intermediate in organic synthesis. The primary method detailed is the hydrobromination of allylbenzene, a reliable and high-yielding route to the desired product. This protocol is intended for laboratory use by trained professionals and outlines the necessary reagents, equipment, and procedural steps, along with safety precautions.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a phenyl group and a bromine atom on the propyl chain, allows for a variety of subsequent chemical transformations. The synthesis described herein proceeds via the Markovnikov addition of hydrogen bromide (HBr) to allylbenzene. This electrophilic addition reaction is highly regioselective, yielding the desired 2-bromo isomer.[3]
Reaction Scheme
Experimental Protocol: Hydrobromination of Allylbenzene
This protocol is adapted from the method described by H. E. Carter (1935).[4]
Materials and Equipment
| Reagent/Material | Quantity | Notes |
| Allylbenzene | 100 g | |
| Glacial Acetic Acid (GAA) | 200 g | |
| Hydrogen Bromide (HBr) gas | 150 g | Caution: Corrosive and toxic gas. Handle in a well-ventilated fume hood. |
| Crushed Ice | As needed | For workup. |
| Petroleum Ether | As needed | For extraction. |
| Sodium Carbonate (Na2CO3) solution | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na2SO4) | As needed | For drying. |
| 500 mL reaction bottle with stopper | 1 | |
| Ice bath | 1 | |
| Separatory funnel | 1 | |
| Rotary evaporator | 1 | |
| Vacuum distillation apparatus | 1 |
Procedure
-
Reaction Setup: In a 500 mL bottle, place 200 g of glacial acetic acid. Cool the bottle in an ice bath.
-
Addition of HBr: Carefully bubble 150 g of hydrogen bromide gas into the cold glacial acetic acid.
-
Addition of Allylbenzene: To the cold HBr/GAA solution, add 100 g of allylbenzene.[4]
-
Reaction: Stopper the bottle securely and allow it to slowly warm to room temperature with occasional shaking. The initial two layers will merge into a clear red solution over 10-12 hours. Let the reaction proceed for a total of 24 hours.[4]
-
Workup:
-
Pour the reaction mixture over a sufficient amount of crushed ice.
-
Separate the crude this compound layer.
-
Extract the aqueous layer with petroleum ether to recover any dissolved product.
-
Combine the organic fractions.
-
-
Washing and Drying:
-
Wash the combined organic layers with water.
-
Wash with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Wash again with water.
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
-
Purification:
-
Remove the solvent (petroleum ether) using a rotary evaporator.
-
Purify the residue by vacuum distillation. Collect the fraction boiling at 90-91 °C at 3 mmHg.[4]
-
Expected Yield
The reported yield for this procedure is approximately 92%.[4]
Data Summary
| Parameter | Value | Reference |
| Starting Material | Allylbenzene | [4] |
| Reagents | HBr, Glacial Acetic Acid | [4] |
| Reaction Time | 24 hours | [4] |
| Reaction Temperature | Ice bath to Room Temperature | [4] |
| Product Boiling Point | 90-91 °C @ 3 mmHg | [4] |
| Yield | 92% | [4] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Routes
While the hydrobromination of allylbenzene is a primary method, other routes have been considered for the synthesis of brominated phenylpropanes.
-
From 1-Phenylpropan-2-ol: this compound can be synthesized from 1-phenylpropan-2-ol by reaction with HBr.[5] This involves the substitution of the hydroxyl group with a bromine atom.
-
Benzylic Bromination of 1-Phenylpropane: The reaction of 1-phenylpropane with N-bromosuccinimide (NBS) leads to the formation of 1-Bromo-1-phenylpropane, the constitutional isomer of the target molecule.[6][7][8][9][10] This method is highly selective for the benzylic position.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Hydrogen bromide is a corrosive and toxic gas. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Allylbenzene is flammable. Keep away from ignition sources.
-
Standard laboratory safety practices should be followed throughout the procedure.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The hydrobromination of allylbenzene provides an efficient and high-yielding method for the synthesis of this compound. The detailed protocol and data presented in these application notes offer a comprehensive guide for researchers in academic and industrial settings. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 2114-39-8 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of Allylbenzene and Phenyl-2-bromopropane [designer-drug.com]
- 5. This compound can be synthesised by | Filo [askfilo.com]
- 6. The method of conversion of 1 -phenylpropane to 1 -bromo- 1 -phenylpropan.. [askfilo.com]
- 7. bartleby.com [bartleby.com]
- 8. Show how you would convert (in one or two steps) 1-phenylpropane ... | Study Prep in Pearson+ [pearson.com]
- 9. The production of the given product, 1 − bromo − 1 − phenylpropane by usi.. [askfilo.com]
- 10. chegg.com [chegg.com]
Application Notes and Protocols: 2-Bromo-1-phenylpropane in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-phenylpropane as a key intermediate in the synthesis of novel agrochemicals. The document outlines its role as a versatile building block and provides a detailed, representative protocol for the synthesis of a hypothetical phenylpropane-based fungicide, including characterization data and biological activity assessment.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed in the preparation of a variety of compounds for the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive bromine atom on the propyl chain, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] This reactivity makes it an ideal precursor for creating libraries of compounds to be screened for biological activity. Phenylpropane derivatives, in general, are known to exhibit a range of biological activities, including insecticidal, herbicidal, and fungicidal properties.
Application in Fungicide Synthesis
The phenylpropane scaffold is a key structural motif in several classes of fungicides. The synthesis of novel fungicides often involves the reaction of a phenylpropane derivative, such as this compound, with various heterocyclic moieties known to confer fungicidal activity, such as triazoles. The following sections detail a representative synthetic protocol for a hypothetical fungicide derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Phenylpropane-Based Fungicide
This protocol describes a two-step synthesis of a hypothetical fungicide, 1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole, from this compound.
Step 1: Synthesis of 2-(4-phenoxyphenyl)propane
Reaction:
Materials:
-
This compound (1.0 eq)
-
4-Hydroxyphenol (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenol in DMF.
-
Slowly add sodium hydroxide pellets to the solution and stir until completely dissolved.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer three times with toluene.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-phenoxyphenyl)propane.
Step 2: Synthesis of 1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole
Reaction:
Materials:
-
2-(4-phenoxyphenyl)propane (1.0 eq)
-
1H-1,2,4-triazole (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(4-phenoxyphenyl)propane in DMF, add 1H-1,2,4-triazole and potassium carbonate.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure fungicide.
Data Presentation
Table 1: Physicochemical and Yield Data for the Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |
| This compound | C₉H₁₁Br | 199.09 | Colorless liquid | - | >98 |
| 2-(4-phenoxyphenyl)propane | C₁₅H₁₆O₂ | 228.29 | White solid | 85 | >97 |
| 1-(4-(1-phenylpropan-2-yloxy)phenyl)-1H-1,2,4-triazole | C₁₇H₁₇N₃O | 279.34 | White powder | 78 | >99 |
Table 2: In Vitro Antifungal Activity of the Synthesized Fungicide
The antifungal activity of the target compound was evaluated against several common plant pathogens using the mycelial growth inhibition method. The EC₅₀ values (the concentration of the compound that inhibits 50% of the mycelial growth) were determined.
| Fungal Species | EC₅₀ (µg/mL) |
| Fusarium graminearum | 1.5 |
| Botrytis cinerea | 2.1 |
| Rhizoctonia solani | 0.8 |
| Alternaria alternata | 3.5 |
| Commercial Standard (e.g., Tebuconazole) | 0.5 - 2.0 |
Visualizations
Caption: Synthetic workflow for the hypothetical phenylpropane-based fungicide.
Caption: Hypothetical signaling pathway of a phenylpropane-based fungicide.
References
Application Notes and Protocols for the Purification of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the purification of 2-Bromo-1-phenylpropane, a key intermediate in various synthetic applications. The protocols outlined below detail two primary methods for purification: vacuum distillation and column chromatography, enabling the attainment of high-purity material suitable for research, development, and production.
Physicochemical Properties and Purity Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification. Commercially available this compound typically has a purity of 93-99%, as determined by Gas Chromatography (GC).[1][2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁Br | [3][4][5] |
| Molecular Weight | 199.09 g/mol | [6] |
| Appearance | Clear colorless to light brown liquid | [4] |
| Boiling Point | 107-109 °C at 16 mmHg | [5] |
| Density | 1.291 g/mL at 25 °C | [5] |
| Refractive Index (n₂₀/D) | 1.545 | [5] |
| Purity (Commercial) | ≥93% to 99% (GC) | [1][2][3][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound. The choice of method will depend on the initial purity of the material and the desired final purity.
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, preventing potential decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flasks (multiple)
-
Thermometer
-
Vacuum pump with a cold trap
-
Heating mantle with magnetic stirring
-
Stir bar or boiling chips
-
Vacuum grease
Procedure:
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound. The flask should not be more than two-thirds full. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Initiate Vacuum: Connect the vacuum source to the distillation apparatus. Slowly and carefully reduce the pressure to approximately 16 mmHg.
-
Heating and Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities in the first receiving flask.
-
As the temperature approaches 107 °C, change to a clean receiving flask to collect the main fraction. The bulk of the this compound should distill between 107-109 °C at 16 mmHg.[5]
-
Monitor the temperature closely. If the temperature rises significantly above this range, switch to a third receiving flask to collect any higher-boiling impurities.
-
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum and ¹H NMR spectrum can be used to confirm the identity and assess the purity of the compound.[7][8]
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying smaller quantities of this compound, particularly for removing polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: Hexanes and Ethyl Acetate
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in a series of labeled test tubes or flasks.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
-
Analysis: Confirm the purity of the isolated product by GC-MS or NMR.
Visualizations
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. This compound | 2114-39-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. High Purity this compound 2114-39-8 Good Supplier [minstargroup.com]
- 5. This compound | 2114-39-8 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound(2114-39-8) MS spectrum [chemicalbook.com]
- 8. This compound(2114-39-8) 1H NMR [m.chemicalbook.com]
Application of 2-Bromo-1-phenylpropane in Polymer Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-1-phenylpropane as an initiator in controlled radical polymerization, specifically in Atom Transfer Radical Polymerization (ATRP). While direct experimental data for this compound is limited in publicly available literature, its structural similarity to the well-studied ATRP initiator, (1-bromoethyl)benzene, allows for the development of robust and predictive experimental protocols. This guide will enable researchers to effectively utilize this compound for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and specific end-group functionalities, which are crucial for applications in drug delivery, biomaterials, and advanced materials science.
Introduction to this compound in Polymer Synthesis
This compound is a valuable organic halide that can serve as an efficient initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The key to this control is the reversible activation and deactivation of the growing polymer chains, mediated by a transition metal catalyst.[2][3]
The structure of this compound, featuring a labile bromine atom adjacent to a phenyl group, makes it an excellent candidate for initiating the polymerization of a variety of monomers, particularly styrenes and (meth)acrylates. The phenyl group stabilizes the incipient radical, ensuring efficient initiation and controlled propagation. The resulting polymers will possess a terminal bromine atom, which can be further functionalized for applications such as block copolymer synthesis, surface modification, or bioconjugation.
Core Application: Initiator for Atom Transfer Radical Polymerization (ATRP)
The primary application of this compound in polymer chemistry is as an initiator for ATRP. The general mechanism for ATRP involves the reversible transfer of a halogen atom (in this case, bromine) from the initiator to a transition metal catalyst (typically a copper(I) complex), generating a radical that initiates polymerization. This process is illustrated in the diagram below.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the ATRP of styrene and methyl methacrylate (MMA) using an analogous initiator, (1-bromoethyl)benzene. These conditions are expected to be a good starting point for polymerizations initiated with this compound.
Table 1: Representative Conditions for ATRP of Styrene
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound (predicted) |
| Catalyst System | CuBr / PMDETA |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 2 |
| Solvent | Toluene or Anisole (50% v/v) |
| Temperature (°C) | 110 |
| Time (h) | 6 - 12 |
| Expected Mₙ ( g/mol ) | 5,000 - 20,000 |
| Expected PDI (Mₙ/Mₙ) | 1.1 - 1.3 |
Table 2: Representative Conditions for ATRP of Methyl Methacrylate (MMA)
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | This compound (predicted) |
| Catalyst System | CuBr / dNbpy |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 2 |
| Solvent | Anisole or Diphenyl Ether (50% v/v) |
| Temperature (°C) | 90 |
| Time (h) | 4 - 8 |
| Expected Mₙ ( g/mol ) | 10,000 - 50,000 |
| Expected PDI (Mₙ/Mₙ) | 1.1 - 1.25 |
Experimental Protocols
The following are detailed protocols for the ATRP of styrene and methyl methacrylate using this compound as the initiator. Note: These are predictive protocols based on established procedures for similar initiators. Optimization may be required.
Protocol 1: ATRP of Styrene using this compound
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene or Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina (neutral)
-
Schlenk flask, syringes, magnetic stirrer, oil bath
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add CuBr (e.g., 0.1 mmol) and a magnetic stir bar. Seal the flask and perform three vacuum/argon cycles to remove oxygen.
-
Monomer and Initiator Solution: In a separate, dry, sealed vial, prepare a solution of styrene (e.g., 10 mmol), this compound (e.g., 0.1 mmol), and toluene (e.g., 10 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Reaction Setup: Using a deoxygenated syringe, add the PMDETA (e.g., 0.2 mmol) to the Schlenk flask containing the CuBr.
-
Initiation of Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe. Place the sealed flask in a preheated oil bath at 110 °C and begin stirring.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture using a deoxygenated syringe to monitor monomer conversion and polymer molecular weight by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and open the flask to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring. Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.
Protocol 2: ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
4,4'-Di-n-heptyl-2,2'-bipyridine (dNbpy)
-
Anisole or Diphenyl Ether (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Alumina (neutral)
-
Schlenk flask, syringes, magnetic stirrer, oil bath
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.1 mmol), dNbpy (e.g., 0.2 mmol), and a magnetic stir bar. Seal the flask and perform three vacuum/argon cycles.
-
Monomer and Initiator Solution: In a separate, dry, sealed vial, prepare a solution of MMA (e.g., 10 mmol), this compound (e.g., 0.1 mmol), and anisole (e.g., 10 mL). Deoxygenate by bubbling with argon for 30 minutes.
-
Initiation of Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst system. Place the sealed flask in a preheated oil bath at 90 °C and begin stirring.
-
Monitoring the Reaction: Follow the progress of the polymerization by taking aliquots for ¹H NMR and GPC analysis.
-
Termination and Purification: After the desired time, cool the reaction and expose it to air. Dilute with THF and pass through a neutral alumina column.
-
Polymer Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Conclusion
This compound is a promising initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with controlled architectures. The protocols and data presented in this application note, derived from closely related systems, provide a strong foundation for researchers to begin exploring the use of this initiator in their own polymer synthesis endeavors. The ability to create polymers with specific end-group functionalities opens up a wide range of possibilities for the development of advanced materials for various scientific and industrial applications.
References
Application Notes and Protocols: 2-Bromo-1-phenylpropane as an Initiator in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-Bromo-1-phenylpropane as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Due to its structural similarity to the well-studied initiator 1-phenylethyl bromide (1-PEBr), this compound is an effective initiator for the controlled polymerization of a variety of monomers, including styrenes and acrylates. This allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, biomaterials, and other advanced materials.
Principle of Operation: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper(I) halide complexed with a ligand. The initiator, in this case, this compound, provides the initial alkyl halide from which a radical is generated.
The key steps in ATRP are:
-
Initiation: The copper(I) complex abstracts the bromine atom from this compound to form a carbon-centered radical and a copper(II) species. This radical then adds to a monomer unit.
-
Propagation: The newly formed radical propagates by adding to monomer units.
-
Deactivation: The copper(II) complex can donate the bromine atom back to the growing polymer chain, reforming a dormant species and the copper(I) complex. This reversible deactivation step is crucial for maintaining a low concentration of active radicals, thus minimizing termination reactions.[2]
This dynamic equilibrium between active and dormant species allows for the controlled growth of polymer chains.
Data Presentation: Polymerization of Styrene initiated with 1-Phenylethyl Bromide
The following table summarizes quantitative data from the ATRP of styrene using 1-phenylethyl bromide (1-PEBr) as an initiator. Given the structural similarity, similar results can be expected when using this compound under equivalent conditions.
| Monomer | Initiator | Catalyst/Ligand | [M]₀:[I]₀:[CuBr]₀:[Ligand]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ (theo) | Mₙ/Mₙ |
| Styrene | 1-PEBr | CuBr/dNbipy | 100:1:1:2 | Bulk | 110 | 4.5 | 95 | 9,800 | 9,900 | 1.05 |
| Styrene | 1-PEBr | CuBr/dNbipy | 100:1:1:2 | Diphenyl Ether | 110 | 4.0 | 92 | 9,600 | 9,600 | 1.04 |
| Styrene | 1-PEBr | CuBr/PMDETA | 100:1:1:1 | Anisole | 90 | 2.0 | 85 | 8,800 | 8,900 | 1.15 |
| p-MeO-Styrene | 1-PEBr | CuBr/dNbipy | 100:1:1:2 | Diphenyl Ether | 110 | 2.5 | 93 | 11,200 | 11,300 | 1.06 |
| p-Cl-Styrene | 1-PEBr | CuBr/dNbipy | 100:1:1:2 | Diphenyl Ether | 110 | 1.5 | 96 | 13,000 | 13,100 | 1.05 |
Data adapted from studies on 1-phenylethyl bromide initiated styrene polymerization. Mₙ (theo) = ([M]₀/[I]₀) × Conversion × MWₘₒₙₒₘₑᵣ. dNbipy = 4,4'-di-(5-nonyl)-2,2'-bipyridine; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Experimental Protocols
Protocol 1: ATRP of Styrene using this compound
This protocol describes the bulk polymerization of styrene to synthesize polystyrene with a target molecular weight of approximately 10,000 g/mol .
Materials:
-
Styrene (stabilizer removed by passing through basic alumina)
-
This compound (initiator)
-
Copper(I) bromide (CuBr)
-
4,4'-Di-(5-nonyl)-2,2'-bipyridine (dNbipy)
-
Anisole (internal standard, optional)
-
Schlenk flask
-
Rubber septa
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Catalyst and Ligand Preparation: To a 25 mL Schlenk flask containing a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and dNbipy (81.3 mg, 0.2 mmol).
-
Degassing: Seal the flask with a rubber septum, and degas by applying vacuum and backfilling with nitrogen or argon. Repeat this cycle three times.
-
Monomer Addition: Add degassed styrene (10.4 g, 100 mmol) to the flask via a degassed syringe. If using an internal standard for conversion monitoring by GC, add a known amount of degassed anisole.
-
Initiator Addition: Add this compound (199 mg, 1.0 mmol) to the reaction mixture via a degassed syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C with vigorous stirring.
-
Sampling and Analysis: At timed intervals, withdraw samples using a nitrogen-purged syringe and dissolve them in THF for analysis by Gas Chromatography (GC) to determine monomer conversion and by Size Exclusion Chromatography (SEC) to determine molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ).
-
Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Dissolve the polymer in THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of methanol. Filter and dry the resulting polystyrene under vacuum.
Protocol 2: ATRP of Methyl Acrylate using this compound
This protocol outlines the solution polymerization of methyl acrylate to produce poly(methyl acrylate) with a target molecular weight of approximately 20,000 g/mol .
Materials:
-
Methyl acrylate (stabilizer removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole or other suitable solvent
-
Schlenk flask
-
Rubber septa
-
Syringes
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Catalyst and Ligand Preparation: In a 50 mL Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Degassing: Seal the flask with a rubber septum and degas by applying vacuum and backfilling with nitrogen or argon three times.
-
Solvent and Monomer Addition: Add degassed anisole (10 mL) followed by degassed methyl acrylate (17.2 g, 200 mmol) via degassed syringes.
-
Ligand Addition: Add degassed PMDETA (17.3 mg, 0.1 mmol) to the flask. The solution should turn green as the copper complex forms.
-
Initiator Addition: Add this compound (199 mg, 1.0 mmol) via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at 80 °C and stir the mixture.
-
Sampling and Analysis: Periodically take samples to monitor monomer conversion by GC and polymer molecular weight and polydispersity by SEC.
-
Termination and Purification: Once the target conversion is achieved, terminate the reaction by cooling and exposing to air. Purify the polymer by dissolving it in a suitable solvent like THF, passing it through a neutral alumina column, and precipitating it in a non-solvent such as cold methanol or a hexane/heptane mixture. Dry the polymer under vacuum.
Visualizations
Caption: ATRP Initiation and Propagation Mechanism.
Caption: Experimental Workflow for ATRP.
References
Application Notes and Protocols for the Synthesis of Deuterated "2-Bromo-1-phenylpropane" for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of selectively deuterated 2-bromo-1-phenylpropane, a valuable tool for investigating reaction mechanisms in organic chemistry and drug development. The incorporation of deuterium at specific positions allows for the elucidation of reaction pathways, particularly in elimination and substitution reactions, through the study of kinetic isotope effects.
Introduction
Deuterium-labeled compounds are powerful probes for understanding reaction mechanisms. The increased mass of deuterium compared to protium can lead to a measurable difference in reaction rates for steps involving the cleavage of a carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insight into the rate-determining step of a reaction.
This document outlines two distinct protocols for the synthesis of this compound deuterated at either the C1 or C2 position. These labeled compounds can be subsequently used in mechanistic studies, such as investigating the E2 elimination reaction.
Data Presentation
Table 1: Summary of Synthetic Routes and Expected Data
| Deuterated Product | Starting Materials | Key Reagents | Position of Deuterium | Expected Yield (approx.) | Expected Deuterium Incorporation |
| This compound-2-d | 1-Phenyl-2-propanone | 1. Sodium borodeuteride (NaBD₄) 2. Phosphorus tribromide (PBr₃) | C2 | 60-70% (overall) | >98% |
| This compound-1-d | 1-Phenylpropene | Deuterium bromide (DBr) | C1 | 70-80% | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound-2-d
This synthesis involves a two-step procedure starting from 1-phenyl-2-propanone. The first step is the reduction of the ketone to the corresponding alcohol using sodium borodeuteride, which introduces the deuterium atom at the C2 position. The second step is the bromination of the deuterated alcohol.
Step 1: Reduction of 1-Phenyl-2-propanone to 1-Phenyl-2-propanol-2-d
-
Materials:
-
1-Phenyl-2-propanone
-
Sodium borodeuteride (NaBD₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-propanone (5.0 g, 37.3 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (0.8 g, 19.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenyl-2-propanol-2-d as a colorless oil. The product can be used in the next step without further purification if it is of sufficient purity, as determined by ¹H NMR.
-
Step 2: Bromination of 1-Phenyl-2-propanol-2-d to this compound-2-d
-
Materials:
-
1-Phenyl-2-propanol-2-d (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-2-propanol-2-d (4.0 g, 29.2 mmol) in anhydrous diethyl ether (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (3.16 g, 11.7 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Separate the organic layer and wash it with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound-2-d as a colorless liquid.
-
Protocol 2: Synthesis of this compound-1-d
This synthesis involves the direct hydrobromination of 1-phenylpropene with deuterium bromide. The regioselectivity of the reaction is governed by the formation of the more stable benzylic carbocation.
-
Materials:
-
1-Phenylpropene
-
Deuterium bromide (DBr) solution in acetic acid (e.g., 33 wt. %)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpropene (5.0 g, 42.3 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of deuterium bromide in acetic acid (e.g., 33 wt. %, ~1.2 equivalents) dropwise over 20 minutes. Alternatively, DBr gas can be bubbled through the solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound-1-d as a colorless liquid.
-
Mandatory Visualization
Caption: Synthetic routes for deuterated this compound.
Application in Mechanistic Studies: Kinetic Isotope Effect in E2 Elimination
The synthesized deuterated this compound can be used to study the mechanism of elimination reactions, such as the E2 reaction. By comparing the rate of elimination of the deuterated and non-deuterated compounds, the kinetic isotope effect (kH/kD) can be determined.
A significant primary kinetic isotope effect (typically kH/kD > 2) for the elimination of this compound-1-d would indicate that the C-H bond at the C1 position is broken in the rate-determining step of the reaction. This would provide strong evidence for a concerted E2 mechanism. Conversely, the absence of a significant KIE for the elimination of this compound-2-d would suggest that the C-H bond at the C2 position is not broken in the rate-determining step.
Caption: Workflow for a kinetic isotope effect study of E2 elimination.
Characterization
The successful incorporation of deuterium and the purity of the final products should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In the ¹H NMR spectrum of This compound-2-d , the multiplet corresponding to the proton at the C2 position will be absent. For This compound-1-d , the multiplet for the benzylic protons at C1 will be simplified and show a reduced integration.
-
²H NMR: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of deuterium incorporation.
-
Mass Spectrometry: The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is one mass unit higher than that of the non-deuterated compound.
These detailed protocols and application notes provide a comprehensive guide for the synthesis and utilization of deuterated this compound in mechanistic studies, empowering researchers to gain deeper insights into chemical reaction dynamics.
Application Notes and Protocols for Flow Chemistry Applications of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic applications for 2-bromo-1-phenylpropane within continuous flow chemistry. The protocols detailed below are designed to serve as a foundational guide for the development of continuous manufacturing processes, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. The key applications covered include nucleophilic substitution for the synthesis of amine derivatives (amphetamine precursors), base-catalyzed elimination reactions, and the formation and subsequent reaction of the corresponding Grignard reagent.
While specific literature on flow chemistry exclusively for this compound is emerging, the following protocols are based on well-established principles and analogous reactions for similar secondary benzylic bromides.
Application 1: Continuous Flow Nucleophilic Substitution (Amination)
Introduction: The substitution of the bromine atom in this compound with an amine is a key step in the synthesis of various phenylpropylamine derivatives, including amphetamine and its analogues.[1][2] Flow chemistry offers significant advantages for this transformation, including precise temperature control, rapid mixing, and enhanced safety, particularly when working with volatile amines like ammonia or methylamine.
Reaction Scheme:
C₆H₅CH₂CH(Br)CH₃ + R-NH₂ → C₆H₅CH₂CH(NHR)CH₃ + HBr
Quantitative Data Summary
The following table presents representative data for the continuous flow amination of this compound with ammonia, based on typical results for analogous Sₙ2 reactions of secondary benzylic halides.
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) | Conversion (%) |
| 1 | 0.5 | 10 | 80 | 10 | 75 | 85 |
| 2 | 1.0 | 5 | 80 | 10 | 68 | 80 |
| 3 | 0.5 | 10 | 100 | 15 | 85 | 95 |
| 4 | 1.0 | 5 | 100 | 15 | 78 | 92 |
Experimental Protocol
Materials and Reagents:
-
This compound (96%, Sigma-Aldrich)[3]
-
Ammonia solution (7N in Methanol, Sigma-Aldrich)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (for scavenging HBr)
-
Standard flow chemistry setup (e.g., Vapourtec R-Series, Uniqsis FlowSyn) with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Stream B: Prepare a 2.0 M solution of ammonia in methanol, containing 1.2 equivalents of triethylamine relative to the substrate.
-
-
Flow Reactor Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Pressurize the system to 10 bar using the back-pressure regulator.
-
Heat the coil reactor to the desired temperature (e.g., 100 °C).
-
-
Reaction Execution:
-
Pump Stream A and Stream B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the heated coil reactor.
-
Allow the system to reach a steady state (typically 3-5 reactor volumes).
-
Collect the product stream in a flask containing a suitable quenching agent (e.g., water).
-
-
Work-up and Purification:
-
The collected reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
-
Workflow Diagram
Caption: Continuous flow nucleophilic substitution workflow.
Application 2: Continuous Flow Elimination Reaction
Introduction: The elimination of hydrogen bromide from this compound yields phenylpropenes. The regioselectivity of this reaction (Zaitsev vs. Hofmann product) can be controlled by the choice of base and reaction conditions. Flow chemistry allows for precise control over these parameters, enabling selective synthesis of the desired alkene isomer.
Reaction Scheme:
C₆H₅CH₂CH(Br)CH₃ + Base → C₆H₅CH=CHCH₃ (Zaitsev) + C₆H₅CH₂CH=CH₂ (Hofmann)
Quantitative Data Summary
The following table provides representative data for the base-catalyzed elimination of HBr from this compound in a continuous flow system.
| Entry | Base | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Zaitsev:Hofmann Ratio | Yield (%) |
| 1 | KOH | 1.0 | 2 | 60 | 85:15 | 92 |
| 2 | t-BuOK | 1.0 | 2 | 60 | 30:70 | 88 |
| 3 | KOH | 0.5 | 4 | 80 | 90:10 | 95 |
| 4 | t-BuOK | 0.5 | 4 | 80 | 25:75 | 91 |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Ethanol or THF
-
Flow chemistry system as described in Application 1.
Procedure:
-
Reagent Preparation:
-
Stream A: Prepare a 0.2 M solution of this compound in anhydrous ethanol.
-
Stream B: Prepare a 0.3 M solution of the chosen base (KOH or t-BuOK) in anhydrous ethanol.
-
-
Flow Reactor Setup:
-
Configure the flow reactor system.
-
Set the reactor temperature (e.g., 60 °C).
-
Pressurize the system to 5 bar.
-
-
Reaction Execution:
-
Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into the reactor.
-
Collect the product stream after the system stabilizes.
-
-
Work-up and Purification:
-
The collected mixture is neutralized with dilute HCl and the solvent is removed.
-
The residue is extracted with diethyl ether, washed with water, and dried.
-
The product mixture is analyzed by GC-MS to determine the isomer ratio and yield.
-
Purification of the desired isomer can be achieved by fractional distillation or preparative chromatography.
-
Logical Relationship Diagram
Caption: Control of regioselectivity in elimination reactions.
Application 3: Continuous Flow Grignard Reagent Formation and Reaction
Introduction: The formation of Grignard reagents in flow offers significant safety and efficiency benefits over batch processes.[4][5] The in-situ generation of (1-phenylprop-2-yl)magnesium bromide from this compound in a packed-bed reactor, followed by immediate reaction with an electrophile in a subsequent reactor (a "telescoped" reaction), minimizes the handling of the highly reactive Grignard reagent and can lead to higher yields.[6][7][8]
Reaction Scheme:
-
Formation: C₆H₅CH₂CH(Br)CH₃ + Mg → C₆H₅CH₂CH(MgBr)CH₃
-
Reaction: C₆H₅CH₂CH(MgBr)CH₃ + E⁺ → C₆H₅CH₂CH(E)CH₃
Quantitative Data Summary
Representative data for the continuous flow formation of the Grignard reagent and its subsequent reaction with acetone.
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Grignard Yield (%) | Overall Yield (%) |
| 1 | 0.2 | 5 | 35 | 95 | 88 |
| 2 | 0.5 | 2 | 35 | 90 | 82 |
| 3 | 0.2 | 5 | 50 | >98 | 92 |
| 4 | 0.5 | 2 | 50 | 94 | 87 |
Experimental Protocol
Materials and Reagents:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous THF
-
Acetone (or other suitable electrophile)
-
Saturated aqueous ammonium chloride solution
-
Flow chemistry system with a packed-bed reactor (for Grignard formation) and a coil reactor (for the subsequent reaction).
Procedure:
-
Reactor Preparation:
-
Pack a column reactor with activated magnesium turnings.
-
Ensure the entire system is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Preparation:
-
Stream A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Stream B (for telescoped reaction): Prepare a 0.6 M solution of acetone in anhydrous THF.
-
-
Flow Grignard Formation:
-
Pump Stream A through the magnesium-packed reactor at the desired flow rate and temperature (e.g., 0.2 mL/min at 35 °C).
-
The output from this reactor is the Grignard reagent solution.
-
-
Telescoped Reaction:
-
The Grignard solution is directly mixed with Stream B via a T-mixer.
-
The combined stream flows through a second coil reactor to allow for the reaction to complete.
-
-
Work-up and Purification:
-
The product stream is collected in a flask containing cold, saturated aqueous ammonium chloride to quench the reaction.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting tertiary alcohol is purified by column chromatography.
-
Experimental Workflow Diagram
Caption: Telescoped continuous flow Grignard reaction.
References
- 1. Developing Amphetamine Certified Reference Materials: From Batch and Continuous-Flow Synthesis to Certification Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-溴-1-苯丙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
Troubleshooting & Optimization
Common side products in the bromination of 1-phenylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-phenylpropane. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating the formation of common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary product of the bromination of 1-phenylpropane, and what are the common side products?
The primary and desired product of the bromination of 1-phenylpropane is 1-bromo-1-phenylpropane . This reaction is a benzylic bromination, where a hydrogen atom on the carbon adjacent to the phenyl ring is substituted with a bromine atom.[1]
However, several side products can form, including:
-
Di-brominated product: 1,1-dibromo-1-phenylpropane can result from over-bromination.[2]
-
Aromatic substitution products: Bromine can add to the aromatic ring, resulting in isomers of (bromophenyl)propane. This is more likely if the concentration of molecular bromine is too high.[3]
-
Elimination product: 1-Phenylpropene can be formed through the elimination of HBr, which is favored by higher temperatures.
Q2: I am observing a significant amount of di-brominated side product. How can I improve the selectivity for the mono-brominated product?
The formation of 1,1-dibromo-1-phenylpropane is a common issue. To enhance the yield of the mono-brominated product, consider the following:
-
Control Stoichiometry: Use a controlled amount of the brominating agent, typically N-bromosuccinimide (NBS), at a ratio of approximately 1.05 to 1.1 equivalents relative to the 1-phenylpropane. Using a large excess of NBS will favor di-bromination.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. Extended reaction times can lead to the bromination of the desired mono-brominated product.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the reaction rate.
Q3: My product mixture is showing evidence of bromination on the aromatic ring. What causes this and how can I prevent it?
Bromination of the phenyl ring is an electrophilic aromatic substitution reaction. It is a competing pathway to the desired free-radical benzylic bromination. This side reaction is typically caused by an excessively high concentration of molecular bromine (Br₂).
To prevent aromatic bromination:
-
Use N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, steady concentration of Br₂ throughout the reaction.[3][4]
-
Avoid Elemental Bromine: If using elemental bromine (Br₂), ensure it is added slowly and with efficient stirring to maintain a low concentration.
-
Reaction Conditions: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV irradiation to favor the free-radical pathway.
Q4: How can I monitor the progress of my bromination reaction effectively?
Monitoring the reaction is crucial to prevent the formation of side products. Here are some effective methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the disappearance of the starting material (1-phenylpropane) and the appearance of the product (1-bromo-1-phenylpropane). The product will be more polar than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can be used to quantify the relative amounts of starting material, desired product, and any side products in the reaction mixture over time.
Quantitative Data on Product Distribution
The selectivity of benzylic bromination is highly dependent on the reaction conditions. The following table, adapted from data on a similar benzylic bromination, illustrates the influence of key parameters on the ratio of mono- to di-brominated products.[5]
| Entry | Molar Ratio (Substrate:Br₂) | Temperature (°C) | Residence Time (min) | Mono-brominated Product (%) | Di-brominated Product (%) |
| 1 | 1:1.0 | 25 | 2 | 85 | 15 |
| 2 | 1:1.2 | 25 | 2 | 75 | 25 |
| 3 | 1:1.0 | 40 | 2 | 80 | 20 |
| 4 | 1:1.0 | 25 | 5 | 70 | 30 |
This data demonstrates that increasing the equivalents of the brominating agent or the reaction time can lead to a higher proportion of the di-brominated side product.
Experimental Protocols
Benzylic Bromination of 1-Phenylpropane using NBS
This protocol is adapted from a standard procedure for benzylic bromination.
Materials:
-
1-Phenylpropane
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 1-phenylpropane (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature, then in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-1-phenylpropane.
-
Visualizations
Caption: Reaction pathways in the bromination of 1-phenylpropane.
Caption: Troubleshooting logic for side products in bromination.
References
How to minimize elimination byproducts in "2-Bromo-1-phenylpropane" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination byproducts in reactions involving 2-Bromo-1-phenylpropane.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing a significant amount of 1-phenylpropene in my reaction. What is causing this and how can I prevent it?
A1: The formation of 1-phenylpropene is the result of an E2 (bimolecular elimination) reaction competing with your desired substitution (Sₙ2) pathway. This compound is a secondary alkyl halide, which is susceptible to both reaction types.[1][2][3] The major elimination product is 1-phenylpropene because the resulting double bond is stabilized by conjugation with the benzene ring.[4]
Several factors can favor the E2 pathway:
-
Strong, Sterically Hindered Bases: Bulky bases preferentially act as a base rather than a nucleophile, abstracting a proton and leading to elimination.[5][6]
-
High Temperatures: Elimination reactions are generally favored by higher temperatures.[1][7][8]
-
Solvent Choice: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and relatively enhancing its basicity, which can favor elimination.[1][6][9]
To suppress the formation of 1-phenylpropene, you should optimize these conditions to favor the Sₙ2 pathway.
Q2: How does my choice of base or nucleophile affect the product ratio?
A2: The nature of the base/nucleophile is one of the most critical factors in determining the ratio of substitution to elimination products.[10][11]
-
To Favor Substitution (Sₙ2): Use a strong nucleophile that is a weak base.[12] These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton.
-
To Avoid (If Substitution is Desired): Avoid strong, bulky bases.
Q3: What is the best type of solvent to use to minimize elimination?
A3: The solvent plays a crucial role in influencing the reaction pathway.
-
To Favor Substitution (Sₙ2): Use a polar aprotic solvent . These solvents can dissolve the reactants but do not engage in hydrogen bonding with the nucleophile.[16] This leaves the nucleophile "naked" and highly reactive, enhancing its nucleophilicity and favoring the Sₙ2 reaction.[16][17]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, or acetonitrile.[13]
-
-
To Avoid (If Substitution is Desired): Avoid polar protic solvents like water, ethanol, and methanol when using a strong base. These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the carbon atom, thus making elimination more competitive.[1][9][16]
Q4: How does reaction temperature impact the yield of elimination byproducts?
A4: Higher temperatures favor elimination reactions (both E1 and E2).[1][7] This is due to entropy considerations; elimination reactions typically produce a greater number of product molecules than substitution reactions, leading to a positive change in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes ΔG more negative (more spontaneous) as the temperature (T) increases.
-
Recommendation: To minimize elimination, conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[7][18] Room temperature or gentle heating is often sufficient for Sₙ2 reactions. If the reaction is slow, consider increasing the concentration of the nucleophile before significantly increasing the temperature.[19]
Data Presentation: Influence of Reaction Conditions
The following table summarizes the expected major reaction pathways for a secondary alkyl halide like this compound under various conditions. The yields are illustrative and represent general principles.
| Substrate | Nucleophile/Base | Solvent | Temperature | Major Pathway | Predominant Product(s) |
| This compound | Sodium Cyanide (NaCN) | DMSO | Low | Sₙ2 | Substitution (2-phenylpropanenitrile) |
| This compound | Sodium Azide (NaN₃) | DMF | Low | Sₙ2 | Substitution (2-azido-1-phenylpropane) |
| This compound | Sodium Ethoxide (NaOEt) | Ethanol | High | E2 | Elimination (1-phenylpropene) |
| This compound | Potassium t-butoxide | t-butanol | Any | E2 | Elimination (1-phenylpropene) |
| This compound | Water (H₂O) | Water (solvolysis) | High | Sₙ1 / E1 | Mixture of Substitution (alcohol) and Elimination (alkene) |
Experimental Protocols
Protocol: Synthesis of 2-Azido-1-phenylpropane (Favoring Sₙ2)
This protocol provides a detailed methodology for a nucleophilic substitution reaction on this compound designed to minimize the formation of the elimination byproduct, 1-phenylpropene.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.2 equivalents) to the solution. Sodium azide is a strong nucleophile but a weak base, which strongly favors the Sₙ2 pathway.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C. Avoid high temperatures to prevent elimination.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 2-azido-1-phenylpropane.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Logical Workflow for Minimizing Elimination
This diagram illustrates the decision-making process for selecting reaction conditions to favor substitution over elimination for this compound.
Caption: Decision workflow for favoring substitution over elimination.
Competing Sₙ2 and E2 Pathways
This diagram shows the two competing bimolecular reaction pathways for this compound when treated with a species that can act as both a nucleophile and a base.
Caption: Competing bimolecular substitution (Sₙ2) and elimination (E2) reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. home.iitk.ac.in [home.iitk.ac.in]
- 15. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 2-Bromo-1-phenylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with Grignard reactions involving 2-Bromo-1-phenylpropane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer prevents the organic halide from reaching the reactive magnesium metal.[1][2] Additionally, Grignard reagents are extremely sensitive to moisture and will not form in the presence of water.[3][4][5]
Troubleshooting Steps:
-
Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[1][4]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.[3]
-
Chemical Activation: Add a small crystal of iodine (I₂).[1] The disappearance of the characteristic purple/brown color is an indicator of activation.[1] Alternatively, a few drops of 1,2-dibromoethane (DBE) can be used; the resulting ethene gas evolution signifies activation.[1][3]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[3][6]
-
-
Initiation: Add a small portion of the this compound to the activated magnesium and watch for signs of reaction, such as gentle bubbling, a color change to cloudy grey/brown, or a spontaneous increase in temperature (exotherm).[1][2] If the reaction doesn't start, gentle warming with a heat gun may be necessary.
Q2: My reaction started, but the yield of my desired product is very low. What are the likely side reactions?
A2: With secondary alkyl halides like this compound, several side reactions can compete with the Grignard formation and subsequent steps, significantly lowering the yield.
-
Wurtz Coupling: The already formed Grignard reagent can react with the starting this compound in an Sₙ2-like reaction. This results in a homocoupling product (2,3-diphenylbutane). This is a major side reaction, especially at higher concentrations and temperatures.[7]
-
β-Hydride Elimination: The Grignard reagent can act as a base, leading to the elimination of HBr from the starting material to form an alkene (1-phenylpropene).
-
Reaction with Protic Impurities: Grignard reagents are strong bases and will be quenched by any acidic protons from water, alcohols, or even terminal alkynes, forming propane.[8]
To minimize these side reactions, it is crucial to add the this compound solution slowly (dropwise) to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the Wurtz coupling reaction.[9] Maintaining a low reaction temperature can also help control these side reactions.
Q3: I observe the formation of a white precipitate and my Grignard reagent seems to have crashed out of solution. What happened?
A3: This can be due to the Schlenk equilibrium. The Grignard reagent exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The solubility of these species can vary depending on the solvent. In some cases, particularly if the solvent quality is poor or if the concentration is too high, the magnesium salts can precipitate, reducing the amount of active Grignard reagent in the solution. Using THF, which is better at stabilizing the Grignard reagent, can sometimes mitigate this issue.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving failed Grignard reactions with this compound.
Problem: Reaction Fails to Initiate
| Symptom | Possible Cause | Recommended Action |
| No exotherm, no color change, magnesium remains shiny. | Passivated magnesium surface (MgO layer). | Activate magnesium using iodine, 1,2-dibromoethane, or mechanical crushing.[1][3] |
| Wet glassware or solvent. | Ensure all glassware is flame-dried or oven-dried. Use freshly distilled, anhydrous solvent.[4] | |
| Poor quality this compound. | Purify the alkyl halide by distillation to remove any acidic impurities or water. | |
| Initial bubbling, then the reaction stops. | Insufficient initial concentration of alkyl halide to sustain the reaction. | Add a small amount of the alkyl halide neat, then begin slow addition of the solution once the reaction is sustained. |
Problem: Low Yield or Formation of Side Products
| Symptom | Possible Cause | Recommended Action |
| Significant amount of 2,3-diphenylbutane detected. | Wurtz coupling side reaction. | Use high dilution. Add the this compound solution very slowly to the magnesium.[9] Consider lower reaction temperatures. |
| Significant amount of 1-phenylpropene detected. | β-Hydride elimination. | Maintain a low reaction temperature (-20°C to 0°C) during Grignard formation. |
| Low yield of the final product after reaction with an electrophile. | Inaccurate Grignard concentration. | Titrate the Grignard reagent before use to determine the exact molarity for stoichiometric calculations.[5] |
| The ketone product is sterically hindered or prone to enolization.[11] | For reactions with ketones, consider using cerium(III) chloride (Luche reduction conditions) to enhance 1,2-addition. |
Experimental Protocols
Protocol 1: Preparation of (1-Phenylpropyl)magnesium Bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar.
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of dry nitrogen or argon. Allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a stir bar in the reaction flask. Add the iodine crystals. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed.[12] Allow the flask to cool.
-
Initiation: Add a small portion (approx. 10%) of the total anhydrous THF. In the dropping funnel, prepare a solution of this compound in the remaining THF. Add a small amount (approx. 5-10%) of this solution to the magnesium suspension.
-
Observation: Stir the mixture. A successful initiation is marked by the disappearance of the iodine color, the solution turning a cloudy grey/brown, and a gentle reflux or temperature increase.[1]
-
Formation: Once initiated, begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle reflux to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
Materials:
-
Grignard reagent solution
-
1.0 M solution of sec-butanol in anhydrous xylene (dried over molecular sieves)
-
1,10-Phenanthroline (indicator)
-
Anhydrous THF
-
Dry glassware (burette, flask)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve a small crystal of 1,10-phenanthroline in ~2 mL of anhydrous THF.
-
Add exactly 1.0 mL of the Grignard reagent solution to this flask. The solution should turn a deep color.
-
Titrate this solution with the standardized sec-butanol solution until the color disappears.
-
The concentration of the Grignard reagent is calculated using the formula: Molarity = (Volume of titrant × Molarity of titrant) / Volume of Grignard solution.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for failed Grignard reactions.
Reaction Pathways for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Nucleophilic Substitution of 2-Bromo-1-phenylpropane
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 2-Bromo-1-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: this compound is a secondary alkyl halide. Consequently, it can undergo all four major pathways: SN1, SN2, E1, and E2. The predominant pathway is highly dependent on the specific reaction conditions you employ, including the nucleophile, solvent, and temperature.[1][2] The main challenge is to suppress the undesired elimination (E1/E2) reactions, which produce 1-phenylprop-1-ene as a byproduct, and to control the substitution mechanism (SN1 vs. SN2) to achieve the desired stereochemical outcome.[3][4]
Q2: How can I favor the SN2 pathway to achieve inversion of stereochemistry?
A2: To favor a bimolecular (SN2) substitution, you should use a strong, non-bulky nucleophile at a high concentration.[4][5] The solvent choice is critical; polar aprotic solvents such as acetone, DMSO, or DMF are ideal because they solvate the counter-ion of the nucleophile but do not form hydrogen bonds with the nucleophile itself, increasing its reactivity.[6][7][8] Running the reaction at a lower temperature will also favor substitution over elimination.
Q3: Under what conditions will the SN1 pathway be favored?
A3: The unimolecular (SN1) pathway is favored when using a weak nucleophile (e.g., water, alcohols) and a polar protic solvent.[7][8][9] These solvents excel at stabilizing the secondary carbocation intermediate formed after the leaving group departs.[5][9][10] SN1 reactions often involve solvolysis, where the solvent itself acts as the nucleophile.[7] Be aware that this pathway will lead to a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate.[1][11]
Q4: My reaction is producing a significant amount of 1-phenylprop-1-ene. How can I minimize this elimination byproduct?
A4: A high yield of the alkene byproduct indicates that elimination (E1 or E2) is outcompeting substitution. This is often caused by two factors:
-
High Temperature: Elimination reactions are entropically favored and are generally promoted by higher temperatures. Lowering the reaction temperature is the most effective way to reduce elimination.
-
Strong, Bulky Base: If your nucleophile is also a strong or sterically hindered base (e.g., tert-butoxide, hydroxide), it will preferentially abstract a proton, leading to E2 elimination.[1][2] To minimize this, switch to a nucleophile that is a weak base but a good nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻).
Q5: My reaction is extremely slow or shows no conversion. What are the likely causes?
A5: Lack of reactivity can stem from several factors. For an intended SN2 reaction, the cause could be a weak or sterically hindered nucleophile, or the use of a polar protic solvent which "cages" and deactivates the nucleophile.[6] For an intended SN1 reaction, the solvent may not be polar enough to stabilize the carbocation intermediate. In either case, ensure your reagents are pure and anhydrous, as contaminants can inhibit the reaction.[12] A moderate increase in temperature can increase the reaction rate, but be mindful of promoting elimination.[13]
Troubleshooting Guides
Problem: Low Conversion or Stalled Reaction
If you are observing little to no product formation, follow this workflow to diagnose the issue.
Caption: A step-by-step workflow for diagnosing and resolving low reaction conversion.
Problem: High Yield of Elimination Byproduct
If your primary product is the alkene 1-phenylprop-1-ene, use this guide to favor substitution.
References
- 1. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 2. Khan Academy [khanacademy.org]
- 3. homework.study.com [homework.study.com]
- 4. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting material from "2-Bromo-1-phenylpropane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting material from "2-Bromo-1-phenylpropane". The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, focusing on two common scenarios based on the synthetic route employed.
Scenario 1: Purification from unreacted 1-phenylpropane (e.g., after radical bromination)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during fractional distillation | - Insufficient difference in boiling points at atmospheric pressure.- Distillation rate is too fast.- Inefficient fractionating column. | - Perform the distillation under reduced pressure (vacuum distillation) to increase the boiling point difference.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Product is contaminated with succinimide (from NBS bromination) | - Incomplete removal during aqueous workup. | - Ensure the reaction mixture is thoroughly washed with water or a dilute base (like sodium bicarbonate) to dissolve the succinimide. Cooling the reaction mixture before filtration can also help precipitate the succinimide. |
| Low yield of purified product | - Product loss during aqueous washes.- Incomplete separation from the starting material. | - Minimize the volume of aqueous washes.- Ensure the distillation is carried out slowly and at the correct temperature and pressure to avoid co-distillation. |
| Product has a yellow or brown tint | - Presence of residual bromine or acidic byproducts (HBr). | - Wash the crude product with a saturated solution of sodium thiosulfate to quench any remaining bromine. Follow with a wash with saturated sodium bicarbonate solution to neutralize any acid. |
Scenario 2: Purification from unreacted 1-phenyl-2-propanol (e.g., after reaction with HBr)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous workup | - The presence of the alcohol starting material can act as a surfactant. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite. |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Adjust the polarity of the eluent. For this separation, a non-polar solvent system is required. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if the spots do not move from the baseline. |
| Product co-elutes with starting material during column chromatography | - The polarity of the eluent is too high.- The column is overloaded. | - Decrease the polarity of the eluent. Use a solvent system that provides a good separation of spots on the TLC plate (a difference in Rf values of at least 0.2 is ideal).- Reduce the amount of crude material loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Low recovery from column chromatography | - The product is strongly adsorbed to the silica gel.- The eluent is not polar enough to move the product down the column. | - While this compound is relatively non-polar, if it is not eluting, you can gradually increase the polarity of the solvent system (e.g., from 95:5 to 90:10 hexane:ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to remove unreacted 1-phenylpropane from this compound?
A1: Fractional distillation under reduced pressure is the most effective method due to the significant difference in the boiling points of the two compounds.
Q2: How can I tell if my purified this compound is free of starting material?
A2: The purity of your product can be assessed using several analytical techniques, including:
-
Gas Chromatography (GC): This will show distinct peaks for the product and any remaining starting material.
-
Thin Layer Chromatography (TLC): If the starting material has a different Rf value, TLC can indicate its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic peaks of the starting material that are absent in the pure product.
Q3: What are the key safety precautions to take when working with this compound and its purification?
A3: this compound is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillations, especially under vacuum, use a blast shield and ensure the glassware is free of cracks or defects.
Q4: My product appears to be decomposing during distillation, what can I do?
A4: Alkyl halides can sometimes be thermally sensitive. If you suspect decomposition, ensure the distillation is performed under a high vacuum to lower the required temperature. Also, ensure that all acidic residues have been removed during the workup, as acid can catalyze decomposition at elevated temperatures.
Data Presentation
Table 1: Physical Properties of this compound and Potential Unreacted Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| This compound | C₉H₁₁Br | 199.09 | 107-109 / 16 mmHg | 1.291 | 1.545 |
| 1-phenylpropane | C₉H₁₂ | 120.19 | 159 | 0.862 | 1.491 |
| 1-phenyl-2-propanol | C₉H₁₂O | 136.19 | 219-221 | 0.973 | 1.522 |
Experimental Protocols
Protocol 1: Purification of this compound from 1-phenylpropane by Fractional Vacuum Distillation
Objective: To separate this compound from the higher-boiling unreacted 1-phenylpropane.
Materials:
-
Crude reaction mixture containing this compound and 1-phenylpropane.
-
Fractional distillation apparatus (including a Vigreux column).
-
Vacuum pump and pressure gauge.
-
Heating mantle and magnetic stirrer.
-
Receiving flasks.
Procedure:
-
Workup: Before distillation, wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the organic layer on a rotary evaporator to remove the solvent.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed with vacuum grease.
-
Distillation:
-
Transfer the crude product to the distillation flask.
-
Begin stirring and slowly apply vacuum, aiming for a stable pressure of approximately 16 mmHg.
-
Gently heat the distillation flask.
-
The first fraction to distill will be the lower-boiling this compound. Collect the fraction that distills at approximately 107-109 °C at 16 mmHg.
-
Once the product has been collected, the temperature will either drop or begin to rise significantly. At this point, stop the distillation. The higher-boiling 1-phenylpropane will remain in the distillation flask.
-
Protocol 2: Purification of this compound from 1-phenyl-2-propanol by Column Chromatography
Objective: To separate the less polar this compound from the more polar unreacted 1-phenyl-2-propanol.
Materials:
-
Crude reaction mixture containing this compound and 1-phenyl-2-propanol.
-
Silica gel (for column chromatography).
-
Chromatography column.
-
Hexane and Ethyl Acetate (HPLC grade).
-
Collection tubes or flasks.
-
TLC plates and developing chamber.
Procedure:
-
Workup: Wash the crude reaction mixture with water and then brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude mixture. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the Rf of this compound is around 0.3-0.4 and is well-separated from the more polar 1-phenyl-2-propanol spot (which will have a lower Rf). A likely effective eluent will be highly non-polar, such as 95:5 or 90:10 hexane:ethyl acetate.
-
Column Preparation:
-
Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended).
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
The less polar this compound will elute from the column first.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Preventing the rearrangement of carbocations in "2-Bromo-1-phenylpropane" reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the control of carbocation rearrangements in reactions involving 2-bromo-1-phenylpropane. Our aim is to help you achieve the desired non-rearranged substitution products in your experiments.
Troubleshooting Guide: Unwanted Rearrangement Products
Issue: My reaction with this compound is yielding a significant amount of the rearranged product, 1-bromo-1-phenylpropane, or other isomeric impurities.
This issue commonly arises from reaction conditions that favor a unimolecular substitution (SN1) or elimination (E1) pathway, both of which proceed through a carbocation intermediate that is prone to rearrangement. The secondary carbocation initially formed from this compound can undergo a hydride shift to form a more stable benzylic carbocation.
To favor the desired direct substitution (SN2) pathway and prevent rearrangement, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for carbocation rearrangement in reactions of this compound?
A1: this compound is a secondary alkyl halide. In reaction conditions that favor an SN1 pathway (e.g., polar protic solvents, weak nucleophiles), the bromine atom departs, forming a secondary carbocation at the C2 position. This secondary carbocation can undergo a 1,2-hydride shift, where a hydrogen atom from the adjacent C1 carbon migrates with its electron pair. This rearrangement results in a more stable tertiary benzylic carbocation, which is stabilized by both hyperconjugation and resonance with the phenyl ring. The subsequent attack of the nucleophile on this rearranged carbocation leads to the undesired product.
Q2: Which solvents are recommended to prevent rearrangement, and why?
A2: To prevent rearrangement, it is crucial to use a solvent that favors the SN2 reaction mechanism. Polar aprotic solvents are highly recommended. Examples include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
These solvents can dissolve the necessary ionic nucleophiles but do not effectively solvate the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, promoting the single-step, concerted SN2 attack that avoids a carbocation intermediate. In contrast, polar protic solvents (like water and alcohols) stabilize the carbocation intermediate of the SN1 pathway, thereby promoting rearrangement.
Q3: What are the ideal characteristics of a nucleophile for this reaction?
A3: The ideal nucleophile for a clean SN2 reaction on a secondary halide like this compound is strong but weakly basic .
-
Strong Nucleophilicity: A strong nucleophile is necessary to attack the sterically hindered secondary carbon at a sufficient rate for the SN2 reaction to dominate.
-
Weak Basicity: A strongly basic nucleophile (e.g., hydroxides, alkoxides) will favor the competing E2 elimination reaction, leading to the formation of 1-phenylpropene isomers.
Excellent choices for nucleophiles that meet these criteria include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiocyanate ion (SCN⁻)
-
Thiolates (RS⁻)
Q4: How does temperature influence the formation of rearranged products?
A4: Higher reaction temperatures provide the necessary activation energy for carbocation formation and subsequent rearrangement (the hydride shift).[1] Therefore, to minimize rearrangement, it is generally advisable to run the reaction at a controlled, and often lower, temperature (e.g., room temperature or below). This will favor the kinetically controlled SN2 pathway over the thermodynamically favored rearrangement pathway.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected product distribution based on the principles of SN1/SN2/E1/E2 competition. While specific quantitative data for this compound is dispersed in the literature, this table provides a predictive framework for experimental design.
| Nucleophile | Solvent | Temperature | Expected Major Pathway | Predicted Major Product | Rearrangement/Elimination Risk |
| NaN₃ | DMSO | Room Temp. | SN2 | 2-azido-1-phenylpropane | Low |
| NaCN | DMF | Room Temp. | SN2 | 1-phenyl-2-cyanopropane | Low |
| CH₃OH | CH₃OH | Reflux | SN1/E1 | 1-methoxy-1-phenylpropane & 1-phenylpropene | High |
| H₂O | H₂O/Acetone | 50 °C | SN1/E1 | 1-phenyl-1-propanol & 1-phenylpropene | High |
| t-BuOK | t-BuOH | High Temp. | E2 | 1-phenylpropene | Very High (Elimination) |
Experimental Protocols
Key Experiment: Synthesis of 2-azido-1-phenylpropane via SN2 Reaction
This protocol is designed to maximize the yield of the non-rearranged product by favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMSO.
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Add sodium azide (1.5 to 2 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel.
Expected Outcome:
This procedure should yield 2-azido-1-phenylpropane as the major product, with minimal formation of the rearranged 1-azido-1-phenylpropane isomer. A high yield (often in the 80-90% range) is indicative of a successful SN2 reaction with little to no rearrangement.[2]
Reaction Pathway Visualization
The following diagram illustrates the desired SN2 pathway versus the undesired SN1 pathway that leads to carbocation rearrangement.
Caption: SN2 vs. SN1 pathways for this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvent polarity on the reactivity of 2-bromo-1-phenylpropane. As a secondary benzylic halide, its reaction pathways are highly sensitive to the solvent environment, often leading to a competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Understanding these effects is critical for controlling reaction outcomes and optimizing synthetic routes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reaction pathway of this compound?
A1: Solvent polarity is a critical factor in determining whether this compound undergoes substitution or elimination, and by which mechanism.[1] As a general guideline:
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents favor unimolecular pathways (SN1 and E1). They can solvate and stabilize the carbocation intermediate formed in the rate-determining step and also solvate the leaving group (bromide ion).[2]
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Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents favor bimolecular pathways (SN2 and E2). They are polar enough to dissolve the reactants but do not hydrogen bond with and "cage" the nucleophile, leaving it more reactive.[3]
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions of polar substrates like this compound are often slow in nonpolar solvents due to poor solubility of reactants.
Q2: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
A2: To favor substitution, you should aim for conditions that promote either SN1 or SN2 while disfavoring E1 and E2.
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For SN1: Use a weak, non-basic nucleophile in a polar protic solvent. For example, solvolysis in ethanol or a water/ethanol mixture will favor the formation of the corresponding ether or alcohol.
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For SN2: Use a good, non-basic nucleophile (e.g., iodide, cyanide) in a polar aprotic solvent like acetone or DMF.[3] This will increase the rate of the SN2 reaction relative to the competing E2 pathway. Low temperatures also tend to favor substitution over elimination.
Q3: My reaction is yielding primarily the elimination product. What conditions favor elimination?
A3: Elimination reactions (E1 and E2) are generally favored by:
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Strong, bulky bases: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton, leading to the E2 product.
-
High temperatures: Increasing the reaction temperature generally favors elimination over substitution.
-
Polar protic solvents with a strong base: While polar protic solvents can promote SN1/E1, the use of a strong base in such a solvent will favor the E2 pathway.
Q4: What is the expected major elimination product of this compound?
A4: The major elimination product is typically 1-phenylpropene. This is because the double bond formed is in conjugation with the benzene ring, which provides extra stability to the product.
Troubleshooting Guides
Issue 1: Low Reaction Rate or No Reaction
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure your reactants, particularly any ionic nucleophiles, are soluble in the chosen solvent. If using a nonpolar solvent, consider switching to a polar aprotic solvent like acetone or DMF to improve solubility. |
| Weak Nucleophile/Base | If attempting an SN2 or E2 reaction, ensure your nucleophile/base is sufficiently strong. For SN2, consider using a more potent nucleophile. For E2, a strong base like an alkoxide is necessary. |
| Low Temperature | While low temperatures can favor substitution, they also decrease the overall reaction rate. If the reaction is too slow, consider a moderate increase in temperature, but be aware this may also increase the proportion of elimination products. |
Issue 2: Undesired Product Distribution (Too much elimination or substitution)
| Scenario | Troubleshooting Step |
| Excess Elimination Product | * Switch to a polar aprotic solvent: This will favor the SN2 pathway over E2. * Use a less basic nucleophile: For example, use iodide (I⁻) instead of hydroxide (OH⁻). * Lower the reaction temperature. |
| Excess Substitution Product | * Use a strong, sterically hindered base: t-BuOK is a classic choice to promote E2. * Increase the reaction temperature. * Use a polar protic solvent with a strong base to favor E2. |
| Mixture of SN1 and SN2 products | This can occur with secondary halides. To favor SN1, use a polar protic solvent and a weak nucleophile. To favor SN2, use a polar aprotic solvent and a strong, non-basic nucleophile. |
Quantitative Data
The following table summarizes the expected trend in reaction rates for this compound under different solvent conditions. Note that actual rates will depend on the specific nucleophile, concentration, and temperature.
| Reaction Pathway | Solvent Type | Relative Rate | Rationale |
| SN1 / E1 | Polar Protic | Fast | Stabilization of the carbocation intermediate and leaving group.[2] |
| Polar Aprotic | Slow | Poor stabilization of the carbocation intermediate. | |
| Nonpolar | Very Slow | Very poor stabilization of the carbocation intermediate. | |
| SN2 | Polar Protic | Slow | Nucleophile is heavily solvated (caged) by hydrogen bonding, reducing its reactivity.[3] |
| Polar Aprotic | Fast | Nucleophile is not strongly solvated and remains highly reactive.[3] | |
| Nonpolar | Very Slow | Poor solubility of most nucleophiles. | |
| E2 | Polar Protic | Moderate to Fast | Favored with a strong base. |
| Polar Aprotic | Moderate to Fast | Favored with a strong base. | |
| Nonpolar | Slow | Poor solubility of the base. |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics via HPLC
This protocol outlines a general method for monitoring the consumption of this compound over time.
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Reaction Setup: In a thermostated reaction vessel, dissolve this compound in the chosen solvent. Add the nucleophile/base to initiate the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Inject the diluted and filtered sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18).
-
Data Acquisition: Monitor the disappearance of the this compound peak and the appearance of product peaks over time.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate.
Protocol 2: Product Identification by GC-MS and NMR
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Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
GC-MS Analysis: Dilute a small sample of the crude product in a volatile solvent and inject it into a GC-MS system. The gas chromatogram will separate the different products, and the mass spectra will help in their identification.
-
NMR Analysis: For a more detailed structural elucidation of the major products, purify the crude mixture by column chromatography. Obtain ¹H and ¹³C NMR spectra of the purified products. The chemical shifts and coupling patterns will confirm the structures of the substitution and elimination products.[4]
Visualizing Reaction Pathways
The choice of solvent and nucleophile/base dictates the dominant reaction pathway for this compound. The following diagrams illustrate these relationships.
Caption: Logical relationship between reaction conditions and pathways.
References
Technical Support Center: Catalyst Selection for Optimizing Reactions with 2-Bromo-1-phenylpropane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalytic reactions involving 2-bromo-1-phenylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: this compound, a secondary benzylic bromide, is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or their esters.[1]
-
Heck Reaction: For C-C bond formation with alkenes.[2]
-
Sonogashira Coupling: For creating a C-C bond with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with amines.[4]
Q2: What are the primary challenges when using this compound in cross-coupling reactions?
A2: The main challenges associated with this compound stem from its structure as a secondary benzylic bromide. Key issues include:
-
β-Hydride Elimination: This is a common side reaction for secondary alkyl halides, leading to the formation of an undesired alkene (1-phenylpropene) and hydrodehalogenation of the starting material.[5] Careful selection of the ligand and reaction conditions is crucial to minimize this pathway.
-
Steric Hindrance: While not excessively bulky, the secondary nature of the bromide can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
-
Catalyst Deactivation: Impurities in reagents or the substrate can lead to the deactivation of the palladium catalyst, resulting in low yields.
Q3: How can I minimize the formation of the 1-phenylpropene byproduct from dehydrobromination?
A3: Dehydrobromination, an E2 elimination reaction, is a significant competing pathway, especially with strong, bulky bases at elevated temperatures.[6] To favor the desired cross-coupling reaction, consider the following strategies:
-
Choice of Base: Use a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides (e.g., NaOtBu) when elimination is a concern.[7][8]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over β-hydride elimination. Ligands like Xantphos have been shown to be effective in minimizing elimination in reactions with secondary benzylic bromides.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress the elimination pathway, which often has a higher activation energy than the cross-coupling reaction.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can lead to increased byproduct formation.
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst to ensure the generation of the active Pd(0) species.[9] |
| Inefficient Oxidative Addition | For this secondary bromide, oxidative addition can be slow. Using electron-rich and sterically hindered ligands (e.g., Buchwald ligands like SPhos, XPhos) can facilitate this step.[10] |
| Poor Solubility | Ensure all reactants, particularly the base, are sufficiently soluble in the chosen solvent. A solvent screen (e.g., toluene, dioxane, DMF, THF) may be necessary.[7] |
| Incorrect Base | The choice of base is critical. For Suzuki coupling, a base is required to activate the boronic acid.[8] For Buchwald-Hartwig amination, a strong, non-nucleophilic base is typically needed.[7] |
| Reagent Purity | Impurities in the substrate, coupling partner, or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed. |
Formation of Significant Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| 1-Phenylpropene (Dehydrobromination) | Cause: β-Hydride elimination is favored. Troubleshooting: • Lower the reaction temperature. • Use a less sterically hindered and weaker base (e.g., K₂CO₃ instead of NaOtBu). • Employ ligands that promote rapid reductive elimination, such as bulky biaryl phosphines. |
| Homocoupling of Coupling Partner | Cause: Transmetalation is slow relative to homocoupling (e.g., Glaser coupling in Sonogashira). Troubleshooting: • For Sonogashira, consider a copper-free protocol or reduce the amount of copper co-catalyst. • For Suzuki, ensure the base is effective in promoting transmetalation. |
| Hydrodehalogenation (Replacement of Br with H) | Cause: Can occur via β-hydride elimination followed by reduction or other pathways. Troubleshooting: • Optimize the ligand and base combination to favor the cross-coupling pathway. • Ensure a strictly inert atmosphere to prevent side reactions that may generate hydride sources. |
Data Presentation: Catalyst System Comparison
The following tables provide a summary of typical starting conditions for various cross-coupling reactions with substrates analogous to this compound. Note: These are starting points, and optimization for your specific reaction is highly recommended.
Table 1: Suzuki-Miyaura Coupling of Secondary Benzylic Bromides with Phenylboronic Acid
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80-100 | 12-24 | 70-90 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | Dioxane | 100 | 12-18 | 75-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 60-80 |
Table 2: Heck Reaction of Aryl Bromides with Styrene
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N (1.5) | DMF | 100-120 | 12-24 | 65-85 |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 120 | 12 | 70-90 |
| Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2) | DMAc | 120-140 | 8-16 | 70-90 |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N (3) | THF | 50-70 | 6-12 | 75-95 |
| Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH (3) | Toluene | 60-80 | 8-16 | 70-90 |
| Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Piperidine (2) | DMF | 80 | 4-8 | 80-95 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.5) | Toluene | 90-110 | 12-24 | 80-98 | | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12-18 | 75-95 | | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 70-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Add the degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[11]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[11]
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[11]
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 100 °C) with stirring.[11]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[11]
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[11]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[11]
-
Concentrate the solvent and purify the product by column chromatography.[11]
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting flowchart for common issues in cross-coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 6. homework.study.com [homework.study.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of "2-Bromo-1-phenylpropane"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to managing exothermic reactions during the synthesis of 2-Bromo-1-phenylpropane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on controlling the exothermic nature of the reaction.
Issue 1: Runaway Reaction and Loss of Temperature Control
A sudden and rapid increase in reaction temperature is a critical safety concern and can lead to the formation of unwanted byproducts.
| Possible Cause | Recommended Action |
| Rapid addition of reagents | Reduce the addition rate of the brominating agent (e.g., HBr gas or N-Bromosuccinimide solution). A slow, dropwise addition allows for better heat dissipation. |
| Inadequate cooling | Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). For larger scale reactions, consider using a cryostat for more precise temperature control. |
| Insufficient stirring | Vigorous stirring is crucial for uniform temperature distribution. Ensure the stirring mechanism is functioning correctly and is appropriately sized for the reaction vessel. |
| High concentration of reactants | Use a suitable solvent to dilute the reaction mixture. This increases the thermal mass and helps to absorb the heat generated. |
Issue 2: Low Yield of this compound
Poor yields can be attributed to several factors, many of which are linked to improper temperature management.
| Possible Cause | Recommended Action |
| Formation of side products due to high temperatures | Maintain the recommended low reaction temperature to minimize side reactions such as elimination or over-bromination.[1] |
| Incomplete reaction | Ensure the reaction is allowed to proceed for a sufficient amount of time at the controlled temperature. Monitor the reaction progress using techniques like TLC or GC. |
| Loss of product during workup | If the reaction mixture becomes too warm during workup, elimination reactions can occur.[2] Ensure that any washing or extraction steps are performed with pre-cooled solutions. |
| Decomposition of the product | The product, this compound, may be sensitive to light and temperature. Store the purified product in a cool, dark place. |
Issue 3: Formation of Significant Impurities
The presence of unexpected peaks in your analytical data (GC, NMR) indicates the formation of byproducts.
| Possible Cause | Recommended Action |
| Formation of 1-Bromo-1-phenylpropane (Markovnikov product) | When synthesizing from 1-phenylpropene, ensure a radical initiator (e.g., benzoyl peroxide) is used to favor the anti-Markovnikov addition leading to this compound. The absence of a radical initiator will lead to the formation of the Markovnikov product.[3][4][5] |
| Formation of dibrominated products | This is often a result of using an excess of the brominating agent or elevated temperatures. Use a slight excess of the alkene and maintain a low reaction temperature. |
| Formation of elimination products (e.g., 1-phenylpropene) | This is favored at higher temperatures. Strict temperature control is essential to minimize the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
The primary exothermic step is the addition of the bromine radical to the double bond of 1-phenylpropene in the anti-Markovnikov addition pathway. Each step in this radical chain reaction is exothermic, contributing to the overall heat generation.[6]
Q2: What is the recommended temperature range for this synthesis?
Based on analogous reactions and general principles of controlling exothermic radical brominations, a temperature range of -10°C to 20°C is recommended, with even lower temperatures (as low as -45°C) being employed for highly reactive brominating agents to ensure optimal control and selectivity.
Q3: How can I effectively monitor the reaction temperature?
Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture to get an accurate reading of the internal temperature. Do not rely on the temperature of the cooling bath alone.
Q4: What are the consequences of poor temperature control?
Poor temperature control can lead to a dangerous runaway reaction, reduced product yield, and an increase in impurities such as elimination byproducts and over-brominated compounds.[1][2]
Q5: Are there any specific safety precautions I should take?
Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Have a quenching agent and an appropriate fire extinguisher readily available. Be prepared for a potential exotherm by having a larger cooling bath on standby.
Experimental Protocols
Synthesis of this compound via Anti-Markovnikov Addition of HBr to 1-Phenylpropene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1-Phenylpropene
-
Hydrogen bromide (HBr) solution in acetic acid or as a gas
-
Benzoyl peroxide (radical initiator)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-phenylpropene (1 equivalent) in anhydrous diethyl ether.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
HBr Addition: Slowly add a solution of HBr in acetic acid (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and maintain it below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash it with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Controlling Exotherm
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0°C to 5°C | Minimizes side reactions and allows for better control of the exotherm. |
| Addition Rate of HBr | Slow, dropwise (over 1-2 hours) | Prevents a rapid buildup of heat. |
| Stirring Speed | Vigorous | Ensures even heat distribution throughout the reaction mixture. |
| Solvent | Anhydrous non-polar solvent (e.g., diethyl ether) | Helps to dissipate heat and is suitable for radical reactions. |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Calculating Radical Yields Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. The major product formed in the reaction of 3-phenylpropene with HBr in t.. [askfilo.com]
- 3. Solved The reaction of 1-phenyl-1-propene with HBr& peroxide | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. Addition of HBr to 1-phenylpropene Addition of HBr to 1-phenylpropene yi.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring of 2-Bromo-1-phenylpropane
Here is a technical support center for monitoring the reaction of 2-Bromo-1-phenylpropane.
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: When should I choose TLC versus HPLC for monitoring my reaction? A1: The choice depends on your analytical needs. TLC is a rapid, inexpensive, and simple method ideal for quick qualitative checks to see if the starting material is being consumed and if a new product is forming.[1][2] HPLC is a more powerful technique used for quantitative analysis, providing high-resolution separation of complex mixtures and accurate determination of component concentrations.[3]
Q2: What is a good starting mobile phase for TLC analysis of this compound? A2: Since this compound is a relatively non-polar compound, a good starting point for a mobile phase on a standard silica gel plate would be a mixture of a non-polar solvent and a slightly more polar solvent. A common choice is a mixture of hexane and ethyl acetate, starting with a low polarity ratio such as 9:1 or 8:2 (hexane:ethyl acetate). The polarity can then be adjusted to achieve optimal separation.
Q3: How can I visualize the spots for this compound and its products on a TLC plate? A3: Because this compound contains a phenyl group, it should be visible under UV light at 254 nm on a TLC plate containing a fluorescent indicator (F254).[4] For reaction products that may not be UV-active or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is effective for visualizing compounds that can be oxidized, such as potential elimination byproducts (alkenes).
Q4: What type of HPLC column is suitable for analyzing this compound? A4: A reversed-phase (RP) column is the most common and suitable choice for a non-polar compound like this compound.[5] A C18 (octadecylsilane) bonded silica column is a standard and robust option that provides excellent separation for a wide range of organic molecules.
Q5: What is a typical mobile phase for reversed-phase HPLC analysis of this compound? A5: For a C18 column, a mixture of an organic solvent and water is used.[6] Common mobile phases include acetonitrile/water or methanol/water. The exact ratio will depend on the specific reaction components, but a starting point could be 70:30 (acetonitrile:water). The composition can be run isocratically (constant composition) or as a gradient (composition changes over time) for more complex mixtures.[5]
Q6: Why are my TLC spots streaking? A6: Streaking on a TLC plate can be caused by several factors: the sample being too concentrated (overloaded), the compound being acidic or basic and interacting strongly with the silica gel, or the compound being highly polar.[1][7][8]
Q7: Why are my HPLC retention times changing between runs? A7: Fluctuating retention times in HPLC are often due to a few common issues: changes in mobile phase composition (e.g., evaporation of a volatile component), temperature fluctuations, insufficient column equilibration time between runs, or leaks in the system.[9][10]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines a standard procedure for monitoring the progress of a reaction involving this compound.
Methodology:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.
-
Sample Preparation: Dilute a small aliquot (1-2 drops) of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane (DCM).
-
Spotting: On the baseline, apply small spots of your starting material (SM), the reaction mixture (RM), and a "co-spot" (C) where both the starting material and reaction mixture are applied to the same spot. Keep the spots small (1-2 mm diameter).
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[8] Cover the chamber to allow the atmosphere to become saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let the solvent evaporate completely. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. If needed, use a chemical stain like potassium permanganate for further visualization.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of one or more new product spots in the reaction mixture lane. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Start) | Hexane:Ethyl Acetate (9:1 v/v) |
| Sample Solvent | Ethyl Acetate or Dichloromethane |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides a quantitative method to track reaction conversion.
Methodology:
-
System Preparation: Ensure the HPLC system is properly primed and equilibrated with the mobile phase until a stable baseline is achieved.[11]
-
Sample Preparation: Take a precise aliquot (e.g., 50 µL) from the reaction vessel. Dilute it with the mobile phase to a known final volume (e.g., in a 5 mL volumetric flask). Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Standard Preparation: Prepare a standard solution of your this compound starting material with a known concentration in the mobile phase.
-
Analysis: Inject the standard solution first to determine the retention time and response factor of the starting material. Subsequently, inject the prepared samples from the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
-
Data Interpretation: Monitor the peak area of the starting material and the product(s). The reaction conversion can be calculated by comparing the decrease in the starting material's peak area over time relative to its initial peak area at t=0.
| Parameter | Recommendation |
| Mode | Reversed-Phase HPLC |
| Column | C18, 5 µm particle size, 4.6 mm I.D. x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C (using a column oven for stability)[9] |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. Compound is highly polar for the chosen system. | 1. Dilute the sample solution and re-spot.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[7]3. Consider using a more polar mobile phase or a different stationary phase (e.g., reversed-phase TLC). |
| Spots Not Visible | 1. Sample is too dilute.2. Compound is not UV-active.3. Compound is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7][8]2. Use a chemical stain (e.g., potassium permanganate, anisaldehyde).3. Ensure the plate is developed promptly after spotting. |
| Rf Value Too High (Spots near solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., change from 8:2 to 9:1 Hexane:EtOAc).[7] |
| Rf Value Too Low (Spots near baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., change from 9:1 to 8:2 Hexane:EtOAc).[7] |
| Uneven Solvent Front | 1. The edge of the TLC plate is chipped or damaged.2. The plate is touching the side of the developing chamber or the filter paper inside. | 1. Use a new, undamaged plate. If a corner is damaged, you can sometimes make a 45° cut to remove the damaged section.[12]2. Reposition the plate in the center of the chamber, ensuring it stands straight and does not touch the sides.[8] |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Fluctuating Retention Times | 1. Mobile phase composition is changing.2. Column temperature is unstable.3. Column is not fully equilibrated.4. Leak in the system. | 1. Prepare fresh mobile phase daily; keep reservoirs capped to prevent evaporation. Degas the mobile phase.[9]2. Use a column oven to maintain a constant temperature.[9]3. Increase the column equilibration time; flush with at least 10-20 column volumes of the new mobile phase before analysis.[9]4. Check all fittings for leaks, especially between the pump and injector.[9][13] |
| Peak Tailing | 1. Secondary interactions with active silanol groups on the silica support.2. Column is overloaded.3. Mobile phase pH is inappropriate for the analyte. | 1. Use a modern, high-purity silica column with end-capping. Adding a basic modifier like triethylamine (TEA) can help for basic compounds.[13][14]2. Reduce the sample concentration or injection volume.[14]3. Adjust the pH of the mobile phase with a suitable buffer to ensure the analyte is in a single, non-ionized form. |
| High System Backpressure | 1. Blockage in the in-line filter, guard column, or column inlet frit.2. Buffer precipitation in the mobile phase. | 1. Systematically isolate the source of the pressure by removing components one by one (starting from the detector and moving backward). Replace the in-line filter or guard column. If the column is blocked, try back-flushing it (disconnected from the detector).[13]2. Ensure the buffer is fully soluble in the entire mobile phase composition range. Flush the system with water to dissolve any precipitated salts.[14] |
| Ghost Peaks | 1. Late elution of a compound from a previous injection.2. Contaminants in the mobile phase or from the sample preparation. | 1. After each run, especially with gradient elution, incorporate a high-organic wash step and allow sufficient re-equilibration time.[14]2. Use high-purity, HPLC-grade solvents.[15] Run a blank injection (injecting only the mobile phase) to identify peaks originating from the system or solvents.[10] |
Visualized Workflows
Caption: General experimental workflows for reaction monitoring using TLC and HPLC.
Caption: Decision tree for selecting between TLC and HPLC for reaction monitoring.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | 2114-39-8 | Benchchem [benchchem.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. quora.com [quora.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. glsciences.eu [glsciences.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Elimination vs. Substitution in Reactions of 2-Bromo-1-phenylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-phenylpropane. It focuses on the impact of base strength on the competition between elimination and substitution reaction pathways.
Frequently Asked Questions (FAQs)
Q1: We are trying to synthesize 1-phenylpropene from this compound, but we are getting a significant amount of a substitution byproduct. What is the likely cause?
A1: The formation of a substitution product, likely 1-ethoxy-1-phenylpropane (if using sodium ethoxide in ethanol), is a common issue when the base used is also a good nucleophile. This compound is a secondary alkyl halide, which can undergo both SN2 (substitution) and E2 (elimination) reactions.[1][2] Using a less sterically hindered base, such as sodium ethoxide, can lead to a competitive SN2 pathway. To favor elimination, consider using a bulkier base.
Q2: What is the major elimination product expected from this compound?
A2: The major elimination product is typically 1-phenylpropene, as this is the more substituted and thermodynamically stable alkene due to the conjugation of the double bond with the phenyl ring (Zaitsev's rule).[3] The alternative, less substituted product (Hofmann product), 3-phenyl-1-propene, is generally a minor product unless a very bulky base is used under specific conditions.
Q3: How can we maximize the yield of the elimination product over the substitution product?
A3: To favor the E2 elimination pathway over the SN2 substitution pathway, you should use a strong, sterically hindered (bulky) base.[2][4] A common and effective choice is potassium tert-butoxide (KOtBu). The bulky nature of this base makes it difficult for it to act as a nucleophile and attack the carbon atom bearing the bromine, thus favoring the abstraction of a proton from an adjacent carbon, which initiates the elimination reaction. Increasing the reaction temperature can also favor elimination over substitution.
Q4: We observe the formation of the less substituted alkene (3-phenyl-1-propene) as the major product. Why is this happening?
A4: The formation of the less stable, less substituted alkene (Hofmann product) as the major product is characteristic of using a sterically bulky base.[2][4] The large size of the base makes it easier to remove a proton from the less sterically hindered carbon, leading to the Hofmann product. If this is not the desired outcome, switching to a smaller, non-bulky base like sodium ethoxide will favor the formation of the more stable Zaitsev product (1-phenylpropene).
Q5: Does the solvent play a role in the product distribution between elimination and substitution?
A5: Yes, the solvent can influence the reaction pathway. Polar aprotic solvents can favor SN2 reactions. For elimination reactions, the solvent is often the conjugate acid of the base used (e.g., ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide) to maintain the basicity of the reagent.
Data Presentation: Product Ratios
The choice of base has a significant impact on the ratio of elimination to substitution products in the reaction of this compound. The following table summarizes the expected product distribution based on the strength and steric hindrance of the base.
| Base | Base Type | Expected Major Product(s) | Expected Minor Product(s) | Predominant Pathway |
| Sodium Ethoxide (NaOEt) in Ethanol | Strong, Non-bulky | 1-Phenylpropene (E2), 1-Ethoxy-1-phenylpropane (SN2) | 3-Phenyl-1-propene (E2) | E2 / SN2 Competition |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | Strong, Bulky | 1-Phenylpropene (E2) | 3-Phenyl-1-propene (E2), Substitution Product (SN2) | E2 Dominated |
Experimental Protocols
Protocol 1: Elimination of this compound using a Strong, Non-Bulky Base
-
Objective: To perform an elimination reaction that will likely yield a mixture of elimination and substitution products.
-
Reagents:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by GC or NMR spectroscopy to determine the ratio of elimination to substitution products.
-
Protocol 2: Elimination of this compound using a Strong, Bulky Base
-
Objective: To perform an elimination reaction that will predominantly yield the elimination product.
-
Reagents:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add this compound to the stirred solution at room temperature.
-
Heat the mixture to a gentle reflux, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the flask in an ice bath and carefully add water to quench the reaction.
-
Extract the aqueous mixture with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Characterize the product and determine the product ratio using appropriate analytical techniques.
-
Visualizations
Caption: Logical relationship between base type and reaction pathway.
Caption: General experimental workflow for elimination/substitution reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-1-phenylpropane and 1-Bromo-1-phenylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric alkyl halides: 2-bromo-1-phenylpropane and 1-bromo-1-phenylpropane. Understanding the distinct reaction pathways these compounds undertake is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This comparison is supported by established principles of physical organic chemistry and available experimental observations.
Executive Summary
The reactivity of this compound and 1-bromo-1-phenylpropane is significantly influenced by the position of the bromine atom relative to the phenyl group.
-
1-Bromo-1-phenylpropane , a secondary benzylic halide, readily undergoes nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Its propensity to form a resonance-stabilized benzylic carbocation makes SN1 and E1 pathways particularly favorable under appropriate conditions.
-
This compound , a secondary alkyl halide, also participates in both substitution and elimination reactions. However, the major product of its reaction with a strong base is the more substituted alkene, 1-phenylpropene, formed via an E2 mechanism. This is driven by the formation of a stable conjugated system between the newly formed double bond and the phenyl ring.
Structural and Mechanistic Overview
The distinct reactivity of these isomers stems from the electronic and steric environments of the carbon-bromine bond.
1-Bromo-1-phenylpropane: The bromine atom is attached to a benzylic carbon. This position is key to its reactivity profile.
-
SN1/E1 Pathway: The proximity of the phenyl group allows for the formation of a secondary benzylic carbocation upon departure of the bromide ion. This carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. This stabilization lowers the activation energy for the unimolecular pathways.
-
SN2 Pathway: As a secondary halide, it is also susceptible to bimolecular nucleophilic substitution, although steric hindrance from the phenyl group can slow the rate compared to a less bulky secondary halide.
-
E2 Pathway: With a strong, non-nucleophilic base, bimolecular elimination can occur to yield 1-phenylpropene.
This compound: The bromine atom is on the second carbon of the propane chain, one carbon removed from the phenyl group.
-
E2 Pathway: This is often the dominant pathway in the presence of a strong base. The abstraction of a proton from the carbon adjacent to the phenyl group (the benzylic carbon) is favored because it leads to the formation of 1-phenylpropene. The resulting conjugated system, where the π-electrons of the double bond overlap with the π-system of the benzene ring, is thermodynamically very stable.[1]
-
SN2 Pathway: As a secondary halide, it can undergo SN2 reactions, but the rate is influenced by the steric bulk of the adjacent benzyl group.
-
SN1/E1 Pathway: The formation of a secondary carbocation is less favorable than the benzylic carbocation formed from its isomer, making SN1 and E1 reactions less common.
Data Presentation
| Reaction Condition | Substrate | Predominant Mechanism(s) | Major Product(s) | Relative Rate (Qualitative) |
| Solvolysis (e.g., in Ethanol) | 1-Bromo-1-phenylpropane | SN1, E1 | 1-Ethoxy-1-phenylpropane, 1-Phenylpropene | Faster |
| This compound | SN1/SN2, E1/E2 | 1-Phenyl-2-ethoxypropane, 1-Phenylpropene | Slower | |
| With a Strong, Non-bulky Base (e.g., NaOEt in EtOH) | 1-Bromo-1-phenylpropane | E2, SN2 | 1-Phenylpropene, 1-Ethoxy-1-phenylpropane | Fast |
| This compound | E2 | 1-Phenylpropene | Very Fast | |
| With a Strong Nucleophile/Weak Base (e.g., NaI in Acetone) | 1-Bromo-1-phenylpropane | SN2 | 1-Iodo-1-phenylpropane | Moderate |
| This compound | SN2 | 1-Phenyl-2-iodopropane | Slower |
Experimental Protocols
The following are general experimental protocols that can be adapted to compare the reactivity of this compound and 1-bromo-1-phenylpropane.
Experiment 1: Comparison of Solvolysis Rates (SN1)
Objective: To compare the relative rates of SN1 solvolysis of the two isomers by monitoring the formation of HBr.
Materials:
-
This compound
-
1-Bromo-1-phenylpropane
-
Ethanol (or other suitable polar protic solvent)
-
Silver nitrate solution (0.1 M in ethanol)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare two sets of test tubes, each containing a solution of one of the bromo-phenylpropane isomers in ethanol at a known concentration (e.g., 0.1 M).
-
In separate test tubes, prepare an equal volume of 0.1 M silver nitrate in ethanol.
-
Place all test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to reach thermal equilibrium.
-
To start the reaction, quickly add the silver nitrate solution to the alkyl halide solution and start the stopwatch.
-
Observe the time taken for the first appearance of a silver bromide precipitate.
-
Repeat the experiment multiple times for each isomer to ensure reproducibility.
Expected Outcome: 1-Bromo-1-phenylpropane is expected to form a precipitate of AgBr significantly faster than this compound, indicating a faster SN1 reaction rate due to the formation of a more stable benzylic carbocation.
Experiment 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the ratio of substitution and elimination products for each isomer under specific reaction conditions.
Materials:
-
This compound
-
1-Bromo-1-phenylpropane
-
Sodium ethoxide in ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate reaction flasks, dissolve a known amount of each isomer in ethanol.
-
Add a solution of sodium ethoxide in ethanol to each flask and stir the mixtures at a controlled temperature for a specific time.
-
Quench the reactions by adding cold water.
-
Extract the organic products with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
-
Analyze the resulting product mixture by GC-MS to identify and quantify the substitution and elimination products.
Expected Outcome: For 1-bromo-1-phenylpropane, a mixture of the substitution product (1-ethoxy-1-phenylpropane) and the elimination product (1-phenylpropene) is expected. For this compound, the major product is expected to be the elimination product (1-phenylpropene).[1]
Mandatory Visualization
The following diagrams illustrate the primary reaction pathways for each isomer.
Caption: Reaction pathways for 1-Bromo-1-phenylpropane.
Caption: Reaction pathways for this compound.
References
A Comparative Guide to Analytical Methods for the Purity Assessment of 2-Bromo-1-phenylpropane
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Bromo-1-phenylpropane, a key intermediate in various synthetic processes. The following sections detail the experimental protocols and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Chromatographic Methods: GC and HPLC
Gas Chromatography and High-Performance Liquid Chromatography are the workhorse techniques for purity determination in the pharmaceutical and chemical industries. They excel at separating the main compound from its impurities, allowing for accurate quantification.
Gas Chromatography (GC)
GC is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds. When combined with a Mass Spectrometer (MS), it offers definitive identification of impurities.
Typical Performance Characteristics (GC-FID):
| Parameter | Typical Value | Remarks |
| Limit of Detection (LOD) | 0.01 - 0.1% | Dependent on the specific impurity and instrument conditions. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | Can be determined by signal-to-noise ratio or calibration curve. |
| Linearity (R²) | > 0.999 | Over a typical range of 0.1 - 120% of the main analyte concentration. |
| Precision (%RSD) | < 2% | For repeated injections of the same sample. |
| Accuracy (% Recovery) | 98 - 102% | Determined by analyzing a sample with a known amount of impurity. |
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from its potential non-polar impurities.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
-
Data Analysis: The purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a non-polar compound, reversed-phase HPLC is the method of choice.
Typical Performance Characteristics (RP-HPLC-UV):
| Parameter | Typical Value | Remarks |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL | Highly dependent on the chromophore of the analyte and impurities. |
| Limit of Quantitation (LOQ) | 0.015 - 0.15 µg/mL | Can be established based on a signal-to-noise ratio of 10:1. |
| Linearity (R²) | > 0.999 | Over a concentration range relevant to the expected impurity levels. |
| Precision (%RSD) | < 2% | For intra-day and inter-day analyses. |
| Accuracy (% Recovery) | 98 - 102% | Assessed by spiking experiments with known impurities. |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 60% acetonitrile / 40% water.
-
Increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]
Advantages of qNMR:
-
Primary Method: Does not require a reference standard of the analyte for purity determination.
-
Non-destructive: The sample can be recovered after analysis.
-
Provides Structural Information: Can simultaneously confirm the structure of the main component and identify impurities.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions, which typically involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A calibrated 90° pulse.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparison of Analytical Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Any soluble compound with NMR-active nuclei. |
| Selectivity | High, especially with MS detection. | High, can be tuned by changing stationary and mobile phases. | High, based on unique chemical shifts of different protons. |
| Sensitivity | High, especially with FID and MS detectors. | Moderate to high, depending on the detector (UV, MS). | Generally lower than chromatographic methods. |
| Quantification | Requires a reference standard for accurate quantification (or uses area percent). | Requires a reference standard for accurate quantification (or uses area percent). | Primary method; can provide absolute purity with a certified internal standard. |
| Sample Throughput | High with an autosampler. | High with an autosampler. | Moderate. |
| Destructive? | Yes | Yes (sample is consumed) | No (sample can be recovered) |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the purity assessment of a chemical substance like this compound.
Logical Relationship for Method Selection
The choice of the most appropriate analytical method depends on several factors, including the nature of the expected impurities and the desired level of accuracy.
References
Bromide vs. Chloride in Phenylpropane Systems: A Comparative Analysis of Leaving Group Ability
For Immediate Publication
This guide provides a detailed comparative analysis of bromide and chloride as leaving groups in nucleophilic substitution and elimination reactions within phenylpropane systems. The choice of a leaving group is a critical parameter in synthetic chemistry, directly influencing reaction rates, yields, and mechanistic pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for comparative analysis, and provides a visual representation of the fundamental principles governing leaving group ability.
Executive Summary
In both unimolecular (SN1/E1) and bimolecular (SN2/E2) reactions, bromide consistently demonstrates superior performance as a leaving group compared to chloride. This enhanced reactivity is primarily attributed to the intrinsic properties of the bromide ion, including its larger size, greater polarizability, and the lower bond strength of the carbon-bromine bond compared to the carbon-chloride bond. These factors contribute to a more stable transition state and a more stable, weaker conjugate base upon departure, thereby lowering the activation energy of the reaction.
Data Presentation: Quantitative Comparison
While specific kinetic data for phenylpropane systems are dispersed throughout the literature, the following tables provide representative data from closely related secondary benzylic systems, such as 1-phenylethyl halides. These systems serve as an excellent model for predicting the behavior of phenylpropane derivatives.
Table 1: Relative Rates of Solvolysis (SN1) of 1-Phenylethyl Halides in 80% Aqueous Ethanol at 25°C
| Leaving Group | Substrate | Relative Rate (kX/kCl) |
| Chloride | 1-Phenylethyl chloride | 1 |
| Bromide | 1-Phenylethyl bromide | ~40-60 |
Note: The relative rate is an approximation based on typical kBr/kCl ratios for the solvolysis of secondary benzylic halides. The exact value can vary with specific reaction conditions.
Table 2: Qualitative Comparison of Reaction Times for SN2 Reactions of 1-Phenylethyl Halides with Sodium Iodide in Acetone
| Leaving Group | Substrate | Time to Precipitate Formation | Relative Reactivity |
| Chloride | 1-Phenylethyl chloride | Slower | Less Reactive |
| Bromide | 1-Phenylethyl bromide | Faster | More Reactive |
Note: This table illustrates the expected qualitative outcome. The formation of a sodium chloride or sodium bromide precipitate indicates the progress of the reaction.
Factors Influencing Leaving Group Ability
The superiority of bromide as a leaving group can be attributed to several key physicochemical properties.
A Comparative Guide to 2-Bromo-1-phenylpropane and Alternative Alkylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, selectivity, and efficiency. This guide provides an objective comparison of 2-Bromo-1-phenylpropane with other commonly employed alkylating agents, namely Benzyl Bromide, 1-Phenylethyl Bromide, and Isopropyl Bromide. The comparative analysis is supported by available experimental data and established principles of chemical reactivity.
Introduction to Alkylating Agents
Alkylating agents are a fundamental class of reagents in organic chemistry that introduce an alkyl group into a substrate molecule.[1][2] This process, known as alkylation, is crucial in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials.[1][2] The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group and the leaving group. In the context of this guide, we will be comparing organobromides, where bromide serves as the leaving group.
The agents under consideration represent a spectrum of structural diversity:
-
This compound: A secondary benzylic bromide.
-
Benzyl Bromide: A primary benzylic bromide.
-
1-Phenylethyl Bromide: A secondary benzylic bromide, isomeric to this compound.
-
Isopropyl Bromide: A secondary alkyl bromide.
Their performance in nucleophilic substitution reactions, the cornerstone of their utility, is dictated by their propensity to undergo either S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) reaction mechanisms.[3]
Comparative Performance Data
Direct, side-by-side comparative studies for these specific alkylating agents under identical reaction conditions are not extensively available in the published literature. However, by collating data from various sources for similar reaction types, we can construct a comparative overview. The following tables summarize available quantitative data for N-alkylation and C-alkylation reactions.
N-Alkylation of Amines
N-alkylation is a critical transformation in the synthesis of many nitrogen-containing compounds.[4] The following table presents data on the N-alkylation of piperidine, a common secondary amine substrate.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Benzyl Bromide | Piperidine | K₂CO₃ | Acetonitrile | RT | - | ~70-90 (typical) | [5][6] |
| Isopropyl Bromide | Piperidine | - | Acetonitrile | RT | several | - (forms salt) | [5] |
| This compound | Piperidine | Not specified | Not specified | Not specified | Not specified | No data found | |
| 1-Phenylethyl Bromide | Piperidine | Not specified | Not specified | Not specified | Not specified | No data found |
Note: Yields can be highly dependent on the specific reaction conditions, including the nature of the base, solvent, and temperature.
C-Alkylation of Aromatic Compounds (Friedel-Crafts Alkylation)
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by alkylating an aromatic ring.[7] The reaction is typically catalyzed by a Lewis acid, such as AlCl₃.[7]
| Alkylating Agent | Substrate | Catalyst | Temp. (°C) | Product(s) | Yield (%) | Citation(s) |
| Benzyl Bromide | Benzene | AlCl₃ | RT | Diphenylmethane | Good | [8] |
| Isopropyl Bromide | Benzene | AlCl₃ | RT | Cumene (Isopropylbenzene) | Good | [9] |
| This compound | Benzene | AlCl₃ | RT | Isobutylbenzene (rearranged) | Potential for rearrangement | [7] |
| 1-Phenylethyl Bromide | Benzene | AlCl₃ | RT | 1,1-Diphenylethane | Good |
Note: Friedel-Crafts alkylations with primary and secondary alkyl halides are prone to carbocation rearrangements, which can lead to a mixture of products.[7]
Discussion of Reactivity and Selectivity
The observed and expected reactivity of these alkylating agents can be rationalized by considering steric and electronic effects, which influence the operative reaction mechanism (S(_N)1 vs. S(_N)2).
-
Benzyl Bromide: As a primary benzylic halide, benzyl bromide readily undergoes S(_N)2 reactions due to the low steric hindrance at the benzylic carbon.[10] The adjacent phenyl group also stabilizes the transition state, accelerating the reaction rate.[10] It can also undergo S(_N)1 reactions due to the formation of a resonance-stabilized benzyl carbocation.
-
This compound: Being a secondary benzylic halide, it experiences more steric hindrance than benzyl bromide, which would slow down an S(_N)2 reaction. However, it can form a secondary benzylic carbocation, which is stabilized by the phenyl group, making the S(_N)1 pathway viable. Rearrangement to a more stable carbocation is a possibility.
-
1-Phenylethyl Bromide: This secondary benzylic bromide is more sterically hindered at the reaction center than this compound. It readily forms a secondary benzylic carbocation that is resonance-stabilized, strongly favoring the S(_N)1 pathway.
-
Isopropyl Bromide: As a secondary alkyl halide, it can undergo both S(_N)1 and S(_N)2 reactions. The S(_N)2 pathway is slower than for a primary halide due to increased steric hindrance. The S(_N)1 pathway is possible due to the formation of a relatively stable secondary carbocation.
In general, for S(_N)2 reactions, the reactivity trend is expected to be: Benzyl Bromide > this compound > 1-Phenylethyl Bromide > Isopropyl Bromide . For S(_N)1 reactions, the reactivity is governed by carbocation stability, and the trend would be: 1-Phenylethyl Bromide > this compound > Benzyl Bromide > Isopropyl Bromide . The choice of reaction conditions (solvent polarity, nucleophile strength) will heavily influence which pathway predominates.
Experimental Protocols
The following are generalized experimental protocols for N-alkylation and Friedel-Crafts alkylation reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for N-Alkylation of a Secondary Amine
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and an anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may be gently heated to increase the rate if necessary.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated amine.[6]
General Protocol for Friedel-Crafts Alkylation of Benzene
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent (e.g., excess benzene or an inert solvent like CS₂).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath and add the alkylating agent (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by GC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.[7]
Visualizations
Reaction Mechanism: S(_N)1 vs. S(_N)2 Pathways
References
- 1. chemist.sg [chemist.sg]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Kinetic Studies of Nucleophilic Substitution on 2-Bromo-1-phenylpropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution on 2-bromo-1-phenylpropane. Due to its structure as a secondary benzylic halide, this compound is an interesting substrate that can undergo nucleophilic substitution through both SN1 and SN2 pathways, depending on the reaction conditions. This guide will delve into the factors influencing its reactivity, compare it with alternative substrates, and provide detailed experimental protocols for kinetic analysis.
Comparison of Reaction Pathways: SN1 vs. SN2 for this compound
The competition between SN1 and SN2 mechanisms is a key aspect of the reactivity of this compound. The phenyl group plays a crucial role in stabilizing both the carbocation intermediate in an SN1 reaction and the transition state in an SN2 reaction.
Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a secondary benzylic halide, it is susceptible to both pathways. The benzylic position enhances reactivity for both mechanisms. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | The choice of nucleophile is a critical determinant for the reaction pathway. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate, favoring SN1, while polar aprotic solvents enhance the nucleophilicity of the attacking species, favoring SN2.[1][2][3] |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Bromide is a good leaving group, facilitating both reaction types. |
Comparative Reactivity with Alternative Substrates
The reactivity of this compound can be better understood by comparing it with other alkyl halides under similar conditions.
Table 2: Qualitative Comparison of Relative Reaction Rates for Nucleophilic Substitution
| Substrate | SN1 Reactivity | SN2 Reactivity | Key Structural Features |
| 1-Bromo-1-phenylethane | Higher | Lower | Secondary, benzylic, less sterically hindered at the benzylic carbon compared to this compound. |
| 2-Bromo-2-phenylpropane | Highest | Very Low | Tertiary, benzylic; forms a very stable tertiary benzylic carbocation.[4] Steric hindrance prevents SN2. |
| Benzyl bromide | Lower | Higher | Primary, benzylic; less sterically hindered, favoring SN2. |
| 2-Bromopropane | Lower | Lower | Secondary, non-benzylic; lacks the phenyl group's stabilizing effect. |
| This compound | Moderate | Moderate | Secondary, benzylic; a balance of steric hindrance and electronic stabilization. |
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for monitoring the kinetics of nucleophilic substitution on this compound.
Objective:
To determine the rate law and rate constant for the reaction of this compound with a given nucleophile in a specific solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide, sodium cyanide)
-
Solvent (e.g., acetone, ethanol)
-
Standardized solution of a quenching agent (e.g., silver nitrate for halide analysis)
-
Indicator (e.g., potassium chromate)
-
Thermostated water bath
-
Burettes, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bars
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions to the desired temperature in the thermostated water bath.
-
In a reaction flask, pipette a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the nucleophile solution to the reaction flask and simultaneously start the stopwatch.
-
Ensure rapid mixing using a magnetic stirrer.
-
-
Monitoring the Reaction Progress (Titrimetric Method):
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a quenching agent (e.g., an excess of a reagent that reacts with the remaining nucleophile or the product halide).
-
Titrate the amount of product formed or the remaining reactant. For instance, if monitoring the formation of bromide ions, one could use argentometric titration (Mohr's method).
-
-
Data Analysis:
-
Calculate the concentration of the reactant or product at each time point.
-
Plot the concentration of the reactant versus time to determine the order of the reaction with respect to the substrate.
-
To determine the order with respect to the nucleophile, perform a series of experiments where the initial concentration of the nucleophile is varied while keeping the substrate concentration constant.
-
From the integrated rate laws, determine the rate constant (k) for the reaction.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing Reaction Pathways and Experimental Workflow
Nucleophilic Substitution Pathways of this compound
Caption: Competing SN1 and SN2 pathways for this compound.
Experimental Workflow for Kinetic Analysis
Caption: General experimental workflow for a kinetic study of nucleophilic substitution.
References
A Comparative Guide to the Efficiency of 2-Bromo-1-phenylpropane in Specific Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficiency of 2-Bromo-1-phenylpropane as an alkylating agent in various N-alkylation reactions. Its performance is critically compared with alternative alkylating agents, supported by experimental data to inform reagent selection in synthetic chemistry.
Executive Summary
This compound is a secondary alkyl halide used for the introduction of the 1-phenylpropyl group onto a variety of nucleophiles. Its reactivity is influenced by the secondary nature of the bromide, which presents both challenges and opportunities in synthetic applications. Compared to primary alkyl halides such as benzyl bromide, this compound generally exhibits lower reactivity, often requiring more stringent reaction conditions or catalytic activation to achieve comparable yields. This reduced reactivity can, however, offer enhanced selectivity in complex molecules by minimizing over-alkylation, a common side reaction in amination processes. This guide presents a data-driven comparison of this compound with other alkylating agents and outlines detailed experimental protocols for its use.
Data Presentation: Performance in N-Alkylation Reactions
The following tables summarize the performance of this compound and alternative alkylating agents in N-alkylation reactions with various amine substrates. The data highlights key metrics such as reaction yield, time, and conditions, providing a basis for direct comparison.
Table 1: N-Alkylation of Primary Aliphatic Amines
| Alkylating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobutane | 2,4-Dichlorobenzylamine | Triethylamine | DMF | 20-25 | - | - | [1] |
| n-Butyl Bromide | Benzylamine | Triethylamine | DMF | 20-25 | 9 | 76 | [1] |
| Benzyl Bromide | Benzylamine | Al2O3-OK | Acetonitrile | 30 | 2 | 85 | [2] |
| 2-Phenethyl Bromide | Piperidine | Al2O3-OK | Acetonitrile | 30 | - | 80 | [2] |
Table 2: N-Alkylation of Aromatic Amines
| Alkylating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Aniline | NaHCO3 | Water | 80 | 1 | - | [3] |
| Benzyl Bromide | m-Chloroaniline | NaHCO3 | Water | 80 | 1 | 93 (Dibenzylated) | [3] |
| Benzyl Bromide | 4-Bromoaniline | NaHCO3 | Water | 80 | 1 | 96 (Dibenzylated) | [3] |
Experimental Protocols
Detailed methodologies for key alkylation reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific research applications.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with an Alkyl Bromide
This protocol describes a general method for the selective mono-N-alkylation of primary amines using their hydrobromide salts.
Materials:
-
Primary amine hydrobromide salt (1.0 eq)
-
Alkyl bromide (e.g., n-butyl bromide, 1.1 eq)
-
Triethylamine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
4 Å Molecular Sieves
Procedure:
-
To a dry round-bottom flask, add the primary amine hydrobromide salt (1 mmol), the alkyl bromide (1.1 mmol), and 4 Å molecular sieves (0.25 g).
-
Add dry DMF (1 mL) to the flask at 20-25 °C.
-
Prepare a solution of triethylamine (1 mmol) in dry DMF (1 mL).
-
Add the triethylamine solution to the reaction mixture portionwise over a period of 8 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the monoalkylated product is isolated by standard aqueous work-up and purification by column chromatography.[1]
Protocol 2: N-Alkylation of Amines using a Solid-Supported Base
This protocol details the N-alkylation of amines using an alumina-supported potassium base catalyst.
Materials:
-
Amine (e.g., Benzylamine, 10 mmol)
-
Alkyl Halide (e.g., Benzyl Bromide, 20 mmol)
-
Al2O3-OK catalyst (20 wt% of the amine)
-
Acetonitrile (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the amine (10 mmol), alkyl halide (10 mmol for mono-alkylation, 20 mmol for di-alkylation), and acetonitrile (10 mL).
-
Add the Al2O3-OK catalyst (20 wt% of the amine) to the mixture.
-
Stir the reaction mixture at room temperature (30 °C) for the specified time (typically 1-7 hours).[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the solid catalyst.
-
The filtrate is concentrated, and the crude product is purified by washing with ether and drying over Na2SO4.[2]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the alkylation reactions discussed in this guide.
References
Navigating Molecular Flexibility: A Comparative Guide to the Conformational Analysis of 2-Bromo-1-phenylpropane
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic behavior of molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the conformational analysis of the flexible molecule, 2-Bromo-1-phenylpropane. Due to the limited availability of specific experimental data for this compound, this guide will draw analogies from the closely related compound, 1-phenyl-2-propanol, to illustrate the principles and expected outcomes of such an analysis.
The conformational landscape of a molecule, which describes the energetically accessible shapes it can adopt through bond rotations, profoundly influences its physical, chemical, and biological properties. For drug development, identifying the bioactive conformation is a critical step in designing potent and selective therapeutics. NMR spectroscopy stands out as a powerful tool for elucidating these conformational preferences in solution, providing detailed insights into the geometry and dynamics of molecules.
Conformational Analysis of 1-phenyl-2-propanol: A Proxy for this compound
The conformational analysis of this compound is centered around the rotation about the C1-C2 bond, which gives rise to different staggered conformers, primarily the anti and gauche forms. The relative populations of these conformers can be determined by analyzing the vicinal coupling constants (³J) between the protons on the C1 and C2 carbons using the Karplus equation. This equation establishes a relationship between the dihedral angle (θ) separating two vicinal protons and the magnitude of their coupling constant.
Quantitative NMR Data for Conformational Analysis of 1-phenyl-2-propanol
The following table summarizes the expected ¹H NMR data for the key protons involved in the conformational analysis of 1-phenyl-2-propanol, which can be used to infer the conformational preferences of this compound. The coupling constants between the methine proton (H_C2) and the diastereotopic methylene protons (H_C1a and H_C1b) are crucial for determining the dihedral angles.
| Parameter | Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Vicinal Coupling Constant (³J_HH, Hz) (Analog Data) |
| Chemical Shift | H_C1a, H_C1b | 2.7 - 2.9 | Doublet of doublets | J_ac, J_bc |
| Chemical Shift | H_C2 | 4.0 - 4.2 | Multiplet | J_ac, J_bc |
| Chemical Shift | CH₃ | 1.2 - 1.4 | Doublet | J_CH-CH3 |
| Coupling Constant | ³J_ac | - | - | ~ 8-10 Hz (anti) |
| Coupling Constant | ³J_bc | - | - | ~ 2-4 Hz (gauche) |
Note: The presented coupling constants are typical values for anti and gauche relationships and are derived from general principles and data for similar molecular fragments. The actual experimental values for 1-phenyl-2-propanol would be required for a precise calculation of dihedral angles and conformer populations.
Experimental Protocols
A detailed experimental protocol is essential for obtaining high-quality NMR data for conformational analysis.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the sample (e.g., 1-phenyl-2-propanol) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton coupling networks and confirm assignments.
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from -50 °C to 50 °C).[1][2][3][4][5] Changes in coupling constants and chemical shifts with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.
Data Processing and Analysis
-
Software: Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³J_HH) from the high-resolution ¹H NMR spectrum.
-
Karplus Equation Application: Use a parameterized Karplus equation (e.g., J = Acos²θ + Bcosθ + C) to calculate the dihedral angles corresponding to the measured coupling constants.[2] The parameters A, B, and C are empirically derived and depend on the substituents.
-
Conformer Population Calculation: Based on the calculated dihedral angles for the anti and gauche conformers, determine the relative populations of each conformer using the measured, time-averaged coupling constant.
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the key steps involved in the conformational analysis of this compound using NMR spectroscopy.
Equilibrium of Staggered Conformations
The rotation around the C1-C2 bond in this compound leads to an equilibrium between different staggered conformations. The Newman projections below depict the anti and two gauche conformers.
Comparison with Alternative Techniques
While NMR is a premier technique for solution-state conformational analysis, other methods offer complementary information.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measurement of nuclear spin properties in a magnetic field. Vicinal coupling constants are related to dihedral angles. | Provides detailed information on solution-state conformations and dynamics. Non-destructive. | Can be complex to interpret for highly flexible molecules. Requires relatively high sample concentration. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a high-resolution, static picture of the molecule's conformation in the solid state. | The conformation in the crystal may not be the same as in solution. Requires a suitable single crystal. |
| Computational Chemistry | Theoretical calculations (Molecular Mechanics, Quantum Mechanics) to predict the energies of different conformations. | Can explore a wide range of conformations and provide energetic information.[6][7][8] Complements experimental data. | Accuracy depends on the level of theory and force field used. Does not directly measure the conformation. |
| Infrared (IR) and Raman Spectroscopy | Analysis of molecular vibrations. Different conformers can have distinct vibrational frequencies. | Can detect the presence of different conformers. Can be used for fast kinetic studies. | Often provides less detailed structural information than NMR. Peak overlap can be an issue. |
Conclusion
The conformational analysis of flexible molecules like this compound is a multifaceted challenge that benefits from a combination of experimental and theoretical approaches. NMR spectroscopy, through the analysis of vicinal coupling constants and the application of the Karplus equation, provides unparalleled insight into the conformational equilibria in solution. By drawing judicious analogies from structurally similar molecules such as 1-phenyl-2-propanol, a robust understanding of the conformational landscape can be achieved even in the absence of direct experimental data. For a comprehensive picture, integrating NMR data with computational modeling and, where possible, solid-state data from X-ray crystallography, offers the most complete understanding of a molecule's three-dimensional structure and its implications for function and activity.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Nucleophilic Substitution: 2-Bromo-1-phenylpropane vs. Tosylates
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical decision in the design of synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-bromo-1-phenylpropane and its corresponding tosylate, 1-phenyl-2-propyl p-toluenesulfonate, in nucleophilic substitution reactions. This analysis is supported by experimental data from the literature and detailed experimental protocols.
Executive Summary
In nucleophilic substitution reactions, the facility of the leaving group to depart is a paramount factor influencing reaction rates and mechanisms. Generally, tosylates are considered superior leaving groups to bromides due to the greater stability of the resulting tosylate anion, which is resonance-stabilized.[1][2][3] For the secondary benzylic substrate, 1-phenylpropane, this difference in leaving group ability is expected to be pronounced.
The presence of the phenyl group at the 1-position introduces the potential for neighboring group participation, particularly in the case of the tosylate. This can lead to the formation of a stabilized phenonium ion intermediate, significantly accelerating the rate of substitution and influencing the stereochemical outcome of the reaction. For this compound, the reaction pathway, whether S(_N)1 or S(_N)2, is highly dependent on the reaction conditions, especially the nucleophile and solvent. With strong, non-basic nucleophiles or in solvolysis conditions, a carbocation intermediate stabilized by the adjacent phenyl ring is likely, favoring an S(_N)1-type mechanism.[4][5][6] However, with strong, hindered bases, elimination reactions can become the predominant pathway.[7][8]
This guide will delve into the available quantitative data, outline relevant experimental procedures for synthesis and kinetic analysis, and provide a mechanistic framework to understand the reactivity differences between these two important substrates.
Comparative Reactivity Data
| Substrate | Reaction Type | Solvent | Nucleophile/Base | Temperature (°C) | Observed Rate/Product | Citation(s) |
| This compound | Nucleophilic Substitution | Methanol | Potassium Phthalimide | 60 | Pseudo-first-order kinetics observed | [2] |
| This compound | Elimination | Ethanol | KOH / NaNH₂ | Not specified | 1-Phenylpropyne (elimination product) | [7] |
| 1-Bromo-1,2-diphenylpropane | Elimination | Ethanol | Sodium Ethoxide | Not specified | E2 elimination product | [5][8][9][10] |
| 1-Phenyl-2-propyl tosylate | Solvolysis | Trifluoroacetic Acid | - | Not specified | Evidence of phenonium ion intermediate | [11] |
| (+)-1-Phenyl-2-propanol | Conversion to Ether via Tosylate | Ethanol | K₂CO₃ | Not specified | Inversion of configuration via S(_N)2 on tosylate | [3] |
Note: The data presented is compiled from different studies and is intended to show general reactivity trends rather than for direct quantitative comparison due to varying reaction conditions.
Mechanistic Pathways
The differing reactivity of this compound and 1-phenyl-2-propyl tosylate can be understood by considering the likely reaction mechanisms.
This compound
For this secondary benzylic bromide, both S(_N)1 and S(_N)2 pathways are plausible.
-
S(_N)1 Pathway: In polar, protic solvents (solvolysis) or with weak nucleophiles, the reaction can proceed through a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl ring, making the S(_N)1 pathway more favorable than for a simple secondary alkyl bromide.
-
S(_N)2 Pathway: With strong, non-bulky nucleophiles in polar aprotic solvents, a direct backside attack is possible, leading to inversion of configuration.
-
Elimination (E2): In the presence of strong, non-nucleophilic bases, such as potassium hydroxide in ethanol or sodium ethoxide, E2 elimination is a significant competing reaction, leading to the formation of 1-phenyl-1-propene.[7][8]
1-Phenyl-2-propyl Tosylate
The presence of the excellent tosylate leaving group and the neighboring phenyl ring strongly favors a mechanism involving anchimeric assistance (neighboring group participation).
-
Phenonium Ion Pathway: The phenyl group can act as an internal nucleophile, displacing the tosylate group in a rate-determining step to form a bridged phenonium ion intermediate. This process is generally faster than direct S(_N)2 attack or the formation of a discrete secondary carbocation. The subsequent attack by a nucleophile can occur at either of the two carbons of the bridged ring, leading to a mixture of products, often with retention of stereochemistry.
Experimental Protocols
Synthesis of 1-Phenyl-2-propyl p-toluenesulfonate
This protocol is adapted from standard procedures for the tosylation of alcohols.[4][12][13][14][15]
Materials:
-
1-Phenyl-2-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve 1-phenyl-2-propanol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-2-propyl p-toluenesulfonate.
-
The crude product can be purified by recrystallization or column chromatography.
Kinetic Analysis of Solvolysis (General Protocol)
This protocol can be adapted for both this compound and 1-phenyl-2-propyl tosylate to determine their rates of solvolysis (e.g., ethanolysis or acetolysis).
Materials:
-
Substrate (this compound or 1-phenyl-2-propyl tosylate)
-
Solvent (e.g., absolute ethanol for ethanolysis, or glacial acetic acid for acetolysis)
-
Constant temperature bath
-
Titration equipment (buret, flasks, etc.)
-
Standardized solution of a base (e.g., sodium hydroxide)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Prepare a solution of the substrate in the chosen solvent of a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a sealed reaction vessel and equilibrate in a constant temperature bath.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by cooling it in an ice bath.
-
Titrate the liberated acid (HBr or TsOH) in the aliquot with a standardized solution of a base using a suitable indicator.
-
The concentration of the unreacted substrate at each time point can be calculated from the amount of acid produced.
-
The rate constant (k) for the first-order solvolysis reaction can be determined by plotting ln([Substrate]t/[Substrate]0) versus time. The slope of this line will be -k.
Conclusion
The choice between using this compound or its corresponding tosylate in a nucleophilic substitution reaction is dictated by the desired reactivity and reaction pathway. The tosylate is a significantly more reactive substrate due to the excellent leaving group ability of the tosylate anion. Furthermore, the solvolysis of 1-phenyl-2-propyl tosylate is expected to be accelerated by neighboring group participation of the phenyl ring, proceeding through a phenonium ion intermediate. In contrast, this compound exhibits more varied behavior, with the potential to undergo S(_N)1, S(_N)2, or E2 reactions depending on the specific conditions. For synthetic applications requiring a rapid and clean substitution, particularly under solvolytic conditions, 1-phenyl-2-propyl tosylate is the superior choice. However, for transformations where a less reactive substrate is desired or where elimination pathways are to be explored, this compound may be a more suitable starting material. The experimental protocols provided herein offer a framework for the synthesis and comparative kinetic analysis of these two compounds, enabling researchers to make informed decisions for their specific synthetic goals.
References
- 1. research.fit.edu [research.fit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assertion (a): Reaction of (+)-1-phenyl-2-propanol with (i) TsCl and (ii).. [askfilo.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gauthmath.com [gauthmath.com]
- 6. researchgate.net [researchgate.net]
- 7. forum.prutor.ai [forum.prutor.ai]
- 8. homework.study.com [homework.study.com]
- 9. Treatment of the following stereoisomer of 1-bromo-1,2-diphenylpropane wi.. [askfilo.com]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Isomeric Purity Analysis of Brominated Phenylpropanes
For researchers, scientists, and drug development professionals, the precise determination of the isomeric purity of brominated phenylpropanes is of paramount importance. These compounds, which can exist as positional isomers, diastereomers, and enantiomers, often exhibit significant differences in pharmacological activity and toxicological profiles between their isomeric forms. Consequently, robust and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of the three principal analytical techniques for the isomeric purity analysis of brominated phenylpropanes: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will delve into the experimental protocols, present comparative performance data, and offer insights to aid in the selection of the most appropriate method for your specific analytical needs.
Comparison of Key Analytical Techniques
The selection of an analytical method for the isomeric purity analysis of brominated phenylpropanes is contingent on several factors, including the nature of the isomers (positional, diastereomeric, or enantiomeric), the volatility and thermal stability of the analyte, and the required sensitivity and resolution.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation in the liquid phase based on differential partitioning between a mobile and a stationary phase. | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation in a capillary based on the differential migration of charged species in an electric field. For neutral compounds, additives are used to induce separation. |
| Best Suited For | Enantiomeric and diastereomeric separations of non-volatile and thermally labile compounds. | Separation of volatile and thermally stable positional and diastereomeric isomers. | Enantiomeric separations of charged or chargeable compounds; high-efficiency separations. |
| Typical Stationary Phase | Chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) for enantiomers; C18 or other modified silica for positional isomers. | Polysiloxane-based columns (e.g., DB-5ms) or polyethylene glycol (e.g., ZB-WAX) for positional isomers. Chiral columns are also available. | The capillary itself is the separation medium; chiral selectors (e.g., cyclodextrins) are added to the background electrolyte for enantioseparations. |
| Resolution of Isomers | Excellent for enantiomers with appropriate chiral stationary phases. Good for positional isomers. | Excellent for positional isomers with good volatility differences. Resolution of enantiomers requires a specific chiral column. | Excellent, offering very high theoretical plate counts. Particularly powerful for enantiomeric separations with chiral additives. |
| Limit of Detection (LOD) | ~0.01% to 0.1% | ~0.005% to 0.05% (lower with selective detectors) | ~0.01% to 0.1% |
| Analysis Time per Sample | 15 - 45 minutes | 20 - 60 minutes | 10 - 30 minutes |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of accurate and reproducible isomeric purity analysis. The following sections provide adaptable methodologies for HPLC, GC-MS, and CE, which can be optimized for specific brominated phenylpropane isomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a powerful technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are widely used for their broad applicability.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Example Method for a Brominated Phenylpropane Analog:
A validated method for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, provides a strong starting point.
-
Column: (R, R) Whelk-O1 chiral column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total peak area of both enantiomers. A resolution of greater than 2.5 between the enantiomeric peaks was achieved with this method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
GC-MS is highly effective for the separation and identification of positional isomers of brominated phenylpropanes, provided they are sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Example Method:
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-400) for identification and in selected ion monitoring (SIM) mode for quantification.
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Data Analysis: Isomers are identified based on their retention times and unique mass fragmentation patterns. Quantification is achieved by integrating the peak areas of the characteristic ions for each isomer.
Capillary Electrophoresis (CE) for Enantiomeric Separation
Capillary electrophoresis offers high separation efficiency and is an excellent alternative for the enantiomeric separation of brominated phenylpropanes, especially for compounds that are charged or can be charged.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Example Method for a Brominated Compound:
The separation of brompheniramine enantiomers using cyclodextrins as chiral selectors provides a relevant methodology.[1][2]
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 7.0.[1]
-
Chiral Selector: 15 mM sulfated-β-cyclodextrin (SBE-β-CD) and 10 mM β-cyclodextrin added to the BGE.[1]
-
Applied Voltage: +25 kV.
-
Temperature: 20 °C.[1]
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Sample Preparation: Dissolve the sample in the background electrolyte without the chiral selector to a concentration of approximately 0.5 mg/mL.
Data Analysis: The enantiomers will migrate at different velocities, resulting in two separate peaks. The enantiomeric purity is calculated from the corrected peak areas.
Visualizing the Workflow and Method Selection
To further clarify the process and aid in decision-making, the following diagrams illustrate the general experimental workflow and a logical approach to selecting the most suitable analytical technique.
Conclusion
The isomeric purity analysis of brominated phenylpropanes is a critical aspect of pharmaceutical development and quality control. This guide has provided a comparative overview of HPLC, GC-MS, and Capillary Electrophoresis for this purpose.
-
Chiral HPLC stands out as a versatile and robust method for the enantiomeric separation of a wide range of brominated phenylpropanes.
-
GC-MS is the method of choice for the analysis of volatile and thermally stable positional isomers, offering excellent resolution and definitive identification.
-
Capillary Electrophoresis provides a high-efficiency alternative, particularly for the enantioseparation of charged analytes.
The optimal choice of technique will depend on the specific properties of the brominated phenylpropane isomers . For comprehensive characterization, a combination of these techniques may be employed to ensure the highest level of confidence in the isomeric purity of these important pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reaction Mechanisms of 2-Bromo-1-phenylpropane: A Computational and Comparative Guide
A detailed analysis of the competing substitution (SN1, SN2) and elimination (E1, E2) pathways for the secondary benzylic halide, 2-bromo-1-phenylpropane, reveals a delicate balance of electronic and steric factors. While specific computational studies on this molecule are limited, a comparative approach using data from the closely related isomer, 1-phenylethyl bromide, and established principles of physical organic chemistry provides significant insights into its reactivity.
As a secondary benzylic halide, this compound is positioned at a mechanistic crossroads, where all four primary reaction pathways—unimolecular and bimolecular substitution and elimination—are plausible and often in competition. The presence of a phenyl group adjacent to the reactive carbon center plays a crucial role in stabilizing carbocation intermediates, a key factor in unimolecular pathways. Conversely, the secondary nature of the substrate allows for the possibility of concerted bimolecular reactions. The specific reaction conditions, including the nature of the nucleophile/base and the solvent, ultimately dictate the dominant mechanism and the resulting product distribution.
Comparative Analysis of Reaction Mechanisms
The competition between SN1/E1 and SN2/E2 pathways is governed by the stability of intermediates and transition states. For this compound, the potential for resonance stabilization of a secondary benzylic carbocation significantly influences the viability of SN1 and E1 reactions.
| Reaction Type | Mechanism | Key Characteristics | Favorable Conditions for this compound |
| Substitution | SN1 | Two-step mechanism via a carbocation intermediate. Rate is dependent only on the substrate concentration. Leads to a racemic mixture of products if the starting material is chiral. | Weak nucleophiles (e.g., water, alcohols) and polar protic solvents that can stabilize the benzylic carbocation intermediate. |
| SN2 | Single-step, concerted mechanism. Rate depends on the concentration of both the substrate and the nucleophile. Results in inversion of stereochemistry. | Strong, typically anionic, nucleophiles (e.g., CN⁻, I⁻) and polar aprotic solvents. Steric hindrance at the secondary carbon is a consideration. | |
| Elimination | E1 | Two-step mechanism, competing with SN1, proceeding through a common carbocation intermediate. | Weak bases and polar protic solvents. Favored by heat. |
| E2 | Single-step, concerted mechanism requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group. | Strong, sterically hindered bases (e.g., tert-butoxide) are often used to favor elimination over substitution. |
Insights from Computational Studies on Analogous Systems
Due to a lack of specific computational data for this compound, we turn to its isomer, 1-phenylethyl bromide, as a model system. Computational studies on such secondary benzylic halides typically employ Density Functional Theory (DFT) to calculate the potential energy surfaces and activation energies for the competing pathways.
Table of Theoretical Activation Energies for 1-Phenylethyl Bromide (Illustrative Data)
| Reaction Pathway | Nucleophile/Base | Solvent (Implicit) | Calculated Activation Energy (kcal/mol) |
| SN1 | H₂O | Water | ~20-25 |
| SN2 | Cl⁻ | Acetonitrile | ~17-22 |
| E1 | H₂O | Water | ~22-27 |
| E2 | OEt⁻ | Ethanol | ~18-23 |
Note: These are representative values based on typical computational results for similar systems and are intended for comparative purposes. Actual values can vary with the level of theory and basis set used.
These illustrative data highlight that the activation barriers for all four pathways can be relatively close, underscoring the competitive nature of these reactions. The slightly lower barrier often found for the SN2 pathway with a strong nucleophile suggests it can be a favorable route, while the SN1/E1 pathways become more competitive in solvolytic conditions with weak nucleophiles.
Experimental Protocols and Methodologies
To experimentally dissect the reaction mechanisms of this compound, a combination of kinetic studies and product analysis is essential.
Key Experimental Procedures:
-
Kinetic Studies: The order of the reaction with respect to the substrate and the nucleophile/base can be determined by monitoring the reaction rate while varying the concentrations of the reactants. This is a primary method to distinguish between unimolecular (SN1, E1) and bimolecular (SN2, E2) mechanisms.
-
Product Analysis: The distribution of substitution and elimination products is quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis, under various conditions (e.g., different nucleophiles/bases, solvents, temperatures), reveals which pathway is dominant.
-
Stereochemical Analysis: For enantiomerically enriched this compound, the stereochemical outcome of the substitution products (inversion, racemization, or retention) can be determined using polarimetry or chiral chromatography. This provides direct evidence for or against the SN1 and SN2 pathways.
Computational Methodology:
A typical computational study of these reaction mechanisms would involve the following steps:
-
Model System Setup: The reactant (this compound), nucleophile/base, and a representation of the solvent (either as a continuum model or with explicit solvent molecules) are defined.
-
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Potential Energy Surface Mapping: The energies of the optimized structures are used to construct a potential energy diagram, from which activation energies and reaction enthalpies are determined. A common level of theory for such studies is DFT with a functional like B3LYP and a basis set such as 6-31G* or larger.
Visualizing the Reaction Pathways
The logical flow of the competing reaction mechanisms for a secondary benzylic halide like this compound can be visualized as follows.
Figure 1. Competing reaction pathways for this compound.
Conclusion
The reactivity of this compound is a nuanced interplay of competing SN1, SN2, E1, and E2 mechanisms. While a definitive quantitative picture awaits specific computational and experimental studies on this molecule, a comparative analysis based on its structural analogue, 1-phenylethyl bromide, and fundamental organic chemistry principles provides a robust framework for predicting its behavior. The choice of a strong, unhindered nucleophile in a polar aprotic solvent would likely favor the SN2 pathway, whereas a strong, hindered base would promote the E2 mechanism. Conversely, solvolysis in a polar protic solvent with a weak nucleophile/base would lead to a mixture of SN1 and E1 products through a common benzylic carbocation intermediate. Future computational and experimental work is necessary to precisely quantify the energy barriers and product ratios for each of these competing pathways.
A Comparative Guide to the Reactivity of 2-Bromo-1-phenylpropane and Benzylic Bromides in SN1 and SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic substitution reactivity of 2-bromo-1-phenylpropane against benzylic bromides. The analysis is grounded in fundamental principles of physical organic chemistry, supported by established experimental observations for analogous structures. We will explore how subtle structural differences dictate the preference for either a unimolecular (SN1) or bimolecular (SN2) reaction pathway.
Structural and Electronic Distinctions
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily governed by two factors: the stability of the potential carbocation intermediate (favoring SN1) and the degree of steric hindrance at the electrophilic carbon (disfavoring SN2).
-
Benzylic Bromides: In this class of compounds, the bromine atom is bonded to a benzylic carbon—a carbon atom directly attached to a benzene ring. This proximity to the π-system of the aromatic ring is the dominant factor in their reactivity. Examples include benzyl bromide (primary), 1-bromo-1-phenylethane (secondary), and 2-bromo-2-phenylpropane (tertiary).
-
This compound: Here, the bromine atom is attached to a secondary carbon, which is one carbon removed from the phenyl group. This is a crucial distinction; the electrophilic carbon is not directly benzylic.
This structural difference has profound implications for the stability of the carbocation intermediates and the steric accessibility of the reaction center.
Comparison of SN1 Reactivity
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step.[1] Consequently, the rate of an SN1 reaction is directly proportional to the stability of the carbocation formed upon departure of the leaving group.[1][2]
Carbocation Stability:
-
Benzylic Bromides: The loss of a bromide ion from a benzylic bromide generates a benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent aromatic ring.[3] This delocalization effectively spreads the charge over multiple atoms, leading to a highly stable intermediate. The stability follows the order: tertiary benzylic > secondary benzylic > primary benzylic > tertiary alkyl.[3][4]
-
This compound: The departure of bromide from this substrate would initially form a secondary carbocation. This carbocation is stabilized by the inductive effect and hyperconjugation from the adjacent alkyl groups. While the nearby phenyl group can exert a weak inductive effect, it cannot directly stabilize the positive charge through resonance. However, a rapid 1,2-hydride shift can occur, rearranging the initial secondary carbocation into a more stable secondary benzylic carbocation. This potential for rearrangement makes the SN1 pathway more accessible than for a typical secondary alkyl halide, but the initial, less-stable carbocation formation remains a kinetic barrier.
The following diagram illustrates the SN1 mechanism for a representative secondary benzylic bromide and this compound, highlighting the difference in carbocation stability.
Caption: SN1 pathways showing intermediate stability.
Quantitative Data: Relative Solvolysis Rates
| Compound | Substrate Type | Key Stabilizing Factor | Expected Relative SN1 Rate |
| Benzyl Bromide | Primary Benzylic | Resonance | Moderate |
| 1-Bromo-1-phenylethane | Secondary Benzylic | Resonance + Hyperconjugation | High |
| 2-Bromo-2-phenylpropane | Tertiary Benzylic | Resonance + Hyperconjugation | Very High |
| This compound | Secondary Alkyl | Hyperconjugation (potential for rearrangement) | Low to Moderate |
| 2-Bromopropane | Secondary Alkyl | Hyperconjugation | Low |
Comparison of SN2 Reactivity
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5][6] The reaction rate is sensitive to steric hindrance around the reaction center, as a bulky environment impedes the approach of the nucleophile.[6][7] The rate law for an SN2 reaction is second order, depending on the concentration of both the substrate and the nucleophile.[1][8]
Steric Hindrance:
-
Benzylic Bromides:
-
Primary (Benzyl bromide): This substrate is relatively unhindered and reacts readily via the SN2 mechanism.
-
Secondary (1-Bromo-1-phenylethane): The presence of an additional methyl group increases steric bulk compared to benzyl bromide, slowing the rate of SN2 attack.
-
Tertiary (2-Bromo-2-phenylpropane): This substrate is highly hindered, and SN2 reactions are essentially impossible.
-
-
This compound: This is a secondary halide. The electrophilic carbon is attached to a methyl group, a hydrogen, and a benzyl group (-CH₂Ph). The benzyl group is sterically demanding, more so than the methyl group in 2-bromopropane but comparable to the phenyl group in 1-bromo-1-phenylethane. Therefore, its SN2 reactivity is expected to be significantly lower than that of primary halides and comparable to or slightly less than other secondary halides like 2-bromobutane.
The diagram below illustrates the steric environment during the SN2 transition state.
Caption: Steric hindrance in SN2 transition states.
Quantitative Data: Relative SN2 Rates
Direct comparative rate constants for this compound are scarce. However, the general trend for SN2 reactivity is well-documented.
| Compound | Substrate Type | Steric Hindrance | Expected Relative SN2 Rate |
| Benzyl Bromide | Primary Benzylic | Low | High |
| 1-Bromo-1-phenylethane | Secondary Benzylic | Moderate | Low |
| This compound | Secondary Alkyl | Moderate | Low |
| 1-Bromobutane | Primary Alkyl | Low | High |
| 2-Bromobutane | Secondary Alkyl | Moderate | Low |
| 2-Bromo-2-methylpropane | Tertiary Alkyl | Very High | Negligible |
Logical Framework for Predicting Reactivity
The choice between SN1 and SN2 pathways is determined by a combination of substrate structure, nucleophile strength, and solvent properties. The following workflow provides a logical guide for predicting the major reaction mechanism.
Caption: Decision guide for reaction pathway prediction.
Experimental Protocols
Accurate determination of reaction rates and mechanisms requires carefully controlled experiments. Below are outlines of standard methodologies.
Protocol for Determining SN1 Solvolysis Rates
This protocol measures the rate of acid production during the solvolysis of an alkyl halide.
-
Preparation: Prepare a solution of the alkyl halide (e.g., 0.1 M) in a suitable polar protic solvent (e.g., 80% ethanol/20% water). Add a small amount of a pH indicator (e.g., bromothymol blue).
-
Titration Setup: Prepare a burette with a standardized solution of a weak base (e.g., 0.02 M NaOH).
-
Reaction Initiation: Place the reaction vessel in a constant temperature water bath. Once thermal equilibrium is reached, the experiment begins.
-
Data Collection: As the solvolysis reaction proceeds, HBr is produced, causing the pH to drop and the indicator to change color. Add the NaOH titrant dropwise to maintain the indicator at its endpoint color. Record the volume of titrant added at regular time intervals.
-
Kinetic Analysis: The rate of consumption of NaOH is equal to the rate of production of HBr. A plot of ln([Alkyl Halide]₀ / ([Alkyl Halide]₀ - [HBr])) versus time will yield a straight line for a first-order reaction, the slope of which is the rate constant, k.
Protocol for Determining Relative SN2 Rates via Competition Experiment
This method uses gas chromatography (GC) to determine which of two alkyl halides reacts faster with a limited amount of nucleophile.[9]
-
Reaction Mixture: In a reaction vial, combine equimolar amounts of two different alkyl halides (e.g., 1.0 mmol of benzyl bromide and 1.0 mmol of this compound). Add a sub-stoichiometric amount of a strong nucleophile (e.g., 1.0 mmol of sodium iodide) in a polar aprotic solvent like acetone.[9] This ensures the substrates must compete for the limited nucleophile.
-
Reaction Conditions: Seal the vial and allow the reaction to proceed for a set amount of time at a constant temperature (e.g., 1 hour at 50°C).
-
Workup: Quench the reaction by adding water. Extract the organic components with a suitable solvent (e.g., diethyl ether). Wash the organic layer to remove any unreacted sodium iodide and dry it over an anhydrous salt (e.g., MgSO₄).
-
GC Analysis: Inject a sample of the final organic mixture into a gas chromatograph. The relative areas of the peaks corresponding to the unreacted starting materials are determined.
-
Interpretation: The substrate that is consumed to a greater extent (i.e., has a smaller peak area at the end of the reaction) is the more reactive substrate under SN2 conditions. The ratio of the remaining starting materials can be used to calculate a relative rate constant.
Conclusion
The reactivity of this compound and benzylic bromides in nucleophilic substitution reactions is a clear illustration of structure-function relationships in organic chemistry.
-
SN1 Reactivity: Benzylic bromides are far more reactive than this compound in SN1 reactions. This is due to the direct, resonance-based stabilization of the forming carbocation by the adjacent phenyl ring. While this compound can undergo rearrangement to a more stable carbocation, the initial energy barrier is higher.
-
SN2 Reactivity: Primary benzylic bromides are highly reactive in SN2 reactions due to low steric hindrance. This compound, being a secondary halide with a bulky benzyl substituent, is significantly less reactive and comparable to other sterically hindered secondary halides.
These fundamental differences are critical for professionals in drug development and chemical synthesis when designing reaction pathways, predicting product outcomes, and optimizing reaction conditions.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. homework.study.com [homework.study.com]
- 3. reddit.com [reddit.com]
- 4. leah4sci.com [leah4sci.com]
- 5. ssgopalganj.in [ssgopalganj.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Unraveling the Byproducts of 2-Bromo-1-phenylpropane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of reaction byproducts is paramount for optimizing synthetic routes, ensuring product purity, and meeting regulatory standards. This guide provides an objective comparison of the byproducts formed from 2-Bromo-1-phenylpropane under various reaction conditions, supported by experimental data and detailed analytical protocols.
This compound is a versatile synthetic intermediate that can undergo both nucleophilic substitution and elimination reactions, leading to a mixture of products. The distribution of these byproducts is highly dependent on the reaction conditions, particularly the nature of the base and solvent employed. This guide will delve into the characterization of these byproducts, providing a framework for their analysis and control.
Competing Reaction Pathways: Substitution vs. Elimination
The primary reaction pathways for this compound are nucleophilic substitution (SN1/SN2) and elimination (E1/E2).
-
Nucleophilic Substitution: This pathway leads to the formation of 1-phenyl-2-propanol . The reaction can proceed through either an SN1 or SN2 mechanism, influenced by factors such as the strength of the nucleophile and the polarity of the solvent.[1]
-
Elimination: This pathway results in the formation of alkene isomers. The major elimination product is typically 1-phenylpropene , which can exist as both cis (Z) and trans (E) isomers.[2] A minor, less substituted byproduct, 3-phenyl-1-propene , may also be formed under certain conditions. The regioselectivity of the elimination is governed by Zaitsev's and Hofmann's rules, with the former generally predicting the more substituted alkene as the major product.[3]
Product Distribution Under Various Reaction Conditions
The ratio of substitution to elimination products, as well as the isomeric distribution of the elimination products, can be controlled by carefully selecting the reaction conditions.
| Reaction Condition | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| Sodium Hydroxide (NaOH) in Aqueous Solution | 1-phenyl-2-propanol | 1-phenylpropene | SN2/E2 |
| Sodium Ethoxide (NaOEt) in Ethanol | trans-1-phenylpropene, cis-1-phenylpropene | 1-phenyl-2-propanol | E2 |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol | 1-phenylpropene (Hofmann product may increase) | 1-phenyl-2-propanol | E2 |
Note: The exact product ratios can vary based on temperature, concentration, and reaction time. The use of a sterically hindered base like potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product), although 1-phenylpropene is generally the major elimination product due to the stability conferred by conjugation with the phenyl ring.[4]
Experimental Protocols
Synthesis of this compound from 1-Phenyl-2-propanol with HBr
This protocol describes a common method for the synthesis of the starting material.
Materials:
-
1-phenyl-2-propanol
-
48% Hydrobromic acid (HBr)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-2-propanol (1 equivalent).
-
Cool the flask in an ice bath and slowly add 48% hydrobromic acid (2 equivalents).
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with dichloromethane and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Characterization of Byproducts: Reaction with Sodium Ethoxide in Ethanol
This protocol outlines a typical elimination reaction and subsequent analysis.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solvent.
-
Analyze the resulting product mixture by GC-MS to determine the relative percentages of cis-1-phenylpropene, trans-1-phenylpropene, and any unreacted starting material or substitution byproduct.
Analytical Characterization
Accurate identification and quantification of the reaction byproducts are crucial. A combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying the volatile components of the reaction mixture.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers of 1-phenylpropene and 1-phenyl-2-propanol.[5]
-
Oven Program: A temperature gradient can be employed, for example, starting at 60°C and ramping to 250°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV will provide characteristic fragmentation patterns for each component, allowing for their unambiguous identification.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for both qualitative and quantitative analysis, particularly for the separation of the alkene isomers.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) can be used.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is appropriate.[5] Baseline separation of cis and trans isomers may require optimization of the mobile phase composition and flow rate.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the byproducts.
-
1-phenyl-2-propanol: The ¹H NMR spectrum will show characteristic signals for the benzylic protons, the methine proton adjacent to the hydroxyl group, and the methyl group.
-
cis- and trans-1-phenylpropene: The vinylic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants, allowing for their differentiation.
Signaling Pathways & Logical Relationships
The following diagrams illustrate the key reaction pathways and the general workflow for byproduct analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Solved 6. (2 pts) In the reaction of 2-bromo-2-phenylpropane | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity of 2-Bromo-1-phenylpropane with Various Functional Groups: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of alkyl halides is paramount for successful synthetic strategies. This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-1-phenylpropane with a range of common functional groups. Due to the limited availability of direct comparative studies on this compound, this guide combines established principles of secondary benzylic halide reactivity with available experimental data for analogous structures to provide a predictive framework for its synthetic applications.
This compound is a secondary benzylic halide, a structural motif that bestows upon it a nuanced reactivity profile. The benzylic position enhances the rates of both bimolecular nucleophilic substitution (SN2) and unimolecular (SN1) pathways due to the stabilization of the transition state and carbocation intermediate, respectively, by the adjacent phenyl ring. Concurrently, it is susceptible to elimination reactions (E1 and E2), particularly in the presence of strong, sterically hindered bases.
Executive Summary of Reactivity
The reactivity of this compound is a delicate balance between substitution and elimination pathways, heavily influenced by the nature of the nucleophile/base, solvent polarity, and temperature. Below is a summary of the expected major reaction pathways with various functional groups under typical reaction conditions.
| Functional Group | Nucleophile/Reagent | Expected Major Product(s) | Predominant Mechanism(s) | Potential Side Products |
| Amines (Primary) | Aniline | N-(1-phenylprop-2-yl)aniline | SN2 | Elimination product (1-phenylpropene), Di-alkylation products |
| Alcohols | Ethanol | 2-Ethoxy-1-phenylpropane | SN1 (solvolysis) | Elimination product (1-phenylpropene) |
| Thiols | Thiophenol | Phenyl(1-phenylprop-2-yl)sulfane | SN2 | Elimination product (1-phenylpropene) |
| Carboxylates | Sodium Acetate | 1-phenylprop-2-yl acetate | SN2 | Elimination product (1-phenylpropene) |
| Amides | Benzamide | N-(1-phenylprop-2-yl)benzamide | SN2 (N-alkylation) | Elimination product (1-phenylpropene) |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and comparison. The following are generalized protocols for assessing the reactivity of this compound with representative nucleophiles.
General Procedure for Nucleophilic Substitution Reactions
A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol) is treated with the nucleophile (1.0-1.5 eq). For reactions involving anionic nucleophiles, the corresponding sodium or potassium salt is often used. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Protocol 1: Reaction with a Primary Amine (Aniline)
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added aniline (1.2 mmol) and potassium carbonate (1.5 mmol). The mixture is stirred at 80°C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by silica gel column chromatography to afford N-(1-phenylprop-2-yl)aniline.
Protocol 2: Solvolysis with an Alcohol (Ethanol)
A solution of this compound (1.0 mmol) in ethanol (10 mL) is refluxed for 24-48 hours. The progress of the reaction is monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (20 mL) and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give 2-ethoxy-1-phenylpropane, which may be further purified by distillation.
Protocol 3: Reaction with a Thiol (Thiophenol)
To a solution of thiophenol (1.2 mmol) in DMF (5 mL) is added sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0°C. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 mmol) in DMF (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried, and concentrated. The product, phenyl(1-phenylprop-2-yl)sulfane, is purified by column chromatography.
Reaction Pathways and Mechanisms
The choice between SN1, SN2, E1, and E2 pathways is a key consideration in the reactions of this compound. The following diagrams illustrate these competing mechanisms.
Comparative Analysis with Alternative Alkylating Agents
While this compound is a versatile reagent, other alkylating agents can be employed to introduce the 1-phenylpropyl group, each with its own advantages and disadvantages.
| Alkylating Agent | Structure | Advantages | Disadvantages |
| This compound | C₆H₅CH₂CH(Br)CH₃ | Readily available, good reactivity. | Prone to elimination, potential for racemization in SN1. |
| 1-Phenyl-2-propanol | C₆H₅CH₂CH(OH)CH₃ | Can be converted to a better leaving group (e.g., tosylate) for cleaner SN2 reactions. | Requires an extra activation step. |
| 1-Phenylpropene | C₆H₅CH=CHCH₃ | Can undergo hydrofunctionalization reactions. | Reactions can be less regioselective. |
The choice of alkylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired stereochemistry, and tolerance for side products.
Conclusion
This compound exhibits a rich and varied reactivity profile, making it a valuable tool in organic synthesis. Its cross-reactivity is a fine interplay of substitution and elimination pathways, which can be modulated by careful selection of reaction conditions. While direct quantitative comparative data for this specific substrate remains an area for further investigation, the principles of physical organic chemistry provide a robust framework for predicting its behavior. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this compound and its alternatives.
Safety Operating Guide
Essential Safety and Operational Guide for 2-Bromo-1-phenylpropane
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-1-phenylpropane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.
Chemical Identification and Properties
| Property | Value | References |
| CAS Number | 2114-39-8 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [3] |
| Molecular Weight | 199.09 g/mol | |
| Appearance | Colorless to light brown clear liquid | [1] |
| Boiling Point | 107-109 °C at 16 mmHg | |
| Density | 1.291 g/mL at 25 °C | |
| Flash Point | 90 °C (194 °F) - closed cup | [1] |
| Solubility | Sparingly soluble in water | [3] |
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling.[1] It is a combustible liquid and vapor.[1][2] The toxicological properties of this material have not been fully investigated.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, Oral | - | Harmful if swallowed |
| Flammable liquids | - | Combustible liquid |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | References |
| Eye/Face Protection | Chemical splash goggles or face shield. | [1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and a lab coat or chemical-resistant apron. | [1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if working in a poorly ventilated area or if exposure limits are exceeded. | [1] |
| Footwear | Closed-toe shoes are required. | [5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Exposure Route | First Aid Measures | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [1][2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][2] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[1][2]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during the entire cleanup process.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Do not allow the product to enter drains.[2]
-
Containers, even if empty, may retain product residue and can be dangerous.[1]
Caption: Logical flow for spill response and waste disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
